Droloxifene
説明
This compound, a derivative of the triphenylethylene drug tamoxifen, is a novel selective estrogen receptor modulator (SERM). This compound also exhibits more rapid pharmacokinetics, reaching peak concentrations and being eliminated much more rapidly than tamoxifen. Its higher affinity to the estrogen receptor, higher anti-estrogenic to estrogenic ratio, more effective inhibition of cell growth and division in estrogen receptor-positive cell lines, and lower toxicity give it theoretical advantages over tamoxifen in the treatment of human breast cancer. Short-term toxicity was generally mild, and similar to that seen with other antiestrogens. This compound appears active and tolerable. It may have a particular role in situations in which rapid pharmacokinetics, or an increased antiestrogenic to estrogenic ratio, are required. This compound may also be a potentially useful agent for the treatment of postmenopausal osteoporosis because it can prevent estrogen deficiency-induced bone loss without causing uterine hypertrophy. This compound may have an effect on bone and breast tissue because it induces apoptosis. This compound has an anti-implantation effect in rats, and the effect appears to be not completely due to its anti-estrogenic activity.
This compound is a phenolic analogue of tamoxifen, a nonsteroidal selective estrogen receptor modulator (SERM). this compound competitively inhibits the binding of estradiol to estrogen receptors, thereby preventing the receptor from binding to the estrogen-response element on DNA. The result is a reduction in DNA synthesis and cellular response to estrogen. (NCI)
This compound is a small molecule drug with a maximum clinical trial phase of III.
See also: this compound Citrate (active moiety of).
特性
IUPAC Name |
3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3/b26-25+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZFYGIXNQKOAV-OCEACIFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022441 | |
| Record name | Droloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82413-20-5 | |
| Record name | Droloxifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82413-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Droloxifene [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082413205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Droloxifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15641 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Droloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-3-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DROLOXIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M67U6Z98F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Droloxifene's Mechanism of Action in ER+ Breast Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Droloxifene, a nonsteroidal selective estrogen receptor modulator (SERM), operates as a competitive antagonist of the estrogen receptor (ER) in estrogen receptor-positive (ER+) breast cancer cells. As an analogue of tamoxifen (B1202), specifically 3-hydroxytamoxifen, it exhibits a significantly higher binding affinity for the ER.[1][2] This guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-cancer effects in ER+ breast cancer, including its impact on cell proliferation, the cell cycle, and the induction of key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area. Although preclinical data suggested advantages over tamoxifen, this compound was found to be less effective in Phase III clinical trials, leading to the discontinuation of its development.[3][4]
Introduction to this compound
This compound is a member of the triphenylethylene (B188826) group of SERMs.[1] It was developed for the treatment of breast cancer, osteoporosis, and cardiovascular disorders but was never commercially marketed.[1] Preclinical studies highlighted its potential superiority over tamoxifen, citing a 10- to 60-fold increased affinity for the estrogen receptor and a more favorable antiestrogenic to estrogenic activity ratio.[1][2][5] Despite these promising initial findings, this compound failed to demonstrate equivalent or superior efficacy to tamoxifen in pivotal clinical trials.[3] This guide focuses on the preclinical data that elucidates its mechanism of action at the cellular and molecular level in ER+ breast cancer.
Core Mechanism of Action: Estrogen Receptor Antagonism
The primary mechanism of action of this compound in ER+ breast cancer cells is its direct competition with estradiol (B170435) for binding to the estrogen receptor. This antagonistic action is the cornerstone of its anti-proliferative effects.
Binding to the Estrogen Receptor
This compound binds to the ligand-binding domain of the estrogen receptor, inducing a conformational change that differs from that induced by estrogen. This altered conformation is critical for its antagonistic activity.
| Compound | Relative Binding Affinity (RBA) for ER (%) vs. Estradiol | IC50 for Estradiol Displacement | Reference(s) |
| This compound | 0.2 - 15.2 | ~1 x 10⁻⁸ M | [1][6] |
| Tamoxifen | 0.06 - 16 | Not specified in retrieved results | [1] |
Modulation of Co-regulator Recruitment
Upon binding to the estrogen receptor, this compound's antagonistic conformation promotes the recruitment of co-repressor proteins while hindering the binding of co-activator proteins. This is a key distinction from estrogen, which recruits co-activators. The recruitment of co-repressors leads to the formation of a transcriptional repressor complex at estrogen response elements (EREs) on target genes.
Cellular Effects of this compound in ER+ Breast Cancer Cells
This compound's interaction with the estrogen receptor translates into significant anti-proliferative and pro-apoptotic effects on ER+ breast cancer cells.
Inhibition of Cell Proliferation
By blocking estrogen-mediated gene transcription, this compound effectively inhibits the proliferation of ER+ breast cancer cells. Preclinical studies have consistently shown that this compound is a more potent inhibitor of cell growth than tamoxifen.[2][5]
Cell Cycle Arrest
This compound induces cell cycle arrest, primarily in the G1 phase.[2] This is a direct consequence of the transcriptional repression of genes essential for cell cycle progression, such as c-myc.
Induction of Apoptosis
While the precise apoptotic pathway induced by this compound is not fully elucidated, SERMs, in general, are known to induce apoptosis in breast cancer cells. This can occur through various mechanisms, including the modulation of pro- and anti-apoptotic proteins.
Modulation of Key Signaling Pathways
This compound's mechanism of action extends to the modulation of critical signaling pathways that govern cell growth and survival.
Downregulation of c-myc
The c-myc proto-oncogene is a key downstream target of estrogen receptor signaling and a critical regulator of cell proliferation. This compound effectively prevents the estrogen-stimulated expression of c-myc.[2]
Upregulation of Transforming Growth Factor-beta (TGF-β)
This compound has been shown to induce the expression and secretion of TGF-β, a potent negative growth factor, in ER+ breast cancer cells.[1][2] The induction of TGF-β by this compound is reported to be two to three times higher than that of tamoxifen at identical concentrations.[1]
| Compound | Relative Induction of TGF-β Secretion | Reference(s) |
| This compound | 2-3 times higher than tamoxifen | [1] |
| Tamoxifen | Baseline for comparison | [1] |
Inhibition of Insulin-like Growth Factor-I (IGF-I) Stimulated Growth
This compound can inhibit the proliferation of ER+ breast cancer cells stimulated by IGF-I, suggesting a broader anti-proliferative activity beyond the direct ER pathway.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Competitive Estrogen Receptor Binding Assay
-
Objective: To determine the relative binding affinity of this compound to the estrogen receptor.
-
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., ³H-estradiol) for binding to the ER.
-
Methodology:
-
Prepare a cytosolic fraction containing ER from a suitable source (e.g., rat uterus or ER+ breast cancer cells).
-
Incubate a constant concentration of ³H-estradiol with the ER-containing cytosol in the presence of increasing concentrations of unlabeled this compound.
-
Separate the bound from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantify the amount of bound ³H-estradiol by liquid scintillation counting.
-
Plot the percentage of bound radioligand against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of ³H-estradiol).
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the viability and proliferation of ER+ breast cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Methodology:
-
Seed ER+ breast cancer cells (e.g., MCF-7, T-47D) in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell growth inhibition.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on the cell cycle distribution of ER+ breast cancer cells.
-
Principle: This method uses a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content in individual cells. The DNA content is proportional to the phase of the cell cycle (G1, S, or G2/M).
-
Methodology:
-
Treat ER+ breast cancer cells with this compound for a defined period.
-
Harvest the cells and fix them in cold ethanol (B145695) to permeabilize the cell membrane.
-
Treat the cells with RNase to prevent staining of RNA.
-
Stain the cells with a DNA-binding fluorescent dye such as propidium (B1200493) iodide (PI).
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
-
Gene Expression Analysis by RT-qPCR
-
Objective: To quantify the changes in the expression of target genes (e.g., c-myc, TGF-β) in response to this compound treatment.
-
Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive method for detecting and quantifying mRNA levels.
-
Methodology:
-
Treat ER+ breast cancer cells with this compound.
-
Isolate total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.
-
Perform qPCR using gene-specific primers for the target genes and a reference gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze the amplification data to determine the relative fold change in gene expression using the ΔΔCt method.
-
Protein Expression Analysis by Western Blotting
-
Objective: To detect and quantify changes in the protein levels of target molecules (e.g., ER, c-Myc, TGF-β) following this compound treatment.
-
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis and transferred to a membrane.
-
Methodology:
-
Prepare protein lysates from this compound-treated and control cells.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detect the protein bands using a chemiluminescent or colorimetric substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
-
Conclusion
This compound is a potent selective estrogen receptor modulator that exhibits strong anti-proliferative effects in ER+ breast cancer cells. Its mechanism of action is centered on its high-affinity binding to the estrogen receptor, leading to the recruitment of co-repressors and subsequent downregulation of estrogen-responsive genes such as c-myc. Furthermore, this compound induces the expression of the growth-inhibitory cytokine TGF-β. These molecular events culminate in G1 cell cycle arrest and an overall inhibition of tumor cell growth. Despite its promising preclinical profile, the lack of superior clinical efficacy compared to tamoxifen led to the cessation of its development. Nevertheless, the study of this compound's mechanism of action provides valuable insights into the structure-activity relationships of SERMs and the complex interplay of signaling pathways in ER+ breast cancer. The detailed protocols and data presented in this guide serve as a resource for the continued investigation of endocrine therapies for breast cancer.
References
- 1. Induction of transforming growth factor beta by the antiestrogens this compound, tamoxifen, and toremifene in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase III randomized trial of this compound and tamoxifen as first-line endocrine treatment of ER/PgR-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Dichotomous Effects of Selective Estrogen Receptor Modulators on Bone Density: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selective Estrogen Receptor Modulators (SERMs) represent a class of pharmacologically unique compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. In bone tissue, SERMs predominantly act as estrogen agonists, playing a crucial role in the maintenance of bone mineral density (BMD) and the reduction of fracture risk, particularly in postmenopausal women. This technical guide provides an in-depth analysis of the effects of prominent SERMs—tamoxifen, raloxifene, bazedoxifene, and lasofoxifene (B133805)—on bone density. It consolidates quantitative data from key clinical trials, details the experimental protocols for assessing bone health, and elucidates the intricate signaling pathways through which these molecules exert their skeletal effects.
Introduction
The decline in estrogen levels following menopause is a primary contributor to the accelerated bone loss and increased risk of osteoporotic fractures in women. Estrogen replacement therapy, while effective, carries potential risks in other tissues, such as the breast and uterus. Selective Estrogen Receptor Modulators (SERMs) have emerged as a valuable therapeutic alternative by mimicking the beneficial effects of estrogen on the skeleton while exhibiting antagonistic or neutral effects in reproductive tissues.[1][2] This tissue-specific action is the hallmark of SERMs and the foundation of their clinical utility in managing postmenopausal osteoporosis.[3] This guide will dissect the mechanisms and clinical outcomes associated with SERM therapy on bone health.
Quantitative Effects of SERMs on Bone Health
The efficacy of SERMs in preserving or increasing bone mineral density (BMD) and reducing fracture risk has been substantiated in numerous clinical trials. The following tables summarize the quantitative outcomes for key SERMs.
Tamoxifen
Tamoxifen's effect on bone is notably dependent on menopausal status. In postmenopausal women, it generally exhibits an estrogen-agonist effect, preserving bone density.[4][5] Conversely, in premenopausal women, it can act as an estrogen antagonist, leading to bone loss.[4][6]
Table 1: Effect of Tamoxifen on Bone Mineral Density (BMD)
| Population | Treatment Duration | Anatomical Site | Mean Annual % Change in BMD (Tamoxifen) | Mean Annual % Change in BMD (Placebo) | Reference(s) |
| Postmenopausal Women | 2 years | Lumbar Spine | +0.61% | -1.00% | [4][5] |
| Postmenopausal Women | 3 years | Lumbar Spine | +1.17% | Non-significant loss | [6] |
| Postmenopausal Women | 3 years | Hip | +1.71% | Non-significant loss | [6] |
| Premenopausal Women | 3 years | Lumbar Spine | -1.44% | +0.24% | [6] |
| Premenopausal Women | 3 years | Hip | Progressive Decrease | No significant change | [6] |
Raloxifene
Raloxifene is widely approved for the prevention and treatment of postmenopausal osteoporosis.[7][8] It has been shown to increase BMD and significantly reduce the risk of vertebral fractures.[7][8]
Table 2: Effect of Raloxifene on Bone Mineral Density (BMD) and Fracture Risk
| Outcome | Treatment Duration | Dosage | % Change/Reduction vs. Placebo | Reference(s) |
| Lumbar Spine BMD | 1 year | 60 mg/day | +3.5% | [9] |
| Vertebral Fracture Risk | 3 years | 60 mg/day | 30-50% reduction | [8] |
Table 3: Effect of Raloxifene on Bone Turnover Markers
| Marker | Treatment Duration | % Change from Baseline | Reference(s) |
| C-terminal telopeptide of type I collagen (CTX) | 12 weeks | -39% | [10] |
| N-terminal propeptide of type I procollagen (B1174764) (PINP) | 12 weeks | -32% | [10] |
| Plasma CTx | 12 weeks | -31% | [11] |
| Urinary NTx | 12 weeks | -35% | [11] |
| Plasma Osteocalcin | 12 weeks | -25% | [11] |
| Bone-specific Alkaline Phosphatase | 24 months | -15% | [7] |
Bazedoxifene
Bazedoxifene, both as a monotherapy and in combination with conjugated estrogens, has demonstrated efficacy in preventing bone loss and reducing fracture risk in postmenopausal women.[12][13]
Table 4: Effect of Bazedoxifene on Bone Mineral Density (BMD) and Fracture Risk
| Outcome | Treatment Duration | Dosage | % Change/Reduction vs. Placebo | Reference(s) |
| New Vertebral Fracture Risk | 3 years | 20 mg/day | 42% reduction | [14][15] |
| Non-vertebral Fracture Risk (high-risk subgroup) | 3 years | 20 mg/day | 50% reduction | [14][15] |
| Lumbar Spine BMD | 3 years | N/A | Increased by 1.71 (Std. Mean Difference) | [16] |
| Lumbar Spine BMD | 7 years | N/A | Increased by 8.31 (Std. Mean Difference) | [16] |
| Lumbar Spine BMD (with Conjugated Estrogens 0.45mg) | 12 months | 20 mg/day | +2.3% | [13] |
| Total Hip BMD (with Conjugated Estrogens 0.45mg) | 12 months | 20 mg/day | +1.4% | [13] |
Lasofoxifene
Lasofoxifene has shown potent effects on increasing BMD and reducing the risk of both vertebral and non-vertebral fractures.[3][17][18][19]
Table 5: Effect of Lasofoxifene on Bone Mineral Density (BMD) and Fracture Risk
| Outcome | Treatment Duration | Dosage | % Change/Reduction vs. Placebo | Reference(s) |
| Vertebral Fracture Risk | 3 years | 0.5 mg/day | 42% reduction | [17][18] |
| Non-vertebral Fracture Risk | 3 years | 0.5 mg/day | 22% reduction | [17][18] |
| Vertebral Fracture Risk | 5 years | 0.5 mg/day | Hazard Ratio: 0.58 | [19] |
| Non-vertebral Fracture Risk | 5 years | 0.5 mg/day | Hazard Ratio: 0.76 | [19] |
Experimental Protocols
The assessment of a SERM's effect on bone density in a clinical trial setting relies on standardized and precise methodologies. The following outlines a typical experimental protocol for such a study.
Study Design and Participant Selection
-
Design: A multicenter, randomized, double-blind, placebo-controlled trial is the gold standard.
-
Inclusion Criteria:
-
Postmenopausal women (typically defined as >2 years since last menses).
-
Age range (e.g., 55-85 years).
-
Low bone mineral density (e.g., T-score ≤ -2.5 at the lumbar spine or femoral neck).
-
-
Exclusion Criteria:
-
Metabolic bone diseases other than osteoporosis.
-
Use of medications known to affect bone metabolism within a specified timeframe.
-
History of certain cancers or thromboembolic events.
-
Conditions that would interfere with the ability to perform BMD measurements.
-
Intervention
-
Participants are randomly assigned to receive the investigational SERM at a specified dose and frequency, or a matching placebo.
-
All participants typically receive daily calcium and vitamin D supplementation to ensure adequate intake.
Bone Mineral Density (BMD) Measurement
Dual-energy X-ray absorptiometry (DXA) is the standard method for measuring BMD.
-
Instrumentation: A certified DXA scanner (e.g., Hologic, GE Lunar) is used. Cross-calibration of instruments is essential in multicenter trials.
-
Quality Control: Daily phantom scans are performed to ensure machine stability and accuracy.
-
Scan Acquisition:
-
Lumbar Spine: A posteroanterior (PA) scan of L1-L4 is acquired with the patient supine and legs flexed to reduce lumbar lordosis.
-
Proximal Femur: The hip is scanned with the femur internally rotated to achieve a consistent view of the femoral neck.
-
Forearm: The non-dominant forearm is typically scanned.
-
-
Analysis:
-
Regions of interest (ROIs) are consistently defined for the lumbar spine (L1-L4), total hip, and femoral neck.
-
BMD is calculated as bone mineral content (g) per unit area (cm²).
-
T-scores and Z-scores are generated based on standardized reference populations.
-
-
Scheduling: BMD measurements are performed at baseline and at regular intervals (e.g., 6, 12, 24, and 36 months) throughout the study.
Assessment of Bone Turnover Markers
-
Sample Collection: Fasting serum and second-void urine samples are collected at baseline and specified follow-up visits.
-
Markers of Bone Resorption:
-
Serum C-terminal telopeptide of type I collagen (CTX)
-
Urine N-terminal telopeptide of type I collagen (NTX)
-
-
Markers of Bone Formation:
-
Serum N-terminal propeptide of type I procollagen (PINP)
-
Serum bone-specific alkaline phosphatase (BSAP)
-
Serum osteocalcin
-
-
Analysis: Immunoassays (e.g., ELISA) are used to quantify the levels of these markers.
Fracture Assessment
-
Vertebral Fractures: Lateral thoracic and lumbar spine radiographs are obtained at baseline and at the end of the study. Morphometric analysis is used to identify new or worsening vertebral fractures.
-
Non-vertebral Fractures: All potential non-vertebral fractures are documented and adjudicated by a blinded, independent committee using radiological evidence.
Signaling Pathways and Molecular Mechanisms
The tissue-selective effects of SERMs are mediated through their interaction with estrogen receptors α (ERα) and β (ERβ), which are expressed in bone cells, including osteoblasts, osteoclasts, and osteocytes.[17] The specific conformational change induced in the ER upon SERM binding dictates the recruitment of co-activator and co-repressor proteins, leading to agonist or antagonist effects.[1]
General SERM Signaling in Bone
In bone, SERMs generally act as ER agonists. The SERM-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, initiating the transcription of target genes that promote bone health.
Regulation of Osteoclast Activity
A key mechanism by which SERMs preserve bone mass is through the suppression of osteoclast-mediated bone resorption. This is primarily achieved by modulating the RANKL/RANK/OPG signaling pathway.
-
Osteoblasts/Stromal Cells: The SERM-ERα complex in osteoblasts increases the expression of osteoprotegerin (OPG). OPG is a decoy receptor for RANKL.
-
Osteoclast Precursors: By binding to RANKL, OPG prevents RANKL from binding to its receptor, RANK, on the surface of osteoclast precursors.[14]
-
Outcome: The inhibition of RANKL-RANK signaling suppresses the differentiation, activation, and survival of osteoclasts, thereby reducing bone resorption.[11]
Effects on Osteoblast Activity
While the primary effect of SERMs is anti-resorptive, some evidence suggests they may also have a modest positive effect on osteoblast function. Raloxifene, for instance, has been shown to increase the expression of osteoblast-specific transcription factors like Cbfa1/Runx2 and type I procollagen.
Experimental Workflow for a SERM Clinical Trial
The logical flow of a clinical trial investigating the effect of a SERM on bone density involves several key stages, from patient recruitment to final data analysis.
Conclusion
Selective Estrogen Receptor Modulators are a cornerstone in the management of postmenopausal osteoporosis. Their unique ability to act as estrogen agonists in bone provides a targeted approach to preserving skeletal integrity, leading to significant increases in bone mineral density and reductions in fracture risk. The data presented from extensive clinical trials on tamoxifen, raloxifene, bazedoxifene, and lasofoxifene underscore their therapeutic value. A thorough understanding of their molecular mechanisms of action, centered on the modulation of the RANKL/OPG signaling pathway, and the rigorous experimental protocols used to evaluate their efficacy, are essential for the continued development and optimal clinical application of this important class of drugs.
References
- 1. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Dual-Energy X-Ray Absorptiometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. clsa-elcv.ca [clsa-elcv.ca]
- 5. iscd.org [iscd.org]
- 6. SERMs have substance-specific effects on bone, and these effects are mediated via ERαAF-1 in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RANKL/RANK/OPG Pathway: A Mechanism Involved in Exercise-Induced Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RANK Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 12. A Beginner's Guide to X-ray Absorptiometry [scintica.com]
- 13. researchgate.net [researchgate.net]
- 14. ecrinnutrition.org [ecrinnutrition.org]
- 15. The Molecular Mechanisms Underlying the Pharmacological Actions of Estrogens, SERMs and Oxysterols: Implications for the Treatment and Prevention of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bone Density Scan (DEXA or DXA) [radiologyinfo.org]
- 17. Updated practice guideline for dual-energy X-ray absorptiometry (DXA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. ajronline.org [ajronline.org]
Droloxifene: A Technical Deep Dive into its Potential as an Osteoporosis Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Droloxifene, a selective estrogen receptor modulator (SERM), has demonstrated significant potential as a therapeutic agent for osteoporosis in extensive preclinical studies. As a structural analogue of tamoxifen (B1202), this compound exhibits a favorable tissue-selective profile, acting as an estrogen agonist in bone tissue while demonstrating antagonistic effects in breast and uterine tissues. This dual activity positions it as a promising candidate for preventing bone loss associated with estrogen deficiency without the adverse effects linked to conventional estrogen replacement therapy. This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of key quantitative preclinical data, detailed experimental protocols, and a discussion of the signaling pathways implicated in its effects on bone remodeling. Although its clinical development was ultimately discontinued (B1498344), a thorough understanding of its biological activity remains valuable for the ongoing development of next-generation SERMs for osteoporosis.
Mechanism of Action in Bone
This compound's primary mechanism in bone tissue involves the modulation of both osteoclast and osteoblast activity, ultimately leading to a reduction in bone resorption and the preservation of bone mass.
1.1. Effects on Osteoclasts:
Preclinical evidence strongly suggests that this compound's anti-resorptive effects are mediated through the induction of apoptosis in bone-resorbing osteoclasts. In vitro studies using rat bone marrow cultures have shown that both this compound and estrogen induce the expression of the tumor suppressor protein p53, triggering programmed cell death in osteoclasts and thereby reducing their number[1]. This targeted reduction in the osteoclast population is a key factor in mitigating the excessive bone resorption characteristic of postmenopausal osteoporosis.
1.2. Potential Effects on Osteoblasts:
While direct evidence for this compound's influence on osteoblast-specific signaling pathways is limited, its overall effect on bone turnover suggests a potential role in modulating osteoblast function. The observed prevention of bone loss in preclinical models points towards a favorable balance between bone formation and resorption. Further research would be necessary to fully elucidate the direct molecular interactions of this compound with osteoblasts and key osteogenic pathways.
Preclinical Efficacy: Quantitative Data Summary
Numerous studies utilizing the ovariectomized (OVX) rat model, a well-established preclinical model for postmenopausal osteoporosis, have demonstrated this compound's efficacy in preventing bone loss. The following tables summarize the key quantitative findings from these studies, offering a clear comparison of this compound's effects with other relevant compounds.
Table 1: Effect of this compound on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rats
| Treatment Group | Dose | Duration | Femoral BMD Change vs. OVX Control | Lumbar Vertebral BMD Change vs. OVX Control | Reference |
| This compound | 1.0 mg/kg/day | 4 weeks | Prevented decrease | Prevented decrease | [2] |
| This compound | 5, 10, or 20 mg/kg/day | 4 weeks | Prevented decrease in distal femoral metaphyses | Not Reported | [3] |
| This compound | 2.5, 5, or 10 mg/kg/day | 8 weeks | Not Reported | Prevented decrease in lumbar vertebral cancellous bone | [4] |
| 17α-ethynyl estradiol (B170435) (EE) | 30 µg/kg/day | 4 weeks | Prevented decrease | Prevented decrease | [2] |
| Tamoxifen (TAM) | 0.1 and 1.0 mg/kg/day | 4 weeks | Prevented decrease | Prevented decrease | [2] |
Table 2: Effect of this compound on Bone Histomorphometry in Ovariectomized (OVX) Rats
| Treatment Group | Dose | Duration | Trabecular Bone Volume (% change vs. OVX) | Osteoclast Number/Perimeter (% change vs. OVX) | Bone Formation Rate (% change vs. OVX) | Reference |
| This compound | 5, 10, or 20 mg/kg/day | 4 weeks | Increased | Decreased | Decreased | [3] |
| This compound | 2.5, 5, or 10 mg/kg/day | 8 weeks | Prevented decrease (-18% in OVX) | Decreased (-41% in OVX) | Decreased (+60% in OVX) | [4] |
| 17β-estradiol (E2) | 30 µg/kg/day | 8 weeks | Prevented decrease | Decreased | Decreased | [4] |
Table 3: Comparative Effects of this compound on Uterine Weight and Serum Cholesterol in Ovariectomized (OVX) Rats
| Treatment Group | Dose | Duration | Uterine Weight Change vs. OVX Control | Total Serum Cholesterol Change vs. OVX Control | Reference |
| This compound | 1.0 mg/kg/day | 4 weeks | No significant effect | -32% to -56% | [2] |
| This compound | 5, 10, or 20 mg/kg/day | 4 weeks | Slight, but significant increase (significantly lower than E2) | -33% to -46% | [3] |
| 17α-ethynyl estradiol (EE) | 30 µg/kg/day | 4 weeks | Maintained at sham levels | -32% to -56% | [2] |
| Tamoxifen (TAM) | 0.1 and 1.0 mg/kg/day | 4 weeks | Significantly higher than OVX | -32% to -56% | [2] |
Key Signaling Pathways
The molecular signaling pathways through which this compound exerts its effects on bone cells are complex and not yet fully elucidated. However, preclinical data point to the involvement of several key pathways.
3.1. p53-Mediated Apoptosis in Osteoclasts:
As previously mentioned, a central mechanism of this compound's action is the induction of p53 expression in osteoclasts, leading to apoptosis[1]. This pathway represents a direct mechanism for reducing bone resorption.
3.2. Transforming Growth Factor-β (TGF-β) Signaling:
This compound has been shown to be a more potent inducer of TGF-β secretion than tamoxifen in vitro[5]. TGF-β plays a multifaceted role in bone remodeling, including the recruitment of osteoblast precursors and the regulation of both osteoblast and osteoclast activity. By modulating TGF-β signaling, this compound may influence the coupling of bone resorption and formation.
3.3. Potential Involvement of RANKL/OPG and Wnt/β-catenin Pathways:
While direct evidence for this compound is lacking, other SERMs like raloxifene (B1678788) have been shown to modulate the critical RANKL/OPG signaling pathway, which governs osteoclast differentiation and activation[6][7]. It is plausible that this compound shares a similar mechanism of action. The Wnt/β-catenin pathway is a key regulator of osteoblast differentiation and bone formation. The interaction of SERMs with this pathway is an active area of research, and its relevance to this compound's effects warrants further investigation.
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies cited in this guide.
4.1. Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis:
-
Animal Model: Female Sprague-Dawley rats, typically 5-19 months of age, are used.
-
Procedure: Bilateral ovariectomy is performed under anesthesia to induce estrogen deficiency, simulating menopause. A sham-operated control group undergoes a similar surgical procedure without removal of the ovaries.
-
Treatment: this compound, comparator compounds (e.g., estradiol, tamoxifen), or a vehicle control are administered orally (gavage) or via subcutaneous injection for a specified duration (typically 4-8 weeks).
-
Endpoints:
-
Bone Mineral Density (BMD): Measured ex vivo using dual-energy X-ray absorptiometry (DXA) on excised femurs and lumbar vertebrae.
-
Bone Histomorphometry: Undecalcified bone sections from the tibia or vertebrae are prepared. Static parameters (e.g., trabecular bone volume, trabecular number, trabecular separation) and dynamic parameters (e.g., mineral apposition rate, bone formation rate) are measured using microscopy and specialized software. Double fluorescent labeling (e.g., with calcein (B42510) and tetracycline) is used to assess dynamic parameters.
-
Biochemical Markers of Bone Turnover: Serum or urine levels of markers such as osteocalcin (B1147995) (formation) and deoxypyridinoline (B1589748) (resorption) are quantified using immunoassays.
-
Uterine Weight: The wet weight of the uterus is measured at the end of the study to assess estrogenic effects on this tissue.
-
4.2. In Vitro Osteoclastogenesis Assay:
-
Cell Source: Bone marrow cells are isolated from the femurs and tibias of rats or mice.
-
Culture Conditions: Cells are cultured in appropriate media supplemented with macrophage colony-stimulating factor (M-CSF) to promote the proliferation of osteoclast precursors.
-
Induction of Differentiation: Receptor activator of nuclear factor-κB ligand (RANKL) is added to the culture to induce the differentiation of precursors into mature, multinucleated osteoclasts.
-
Treatment: this compound or other test compounds are added to the culture medium at various concentrations.
-
Assessment of Osteoclastogenesis:
-
TRAP Staining: Mature osteoclasts are identified by staining for tartrate-resistant acid phosphatase (TRAP), a characteristic enzyme. The number of TRAP-positive multinucleated cells is counted.
-
Gene Expression Analysis: The expression of osteoclast-specific genes (e.g., TRAP, cathepsin K) can be quantified using real-time PCR.
-
Apoptosis Assays: The induction of apoptosis can be assessed using techniques such as TUNEL staining or caspase activity assays.
-
Clinical Development and Discontinuation
This compound entered phase II and phase III clinical trials for the treatment of breast cancer and osteoporosis[8]. While it showed some activity, it was found to be significantly less effective than tamoxifen in the treatment of advanced breast cancer in two phase III trials[8]. Consequently, the clinical development of this compound for all indications, including osteoporosis, was discontinued around the year 2000[8]. Specific quantitative data from the osteoporosis clinical trials, particularly regarding changes in bone mineral density in postmenopausal women, are not widely available in the public domain.
Conclusion and Future Perspectives
This compound demonstrated a compelling preclinical profile as a potential therapeutic agent for osteoporosis. Its ability to prevent bone loss in estrogen-deficient animal models, coupled with a favorable safety profile regarding uterine effects, highlighted its promise as a tissue-selective estrogen agonist. The primary mechanism of action appears to be the induction of osteoclast apoptosis via a p53-dependent pathway, with potential contributions from the modulation of TGF-β signaling.
Despite its discontinuation from clinical development, the study of this compound has provided valuable insights into the structure-activity relationships of SERMs and their effects on bone metabolism. The knowledge gained from its preclinical evaluation continues to inform the development of new and improved SERMs with enhanced efficacy and safety profiles for the management of postmenopausal osteoporosis. Future research in this area may focus on designing SERMs that not only inhibit bone resorption but also actively promote bone formation through targeted modulation of pathways such as Wnt/β-catenin, offering a more comprehensive approach to restoring skeletal health.
References
- 1. Common mechanism for the estrogen agonist and antagonist activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of this compound, tamoxifen, and estrogen on bone, serum cholesterol, and uterine histology in the ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new estrogen antagonist/agonist, prevents bone loss in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on prevention of cancellous bone loss and bone turnover in the axial skeleton of aged, ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of transforming growth factor beta by the antiestrogens this compound, tamoxifen, and toremifene in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of raloxifene therapy on circulating osteoprotegerin and RANK ligand levels in post-menopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
The Antioxidant Properties of Droloxifene in Cellular Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droloxifene, a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene (B188826) group, is structurally related to tamoxifen (B1202). While primarily investigated for its antiestrogenic effects in breast cancer, preclinical studies have also revealed its potential as an antioxidant. This technical guide provides an in-depth overview of the existing research on the antioxidant properties of this compound in cellular and subcellular models, summarizing the quantitative data, outlining experimental methodologies, and visualizing the proposed mechanisms of action. Although this compound's clinical development was discontinued, understanding its antioxidant profile remains valuable for the broader study of SERMs and their pleiotropic effects.
Quantitative Data on Antioxidant Activity
The primary antioxidant effect of this compound identified in the literature is the inhibition of lipid peroxidation. Quantitative comparisons have been made with tamoxifen and 17 beta-estradiol, although specific IC50 values for this compound in standard antioxidant assays are not well-documented in the available research.
| Assay | Model System | This compound Activity | Comparator Activity | Reference |
| Inhibition of Fe(III)-ascorbate dependent lipid peroxidation | Rat liver microsomes | Effective inhibitor | Better than tamoxifen, less effective than 17 beta-estradiol | [1] |
| Inhibition of Fe(III)-ADP/NADPH induced lipid peroxidation | Rat liver microsomes | Effective inhibitor | Better than tamoxifen, less effective than 17 beta-estradiol | [1] |
| Inhibition of Fe(III)-ascorbate induced lipid peroxidation | Ox-brain phospholipid liposomes | Effective inhibitor | Similar to tamoxifen and cholesterol, less effective than 17 beta-estradiol | [1] |
Experimental Protocols
Detailed experimental protocols for assessing the antioxidant activity of this compound can be adapted from established methodologies used for other SERMs and antioxidants. The following are generalized protocols for the key experiments cited in the literature on this compound.
Inhibition of Lipid Peroxidation in Rat Liver Microsomes
This assay assesses the ability of a compound to prevent the oxidative degradation of lipids in a biologically relevant membrane system.
1. Preparation of Microsomes:
-
Euthanize male Wistar rats and perfuse the liver with ice-cold saline.
-
Homogenize the liver in a buffer solution (e.g., 0.1 M Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Wash the microsomal pellet and resuspend in a suitable buffer.
2. Induction of Lipid Peroxidation:
-
Prepare a reaction mixture containing the microsomal suspension, a buffer, and the test compound (this compound) at various concentrations.
-
Initiate lipid peroxidation by adding an inducing agent, such as Fe(III)-ascorbate or Fe(III)-ADP/NADPH.[1]
-
Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
3. Measurement of Lipid Peroxidation:
-
Stop the reaction by adding a solution like trichloroacetic acid (TCA).
-
Measure the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA) or other thiobarbituric acid reactive substances (TBARS). This is typically done by reacting the sample with thiobarbituric acid (TBA) at high temperature to form a colored product, which is then measured spectrophotometrically (at ~532 nm).
Measurement of Reactive Oxygen Species (ROS) in Cellular Models (General Protocol)
While specific studies on this compound's effect on intracellular ROS are not detailed in the search results, a general protocol using a probe like 2',7'-dichlorofluorescin diacetate (DCFDA) in a relevant cell line like MCF-7 can be employed.
1. Cell Culture and Seeding:
-
Culture MCF-7 cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.[2]
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
2. Treatment with this compound:
-
Treat the cells with various concentrations of this compound for a predetermined period.
3. Induction of Oxidative Stress (Optional):
-
To assess the protective effect of this compound, induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) for a short duration.[3]
4. ROS Measurement with DCFDA:
-
Remove the treatment media and wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with DCFDA (e.g., 10 µM) in PBS and incubate in the dark at 37°C for 30-45 minutes.[3]
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence corresponds to higher levels of intracellular ROS.
Signaling Pathways and Mechanisms of Action
The direct signaling pathways involved in the antioxidant action of this compound have not been extensively elucidated. However, based on its properties as a SERM and the known mechanisms of related compounds, a few potential pathways can be proposed.
Membrane Stabilization
The primary proposed mechanism for this compound's antioxidant effect is its ability to stabilize cellular membranes.[1][4] By incorporating into the lipid bilayer, it may decrease membrane fluidity, making it more resistant to oxidative damage initiated by free radicals.[1][4]
Caption: Proposed mechanism of this compound's antioxidant action via membrane stabilization.
Potential Involvement of the Nrf2 Pathway (Hypothetical)
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes.[5] Estrogen receptor signaling has been shown to suppress the Nrf2 pathway.[6] As an antiestrogen, this compound could potentially counteract this suppression, leading to an enhanced antioxidant response. This remains a hypothetical pathway for this compound and requires experimental validation.
Caption: Hypothetical Nrf2 pathway activation by this compound.
Conclusion
This compound exhibits antioxidant properties, primarily through the inhibition of lipid peroxidation, which is likely mediated by membrane stabilization.[1][4] It has been shown to be more potent than tamoxifen in this regard.[1] However, a comprehensive understanding of its antioxidant capabilities in cellular models is limited by the lack of detailed quantitative data and mechanistic studies. The potential for this compound to modulate specific antioxidant signaling pathways, such as the Nrf2 pathway, presents an area for future investigation, which could provide valuable insights into the multifaceted actions of SERMs. The experimental protocols and conceptual frameworks presented here offer a foundation for researchers to further explore the antioxidant potential of this compound and related compounds.
References
- 1. This compound (3-hydroxytamoxifen) has membrane antioxidant ability: potential relevance to its mechanism of therapeutic action in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidants-Antioxidants Profile in the Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real time monitoring and quantification of reactive oxygen species in breast cancer cell line MCF-7 by 2',7'-dichlorofluorescin diacetate (DCFDA) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of estrogen signaling activates the NRF2 pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Droloxifene's Binding Affinity for Estrogen Receptor Alpha: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of droloxifene's binding affinity for the estrogen receptor alpha (ERα), a key interaction in its mechanism as a selective estrogen receptor modulator (SERM). This document consolidates quantitative binding data, details common experimental protocols for affinity determination, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
This compound, a tamoxifen (B1202) analog, exhibits a high binding affinity for the estrogen receptor alpha. Multiple studies have characterized this interaction, demonstrating its potent ability to compete with estradiol (B170435) for receptor binding. The following table summarizes the key quantitative data available in the literature.
| Parameter | Value | Comparison/Context | Source |
| IC50 | ~1 x 10⁻⁸ M | For displacement of 17β-estradiol from ERα. | [1] |
| Relative Binding Affinity (RBA) to Estradiol | 0.2% - 15.2% | This range reflects findings from different studies and assay conditions. | [2] |
| Affinity vs. Tamoxifen | 10- to 60-fold higher | This compound demonstrates a significantly greater affinity for ERα compared to tamoxifen. | [2] |
| Isomer Specificity | E-isomer has ~10-fold higher affinity | The E-isomer of this compound is the more active form in binding to the cytosolic estrogen receptor. |
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of this compound's binding affinity for ERα is typically achieved through a competitive radioligand binding assay. This method quantifies the ability of an unlabeled ligand (this compound) to displace a radiolabeled ligand (e.g., [³H]-estradiol) from the receptor.
Materials and Reagents
-
Estrogen Receptor Source: Cytosolic fraction from rat uterine tissue or recombinant human ERα.
-
Radioligand: [³H]-17β-estradiol.
-
Unlabeled Ligand: this compound, 17β-estradiol (for standard curve), and other test compounds.
-
Assay Buffer: Tris-HCl buffer containing EDTA and dithiothreitol (B142953) (DTT).
-
Separation Medium: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Scintillation Cocktail.
Procedure
-
Receptor Preparation:
-
For uterine cytosol, uteri from ovariectomized rats are homogenized in cold assay buffer.
-
The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant (cytosol containing ERα) is collected.
-
Protein concentration of the cytosol is determined using a standard protein assay.
-
-
Competitive Binding Incubation:
-
A constant concentration of [³H]-estradiol is incubated with a fixed amount of the receptor preparation.
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the ERα.
-
Control tubes include total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled estradiol).
-
The reaction mixtures are incubated to equilibrium (e.g., 18-24 hours at 4°C).
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by adding a separation medium such as hydroxylapatite slurry or dextran-coated charcoal.
-
This mixture is incubated for a short period and then centrifuged to pellet the receptor-bound radioligand complex.
-
The supernatant containing the free radioligand is discarded.
-
-
Quantification:
-
The pellet containing the bound radioligand is washed with assay buffer to remove any remaining free radioligand.
-
Scintillation cocktail is added to the washed pellet, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway of this compound at ERα
The following diagram illustrates the antagonistic effect of this compound on the estrogen receptor alpha signaling pathway in breast cancer cells.
References
Droloxifene: A Technical Guide to Preclinical Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical anti-tumor activity of droloxifene, a selective estrogen receptor modulator (SERM). The document synthesizes available data on its efficacy in vitro and in vivo, details the experimental methodologies employed in key studies, and visualizes the underlying signaling pathways and experimental workflows.
In Vitro Anti-Tumor Activity
This compound has demonstrated significant anti-proliferative effects in estrogen receptor-positive (ER+) breast cancer cell lines, consistently showing higher potency than tamoxifen (B1202).
Comparative Efficacy in Breast Cancer Cell Lines
The following table summarizes the available quantitative data on the inhibitory concentration (IC50) of this compound in comparison to tamoxifen in various ER+ human breast cancer cell lines.
| Cell Line | Drug | IC50 (µM) | Fold Difference (vs. Tamoxifen) | Reference |
| MCF-7 | This compound | Data not available | ~3-fold more potent | [1] |
| Tamoxifen | Data not available | - | [1] | |
| ZR-75-1 | This compound | Data not available | More effective than Tamoxifen | [2] |
| Tamoxifen | Data not available | - | [2] | |
| T-47D | This compound | Data not available | More effective than Tamoxifen | [2] |
| Tamoxifen | Data not available | - | [2] |
Note: While multiple sources state this compound is more potent than tamoxifen, specific IC50 values from comparative preclinical studies are not consistently available in the public domain.
Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the anti-proliferative effects of this compound on breast cancer cell lines.
1. Cell Culture:
-
ER-positive human breast cancer cell lines (e.g., MCF-7, T-47D, ZR-75-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells are harvested from culture flasks using trypsin-EDTA.
-
A cell suspension is prepared, and cells are counted using a hemocytometer.
-
Cells are seeded into 96-well plates at a density of approximately 2 x 10³ cells per well and allowed to adhere for 24 hours.
3. Drug Treatment:
-
This compound and a comparator (e.g., tamoxifen) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the drugs are prepared in culture medium to achieve the desired final concentrations.
-
The culture medium from the 96-well plates is replaced with medium containing the various drug concentrations. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the highest drug concentration wells.
4. Incubation:
-
The plates are incubated for a specified period, typically 96 hours, to allow for the drugs to exert their effects.
5. MTT Assay:
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
6. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Anti-Tumor Activity
This compound has demonstrated superior anti-tumor efficacy compared to tamoxifen in preclinical animal models of ER+ breast cancer.
Efficacy in Xenograft Models
The following table summarizes the available data on the in vivo anti-tumor activity of this compound in nude mice bearing human breast cancer xenografts.
| Tumor Model | Animal Model | Treatment | Outcome | Reference |
| MCF-7 Xenograft | Nude Mice | This compound | More effective than tamoxifen | [2] |
| Br-10 Xenograft | Nude Mice | This compound | More effective than tamoxifen | [2] |
| ZR-75-1 Xenograft | Ovariectomized Nude Mice | This compound (50 µ g/day , oral) | Decreased tumor progression rate | [3] |
| Tamoxifen (50 µ g/day , oral) | Decreased tumor progression rate | [3] |
Note: Specific percentages of tumor growth inhibition from direct comparative preclinical studies are not consistently available in the public domain.
Experimental Protocol: Human Breast Cancer Xenograft Model
This protocol describes a general procedure for establishing and evaluating the anti-tumor activity of this compound in a nude mouse xenograft model.
1. Animal Model:
-
Female athymic nude mice (BALB/c background), typically 6-8 weeks old, are used.
-
Animals are housed in a pathogen-free environment and allowed to acclimatize for at least one week before the experiment.
2. Tumor Cell Implantation:
-
ER-positive human breast cancer cells (e.g., MCF-7) are harvested from culture.
-
A suspension of approximately 1 x 10⁷ cells in a suitable medium (e.g., Matrigel) is prepared.
-
The cell suspension is subcutaneously injected into the flank of each mouse.
-
For ER+ tumors like MCF-7, sustained release estrogen pellets may be implanted subcutaneously to support initial tumor growth.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., ~100 mm³), the mice are randomized into treatment and control groups.
4. Drug Administration:
-
This compound is prepared in a suitable vehicle for administration (e.g., oral gavage).
-
The drug is administered at various doses according to the study design (e.g., daily for a specified number of weeks).
-
The control group receives the vehicle only.
5. Efficacy Evaluation:
-
Tumor volumes are measured at regular intervals throughout the treatment period.
-
The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histopathology, biomarker analysis).
Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-tumor effects primarily through the modulation of estrogen receptor signaling and its downstream pathways.
Estrogen Receptor Antagonism and Downstream Effects
This compound has a 10-60-fold higher binding affinity for the estrogen receptor (ER) compared to tamoxifen.[4] Upon binding to the ER in the cytoplasm of breast cancer cells, the this compound-ER complex translocates to the nucleus. This complex then binds to estrogen response elements (EREs) on the DNA, but instead of promoting transcription of estrogen-responsive genes, it blocks their transcription. This leads to a G1 phase cell cycle arrest.[4]
Modulation of TGF-β Signaling
This compound has been shown to effectively induce the expression of Transforming Growth Factor-beta (TGF-β), a potent negative growth factor.[4] The induction of TGF-β secretion by this compound is approximately two to three times higher than that of tamoxifen at identical concentrations.[5] TGF-β signaling can lead to cell cycle arrest and apoptosis, further contributing to the anti-tumor effects of this compound.
Inhibition of c-myc Expression
Estrogen is known to stimulate the expression of the proto-oncogene c-myc, which is a key driver of cell proliferation. This compound effectively prevents this estrogen-stimulated expression of c-myc.[4][6] By inhibiting c-myc, this compound further contributes to the suppression of breast cancer cell growth.
Conclusion
The preclinical data strongly support the anti-tumor activity of this compound in ER-positive breast cancer models. Its higher affinity for the estrogen receptor and greater potency in inhibiting cell proliferation and tumor growth compared to tamoxifen, coupled with its distinct mechanistic actions of inducing TGF-β and inhibiting c-myc expression, underscore its potential as a therapeutic agent. Further research to elucidate the finer details of its signaling interactions and to obtain more comprehensive comparative quantitative data would be beneficial for its clinical development.
References
- 1. This compound, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the effects of EM-652 (SCH57068), tamoxifen, toremifene, this compound, idoxifene, GW-5638 and raloxifene on the growth of human ZR-75-1 breast tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of transforming growth factor beta by the antiestrogens this compound, tamoxifen, and toremifene in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of growth-factor-activated proliferation by anti-estrogens and effects on early gene expression of MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of Droloxifene on Uterine Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects of droloxifene on uterine tissue. This compound, a selective estrogen receptor modulator (SERM), has been investigated for its tissue-specific estrogenic and antiestrogenic activities. Understanding its impact on the uterus is critical for evaluating its therapeutic potential and safety profile. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.
Quantitative Effects of this compound on Uterine Tissue
This compound exhibits a dose-dependent and tissue-specific effect on the uterus, generally characterized by weak estrogenic (agonistic) activity, particularly in comparison to estradiol (B170435), and notable antiestrogenic (antagonistic) properties. The primary animal model utilized for these studies is the ovariectomized (OVX) rat, which simulates a postmenopausal hypoestrogenic state.
Uterine Weight and Histology
Studies in ovariectomized Sprague-Dawley rats have demonstrated that this compound has a minimal uterotrophic effect compared to potent estrogens. At doses effective for bone protection, this compound shows significantly less impact on uterine weight and endometrial proliferation than estradiol or even tamoxifen (B1202).[1][2]
Table 1: Effect of this compound on Uterine Weight in Ovariectomized Rats
| Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Change in Uterine Wet Weight | Reference |
| Vehicle Control (OVX) | - | 4 weeks | Baseline (atrophy) | [1] |
| This compound | 0.1 | 4 weeks | No significant change vs. OVX | [1] |
| This compound | 1.0 | 4 weeks | Slight but significant increase vs. OVX | [1] |
| This compound | 5.0, 10.0, 20.0 | 4 weeks | Slight but significant increase vs. OVX | [3] |
| Tamoxifen | 0.1, 1.0 | 4 weeks | Significant increase vs. OVX | [1] |
| Ethynyl Estradiol | 0.003, 0.03 | 4 weeks | Significant increase vs. OVX | [1] |
Table 2: Histomorphometric Analysis of Uterine Tissue in Ovariectomized Rats Treated with this compound
| Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Uterine Cross-Sectional Area | Luminal Epithelial Thickness | Stromal Thickness | Reference |
| Vehicle Control (OVX) | - | 4 weeks | Baseline (atrophy) | Baseline (atrophy) | Baseline (atrophy) | [1] |
| This compound | 1.0 | 4 weeks | Slightly increased vs. OVX | No significant effect vs. OVX | No significant effect vs. OVX | [1] |
| Tamoxifen | 1.0 | 4 weeks | Significantly increased vs. OVX | Significantly increased vs. OVX | Significantly increased vs. OVX | [1] |
| Ethynyl Estradiol | 0.03 | 4 weeks | Restored to sham levels | Restored to sham levels | Restored to sham levels | [1] |
Uterine Cell Proliferation
The proliferative effect of this compound on uterine tissue is modest. While direct in vivo quantitative data on Ki-67 expression in the uterus following this compound treatment is limited in the reviewed literature, studies on other SERMs like raloxifene (B1678788) show a reduction in Ki-67 expression in mammary tissue, indicating an antiproliferative effect.[4] In endometrial adenocarcinoma cell lines, tamoxifen, but not raloxifene, was shown to increase Ki-67 expression.[5] This suggests that this compound, with its lower estrogenic profile compared to tamoxifen, would likely have a minimal to no inductive effect on uterine cell proliferation markers like Ki-67 in vivo.
Experimental Protocols
The following protocols are representative of the methodologies employed in the cited in vivo studies investigating the effects of this compound on uterine tissue.
Animal Model and Drug Administration
-
Animal Model: Adult female Sprague-Dawley rats are typically used.[1][3] Ovariectomy is performed to induce an estrogen-deficient state, modeling postmenopause. Animals are allowed a recovery period before the commencement of treatment.
-
This compound Preparation and Administration: this compound is administered orally (p.o.) via gavage. A common vehicle for administration is propylene (B89431) glycol.[4] The drug is typically suspended or dissolved in the vehicle to achieve the desired concentration for daily dosing.
-
Dosing Regimen: Doses ranging from 0.1 to 20 mg/kg/day are administered for a period of 4 to 8 weeks to assess both short-term and longer-term effects on uterine tissue.[1][3]
Uterine Tissue Collection and Processing
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and the uteri are excised and weighed (wet weight).
-
Tissue Fixation: For histological analysis, the uterine horns are fixed in 10% neutral buffered formalin for 24 hours.[6]
-
Tissue Processing and Embedding:
-
Following fixation, tissues are dehydrated through a series of graded ethanol (B145695) solutions (e.g., 70%, 95%, 100%).[7]
-
Tissues are then cleared in xylene or a xylene substitute.[7]
-
Finally, tissues are infiltrated with and embedded in paraffin (B1166041) wax to form blocks for sectioning.[7]
-
Histological Staining and Analysis
-
Hematoxylin (B73222) and Eosin (H&E) Staining:
-
Paraffin-embedded uterine tissue is sectioned at 4-5 µm thickness and mounted on glass slides.
-
Sections are deparaffinized in xylene and rehydrated through a descending series of ethanol concentrations to water.[8]
-
Nuclei are stained with hematoxylin (e.g., Mayer's or Harris's).[8][9]
-
Differentiation is performed with a weak acid solution to remove excess stain.[9]
-
"Bluing" of the nuclei is achieved using a weak alkaline solution.[8]
-
The cytoplasm and extracellular matrix are counterstained with eosin.[8][9]
-
Sections are dehydrated through an ascending series of ethanol concentrations and cleared in xylene.[8]
-
Coverslips are mounted using a permanent mounting medium.[8]
-
-
Immunohistochemistry for Ki-67:
-
Deparaffinize and rehydrate tissue sections as described for H&E staining.[10]
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) or a commercial decloaking solution, often involving heat treatment.[10]
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.[10]
-
Block non-specific binding sites with a blocking serum (e.g., goat serum).[10]
-
Incubate with a primary antibody against Ki-67 overnight at 4°C.[10]
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate, or use a polymer-based detection system.[10]
-
Visualize the antigen-antibody complex with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.
-
Counterstain with hematoxylin to visualize nuclei.
-
Dehydrate, clear, and mount the slides.
-
Signaling Pathways and Molecular Mechanisms
This compound's effects on uterine tissue are mediated through its interaction with estrogen receptors (ERα and ERβ). Its tissue-specific agonist/antagonist profile is determined by the conformation it induces in the ER, which in turn influences the recruitment of co-activators and co-repressors to the receptor complex, leading to differential gene expression.[1]
Estrogen Receptor Signaling Pathway
The binding of this compound to the estrogen receptor can initiate a cascade of molecular events that influence gene transcription. In uterine tissue, this compound's weak agonistic activity suggests a partial activation of estrogen-responsive genes.
This compound's interaction with the estrogen receptor and downstream signaling.
Regulation of Estrogen-Responsive Genes
In the rat uterus, this compound, like tamoxifen, has been shown to induce the mRNA levels of several estrogen-regulated genes. However, the magnitude and timing of this induction differ significantly from that of potent estrogens. For instance, while both this compound and tamoxifen induce genes like the interleukin-4 receptor and cyr61, the level of induction is often less than that seen with estradiol.[11] this compound at a dose of 1 mg/kg, which is effective for bone loss prevention, only slightly induces the mRNA for most of these genes, with the exception of cyr61.[11] This differential gene regulation is a key aspect of its selective modulator activity.
Experimental Workflow for In Vivo Uterine Tissue Analysis
The following diagram illustrates a typical workflow for assessing the in vivo effects of this compound on uterine tissue.
A standard experimental workflow for in vivo uterine tissue analysis.
Molecular Basis of Tissue-Specific Action
The tissue-specific effects of SERMs like this compound are attributed to the unique conformation the estrogen receptor adopts upon ligand binding. This altered conformation affects the interaction with various co-activator and co-repressor proteins, which are expressed at different levels in different tissues. In the uterus, the this compound-ER complex may not efficiently recruit the necessary co-activators for a full estrogenic response, resulting in weak agonism or even antagonism.
The molecular basis for this compound's tissue-specific effects.
References
- 1. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of this compound, tamoxifen, and estrogen on bone, serum cholesterol, and uterine histology in the ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of this compound, a new selective estrogen receptor modulator, in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue Fixation Preparation [protocols.io]
- 7. sysy.com [sysy.com]
- 8. This compound, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sysy-histosure.com [sysy-histosure.com]
- 10. Immunohistochemistry [bio-protocol.org]
- 11. Estrogen-induced genes in the uterus of ovariectomized rats and their regulation by this compound and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Structural and Functional Relationship of Droloxifene and Tamoxifen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structural and functional relationship between Droloxifene and Tamoxifen, two pivotal selective estrogen receptor modulators (SERMs). We delve into their chemical structures, comparative binding affinities, efficacy in preclinical models, pharmacokinetic profiles, and differential effects on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the fields of oncology, pharmacology, and drug development, offering detailed experimental protocols and data-driven insights to inform future research and therapeutic strategies.
Introduction: A Tale of Two SERMs
Tamoxifen, a nonsteroidal triphenylethylene (B188826) derivative, has long been a cornerstone in the endocrine treatment of estrogen receptor-positive (ER+) breast cancer.[1] Its efficacy, however, is accompanied by a complex pharmacological profile, including partial agonist activities and a risk of serious side effects. This has driven the development of next-generation SERMs with improved therapeutic indices. This compound, a phenolic analogue of Tamoxifen, also known as 3-hydroxytamoxifen, emerged from this quest, exhibiting distinct structural modifications that translate into significant functional differences.[2][3][4] This guide will meticulously explore the nuances of their relationship, from the atomic level to their impact on cellular signaling.
Structural Analysis: The Hydroxyl Group Makes the Difference
At their core, both this compound and Tamoxifen share the same triphenylethylene scaffold. The critical distinction lies in the presence of a hydroxyl group on one of the phenyl rings of this compound, a feature absent in Tamoxifen.[2][5][6] This seemingly minor alteration has profound implications for their interaction with the estrogen receptor.
References
- 1. This compound, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C26H29NO2 | CID 3033767 - PubChem [pubchem.ncbi.nlm.nih.gov]
Droloxifene's Impact on Estrogen-Dependent Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Droloxifene, a selective estrogen receptor modulator (SERM) and an analog of tamoxifen (B1202), has demonstrated a distinct profile in its interaction with the estrogen receptor (ER) and subsequent regulation of estrogen-dependent gene expression. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on key estrogen-responsive genes, and the signaling pathways it modulates. Preclinical studies have highlighted this compound's higher binding affinity for the ER and greater potency in inhibiting the growth of estrogen receptor-positive (ER-positive) breast cancer cells compared to tamoxifen.[1][2] Furthermore, this compound exhibits a more pronounced induction of the tumor-suppressive cytokine transforming growth factor-beta (TGF-β).[1][3] Despite these promising preclinical characteristics, the clinical development of this compound was halted as Phase III trials revealed it to be less effective than tamoxifen in the treatment of breast cancer.[4] This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to provide a comprehensive resource for the scientific community.
Introduction
This compound, chemically known as 3-hydroxytamoxifen, is a nonsteroidal SERM that exhibits tissue-specific estrogen agonist and antagonist activities.[5] Its primary mechanism of action involves competitive binding to the estrogen receptor, thereby modulating the transcription of estrogen-responsive genes.[6] This differential gene regulation is the basis for its therapeutic potential in hormone-dependent diseases, particularly breast cancer. Understanding the nuances of this compound's impact on gene expression is crucial for elucidating the complex pharmacology of SERMs and for the development of future targeted therapies.
Mechanism of Action
This compound's biological effects are primarily mediated through its interaction with the estrogen receptors, ERα and ERβ. Upon binding, the this compound-ER complex undergoes a conformational change that influences its interaction with co-activator and co-repressor proteins, ultimately leading to the activation or repression of target gene transcription.
Estrogen Receptor Binding and Signaling
This compound competitively inhibits the binding of estradiol (B170435) to the estrogen receptor.[6] This interaction prevents the receptor from binding to estrogen response elements (EREs) in the promoter regions of target genes, leading to a reduction in DNA synthesis and the cellular response to estrogen.[6] The binding affinity of this compound for the ER is reported to be 10- to 60-fold higher than that of tamoxifen.[1][7]
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data on this compound's binding affinity, its inhibitory effects on cell proliferation, and its impact on the expression of key estrogen-regulated genes.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Relative Binding Affinity (Estradiol = 100%) | Reference(s) |
| This compound | 0.2 - 15.2% | [4] |
| Tamoxifen | 0.06 - 16% | [4] |
Note: The wide range reflects variations in experimental conditions across different studies.
Table 2: Inhibition of Breast Cancer Cell Proliferation (IC50 Values)
| Cell Line | This compound IC50 (µM) | Tamoxifen IC50 (µM) | Reference(s) |
| MCF-7 | Data not available | ~5 | [8] |
| T-47D | Data not available | ~6.6 | [8] |
| ZR-75-1 | Data not available | Data not available |
Table 3: Regulation of Estrogen-Dependent Gene Expression
| Gene | Cell Line | Treatment | Fold Change in Expression | Reference(s) |
| pS2 (TFF1) | MCF-7 | Estradiol (10 nM) | ~13-fold increase | [9] |
| MCF-7 | This compound | Antagonizes estradiol-induced expression | [10] | |
| GREB1 | MCF-7 | Estradiol | Data not available | |
| MCF-7 | This compound | Data not available | ||
| c-myc | MCF-7 | Estradiol | >10-fold increase | [11] |
| MCF-7 | This compound | Prevents estrogen-stimulated expression | [1] | |
| TGF-β | MCF-7 | This compound | 2-3 times higher induction than tamoxifen | [3] |
| MCF-7 | Antiestrogens | 8 to 27-fold induction of active TGF-β secretion | [12] |
Note: Quantitative fold-change data for this compound's effect on pS2 and GREB1 expression is not specified in the reviewed literature. The effect is generally described as antagonistic to estrogen-induced expression.
Impact on Key Signaling Pathways
This compound's modulation of the estrogen receptor has downstream consequences on several critical signaling pathways that regulate cell fate.
TGF-β Signaling Pathway
This compound is a potent inducer of TGF-β, a key inhibitor of cell growth.[1][3] The induction of TGF-β secretion is considered a significant component of the antiestrogenic and growth-inhibitory effects of this compound in ER-positive breast cancer cells.
p53-Mediated Apoptosis
This compound has been shown to induce the expression of the tumor suppressor protein p53, which can trigger apoptosis, or programmed cell death, in cancer cells.[5]
Experimental Protocols
This section provides generalized protocols for key experiments used to characterize the effects of this compound on estrogen-dependent gene expression. It is important to note that specific parameters may need to be optimized for individual laboratory conditions and cell lines.
Cell Proliferation Assay (E-SCREEN)
This assay is used to determine the effect of this compound on the proliferation of ER-positive breast cancer cells.
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum (FBS). For experiments, switch to a phenol (B47542) red-free medium containing charcoal-stripped FBS to remove exogenous estrogens.
-
Seeding: Plate cells in 96-well plates at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat cells with a range of concentrations of this compound, with or without a fixed concentration of 17β-estradiol (e.g., 10 pM) to assess both agonist and antagonist effects. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for 6-7 days.
-
Quantification: Assess cell proliferation using a suitable method, such as the Sulforhodamine B (SRB) assay, which measures total protein content.
-
Data Analysis: Plot cell proliferation against the log of the drug concentration to determine the IC50 value.
Estrogen Response Element (ERE)-Luciferase Reporter Assay
This assay measures the ability of this compound to modulate ER-mediated transcription.
-
Cell Culture and Transfection: Use a cell line (e.g., MCF-7) stably or transiently transfected with a reporter plasmid containing one or more EREs upstream of a luciferase gene.
-
Treatment: Treat the cells with this compound, estradiol, and/or vehicle controls.
-
Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
Northern Blot Analysis
This technique is used to quantify the expression of specific mRNA transcripts.
-
RNA Extraction: Treat cells with this compound for the desired time, then extract total RNA using a suitable method (e.g., TRIzol).
-
Electrophoresis and Blotting: Separate the RNA by size on a denaturing agarose (B213101) gel and transfer it to a nylon membrane.
-
Hybridization: Hybridize the membrane with a labeled probe specific for the gene of interest (e.g., pS2).
-
Detection: Detect the hybridized probe using autoradiography or a chemiluminescent detection system.
-
Quantification: Quantify the band intensity and normalize it to a housekeeping gene (e.g., GAPDH or actin) to determine the relative mRNA expression.
Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is a more sensitive method for quantifying mRNA levels.
-
RNA Extraction and cDNA Synthesis: Extract total RNA as described for Northern blotting and then reverse transcribe it into complementary DNA (cDNA).
-
qPCR Reaction: Perform qPCR using the cDNA as a template, gene-specific primers for the target gene (e.g., GREB1), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a reference gene.
Conclusion
This compound presents a complex pharmacological profile, acting as a potent SERM with distinct effects on estrogen-dependent gene expression compared to tamoxifen. Its enhanced binding to the estrogen receptor and its superior ability to induce the tumor suppressor TGF-β underscore its significant antiestrogenic potential in preclinical models. However, its failure to demonstrate superior efficacy in clinical trials highlights the challenges in translating preclinical findings to clinical success. This technical guide provides a consolidated resource for researchers, summarizing the key molecular and cellular effects of this compound. Further investigation into the specific signaling nuances and the reasons for its clinical outcomes could provide valuable insights for the design of next-generation SERMs with improved therapeutic indices.
References
- 1. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Induction of transforming growth factor beta by the antiestrogens this compound, tamoxifen, and toremifene in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elearning.unite.it [elearning.unite.it]
- 9. Regulation of pS2 gene expression by affinity labeling and reversibly binding estrogens and antiestrogens: comparison of effects on the native gene and on pS2-chloramphenicol acetyltransferase fusion genes transfected into MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The estrogenic and antiestrogenic activities of this compound in human breast cancers PMID: 8271528 | MCE [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. Evidence that transforming growth factor-beta is a hormonally regulated negative growth factor in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-proliferative Effects of Droloxifene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Droloxifene, a selective estrogen receptor modulator (SERM), has demonstrated significant anti-proliferative effects in estrogen receptor-positive (ER-positive) breast cancer cell lines. As a tamoxifen (B1202) analog, it exhibits a higher binding affinity for the estrogen receptor, leading to a more potent inhibition of cancer cell growth. This technical guide provides an in-depth overview of the in vitro anti-proliferative properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its evaluation. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.
Introduction
This compound, also known as 3-hydroxytamoxifen, is a nonsteroidal SERM that was developed as a potential therapeutic agent for breast cancer.[1] It belongs to the same class of compounds as tamoxifen, a widely used endocrine therapy for ER-positive breast cancer.[2] Preclinical studies have consistently shown that this compound possesses several advantages over tamoxifen, including a significantly higher affinity for the estrogen receptor and a more favorable ratio of antiestrogenic to estrogenic activity.[2][3] These characteristics translate to a more effective inhibition of cell growth and division in ER-positive breast cancer cell lines.[2] This guide will explore the molecular mechanisms underlying these effects and provide practical protocols for their investigation in a laboratory setting.
Mechanism of Action
This compound exerts its anti-proliferative effects primarily through its interaction with the estrogen receptor. Its mechanism of action involves several key processes:
-
Competitive Estrogen Receptor Antagonism: this compound has a 10- to 60-fold higher binding affinity for the estrogen receptor compared to tamoxifen.[4] It competitively binds to the ER, preventing the binding of estradiol (B170435) and subsequent activation of estrogen-responsive genes that promote cell proliferation.
-
Induction of Cell Cycle Arrest: By blocking ER signaling, this compound effectively halts the progression of the cell cycle, primarily causing an arrest in the G1 phase.[4] This prevents cancer cells from entering the DNA synthesis (S) phase and ultimately inhibits their division.
-
Modulation of Key Signaling Pathways: this compound has been shown to influence several signaling pathways that are critical for cancer cell growth and survival:
-
Transforming Growth Factor-Beta (TGF-β) Induction: this compound is a more potent inducer of the negative growth factor TGF-β compared to tamoxifen.[1][5] TGF-β plays a crucial role in inhibiting the growth of epithelial cells.
-
Inhibition of c-myc Expression: It effectively prevents the estrogen-stimulated expression of the proto-oncogene c-myc, a key regulator of cell proliferation.[4]
-
Induction of p53 and Apoptosis: In ER-positive cells such as MCF-7, this compound can induce the expression of the tumor suppressor protein p53, leading to the initiation of apoptosis, or programmed cell death.
-
Quantitative Data Summary
While numerous studies have highlighted the superior potency of this compound compared to tamoxifen, specific IC50 values for its anti-proliferative effects on various breast cancer cell lines are not consistently reported in the available literature. However, the following table summarizes the available quantitative and qualitative data.
| Cell Line | Receptor Status | This compound Activity | Comparative Potency | Reference |
| MCF-7 | ER-positive | IC50 for displacement of 17β-estradiol from ER: ~1 x 10⁻⁸ M | More potent growth inhibitor than tamoxifen.[6] | [7] |
| T47D | ER-positive | Dose-dependently inhibits estradiol-induced growth. | More potent than tamoxifen at high concentrations. | [6] |
| ZR-75-1 | ER-positive | Dose-dependently inhibits estradiol-induced growth. | More potent than tamoxifen at high concentrations. | [6] |
| MDA-MB-231 | ER-negative | No significant effect on growth. | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the anti-proliferative effects of this compound.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D, ZR-75-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Breast cancer cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample. Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Breast cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described above.
Caption: Mechanism of Action of this compound.
Caption: MTT Assay Experimental Workflow.
Caption: Cell Cycle Analysis Workflow.
Caption: Apoptosis Assay Workflow.
Conclusion
This compound demonstrates potent in vitro anti-proliferative effects against ER-positive breast cancer cells, primarily by acting as a high-affinity antagonist of the estrogen receptor. Its ability to induce G1 cell cycle arrest, modulate key signaling pathways involving TGF-β and c-myc, and trigger apoptosis underscores its potential as an effective anticancer agent. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel antiestrogenic compounds. Further research to elucidate precise IC50 values across a broader range of cell lines would be beneficial for a more complete quantitative understanding of its anti-proliferative profile.
References
- 1. Induction of transforming growth factor beta by the antiestrogens this compound, tamoxifen, and toremifene in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New tamoxifen analogs for breast cancer therapy: synthesis, aromatase inhibition and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiestrogenic and antitumor effects of this compound in experimental breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
Droloxifene's Role in Inducing Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Droloxifene, a selective estrogen receptor modulator (SERM), has demonstrated significant potential in the targeted therapy of estrogen receptor-positive (ER+) breast cancers. As a derivative of tamoxifen (B1202), it exhibits a higher binding affinity for the estrogen receptor, leading to more potent antiestrogenic effects. A primary mechanism of its anticancer activity is the induction of apoptosis, or programmed cell death, in malignant cells. This technical guide provides an in-depth exploration of the molecular pathways and cellular events through which this compound initiates and executes apoptosis in cancer cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved, offering a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction
This compound is a nonsteroidal SERM that competitively binds to estrogen receptors, functioning as an antagonist in breast tissue.[1] Its enhanced affinity for the ER compared to tamoxifen translates to a more effective inhibition of estrogen-dependent cell growth and proliferation in ER+ breast cancer cell lines.[1] Beyond its cytostatic effects, a crucial aspect of this compound's therapeutic action is its ability to actively induce apoptosis, thereby eliminating cancer cells. This guide will dissect the core mechanisms of this compound-induced apoptosis, focusing on the signaling cascades from receptor engagement to cellular demise.
Core Mechanisms of this compound-Induced Apoptosis
This compound primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis in ER+ cancer cells. This process is characterized by a series of orchestrated molecular events that culminate in the activation of caspases and the systematic dismantling of the cell.
Estrogen Receptor Antagonism and Cell Cycle Arrest
The initial action of this compound is its binding to the estrogen receptor, which blocks the proliferative signals normally initiated by estrogen. This antagonism leads to a halt in the cell cycle, predominantly at the G1 phase, preventing cancer cells from progressing towards division.[2] This cell cycle arrest is a critical prerequisite for the initiation of apoptosis.
The Intrinsic (Mitochondrial) Apoptotic Pathway
This compound's engagement with the ER initiates a signaling cascade that converges on the mitochondria. This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
-
Upregulation of p53: Evidence suggests that this compound can induce the expression of the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax.
-
Modulation of the Bax/Bcl-2 Ratio: A key event in this compound-induced apoptosis is the alteration of the balance between pro- and anti-apoptotic Bcl-2 family members. This compound has been shown to increase the expression of Bax while decreasing the expression of Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant of the cell's fate, tipping the scales towards apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the oligomerization of Bax and its insertion into the outer mitochondrial membrane. This results in the formation of pores, a process known as MOMP.
-
Cytochrome c Release: The permeabilization of the outer mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form a complex called the apoptosome. This complex activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: The activated effector caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, nuclear condensation, and the formation of apoptotic bodies.
Potential Role of Reactive Oxygen Species (ROS)
While direct evidence for this compound is still emerging, the induction of reactive oxygen species (ROS) is a known mechanism of apoptosis for other anticancer agents, including tamoxifen.[3] Elevated levels of intracellular ROS can induce oxidative stress, which can damage cellular components and trigger the mitochondrial apoptotic pathway. Further research is warranted to fully elucidate the role of ROS in this compound's mechanism of action.
Quantitative Data on this compound's Effects
Precise quantitative data for this compound is not as extensively published as for more commonly used SERMs. However, preclinical studies have consistently demonstrated its efficacy. The following table summarizes the types of quantitative data that are crucial for evaluating the apoptotic potential of this compound. Researchers are encouraged to generate such data in their specific cellular models.
| Parameter | Cell Line(s) | Typical Assay | Expected Outcome with this compound Treatment |
| IC50 Value | MCF-7, T-47D, ZR-75-1 | MTT Assay, CellTiter-Glo® Assay | Dose-dependent decrease in cell viability. |
| Apoptosis Rate | MCF-7 | Annexin V/PI Flow Cytometry | Dose- and time-dependent increase in the percentage of apoptotic cells. |
| Caspase-3/7 Activity | MCF-7, T-47D | Caspase-Glo® 3/7 Assay | Significant increase in luminescence, indicating caspase activation. |
| Bax/Bcl-2 Protein Ratio | MCF-7 | Western Blot | Increase in the ratio of Bax to Bcl-2 protein expression. |
| Mitochondrial Membrane Potential (ΔΨm) | MCF-7 | JC-1 Staining, TMRE Staining | Decrease in mitochondrial membrane potential, indicating mitochondrial dysfunction. |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate this compound-induced apoptosis.
Cell Culture
-
ER-positive breast cancer cell lines such as MCF-7, T-47D, and ZR-75-1 should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells should be seeded at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for DNA Fragmentation
This assay detects the DNA fragmentation that is a hallmark of late-stage apoptosis.
Materials:
-
Adherent MCF-7 cells cultured on coverslips or in chamber slides.
-
This compound (dissolved in DMSO).
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., FITC-dUTP), available in commercial kits.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Cell Treatment: Treat MCF-7 cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15-30 minutes at room temperature.
-
Permeabilization: Wash cells again with PBS and then permeabilize with the permeabilization solution for 2-5 minutes on ice.
-
TUNEL Staining: Wash cells with PBS and then incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Washing: Wash cells three times with PBS.
-
Counterstaining: Incubate cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
-
Mounting and Visualization: Wash cells with PBS, mount the coverslips onto microscope slides with an anti-fade mounting medium, and visualize under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.
Caspase-Glo® 3/7 Assay for Effector Caspase Activity
This luminescent assay quantifies the activity of caspase-3 and -7, key executioners of apoptosis.
Materials:
-
Breast cancer cells (e.g., MCF-7) cultured in white-walled 96-well plates.
-
This compound.
-
Caspase-Glo® 3/7 Reagent (Promega).
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and allow them to attach overnight. Treat with a range of this compound concentrations for various time points.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents by gentle shaking for 30-60 seconds and then incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.
Western Blot for Apoptosis-Related Proteins (p53, Bax, Bcl-2, Cleaved Caspase-3)
This technique allows for the detection and quantification of specific proteins involved in the apoptotic pathway.
Materials:
-
MCF-7 cells treated with this compound.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then incubate with ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands can be quantified using densitometry software and normalized to the loading control.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflows
Caption: Experimental workflows for studying apoptosis.
Conclusion
This compound represents a potent inducer of apoptosis in ER-positive cancer cells, acting primarily through the intrinsic mitochondrial pathway. Its mechanism involves ER antagonism, leading to cell cycle arrest, followed by the upregulation of p53, an increased Bax/Bcl-2 ratio, mitochondrial destabilization, and the activation of the caspase cascade. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further investigate and harness the apoptotic potential of this compound in the development of more effective cancer therapies. Further studies are encouraged to elucidate the precise quantitative effects of this compound in various cancer models and to explore the potential synergistic effects with other anticancer agents.
References
- 1. This compound, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Response of MCF-7 Breast Cancer Cells Overexpressed with P-Glycoprotein to Apoptotic Induction after Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Droloxifene in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of droloxifene, a nonsteroidal selective estrogen receptor modulator, in various animal models. The information presented is curated from preclinical studies to support researchers and professionals in the field of drug development.
Pharmacokinetics of this compound
This compound exhibits rapid oral absorption across different animal species, but its systemic bioavailability is limited due to extensive first-pass metabolism. The pharmacokinetic profile of this compound has been primarily characterized in mice, rats, and monkeys.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in different animal models.
Table 1: Pharmacokinetic Parameters of this compound in Female Mice (BALB/c)
| Parameter | Value | Reference |
| Bioavailability (Oral) | 8% | [1] |
| Terminal Half-life (t½) | 1.6 hours | [1] |
| Systemic Clearance | Highest among tested species | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Female Rats (Sprague-Dawley)
| Parameter | Value | Reference |
| Bioavailability (Oral) | 18% | [1] |
| Terminal Half-life (t½) | 4.3 hours | [1] |
| Systemic Clearance | Intermediate among tested species | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Female Monkeys (Species not specified)
| Parameter | Value | Reference |
| Bioavailability (Oral) | 11% | [1] |
| Terminal Half-life (t½) | 10.6 hours | [1] |
| Systemic Clearance | Lowest among tested species | [1] |
Metabolism of this compound
This compound undergoes extensive Phase I and Phase II metabolism, leading to the formation of several metabolites. The primary routes of metabolism include oxidation and glucuronidation.[2] Fecal excretion is the main route of elimination for this compound and its metabolites.[1]
Identified Metabolites
The major metabolites of this compound identified in animal models include:
-
This compound glucuronide[2]
-
N-desmethyl-droloxifene[2]
-
4-methoxythis compound[2]
-
3-methoxy-4-hydroxytamoxifen (4-hydroxythis compound)[2]
-
This compound N-oxide[2]
Species-Specific Metabolic Pathways
Significant species-dependent differences in the metabolic profile of this compound have been observed.
-
Mice: A substantially higher proportion of 3-methoxy-4-hydroxytamoxifen is formed in mice (>40%) compared to rats.[2]
-
Rats: Both glucuronidation and oxidative metabolism are significant pathways.[2] 3-methoxy-4-hydroxy this compound has been identified as a major metabolite in rat feces.[1]
-
Monkeys: Glucuronidation is the predominant pathway for the elimination of this compound.[1]
The metabolic pathways of this compound are visualized in the following diagram.
Experimental Protocols
This section details the methodologies employed in the pharmacokinetic and metabolism studies of this compound in animal models.
Animal Models and Dosing
-
Species and Strains:
-
Administration:
-
Oral administration was typically performed via gastric instillation.[2]
-
Vehicles used for oral administration included a 0.25% agar (B569324) suspension.
-
Bioanalytical Methods
The quantification of this compound and its metabolites in biological matrices was primarily achieved using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Plasma samples were prepared for analysis by deproteinization.
-
-
HPLC System:
-
A common analytical method involved HPLC coupled with fluorescence detection.[3]
-
Column: The specific columns used were not consistently reported in the reviewed literature.
-
Mobile Phase: The composition of the mobile phase varied between studies.
-
Detection: Fluorescence detection was a sensitive method for quantifying this compound and its metabolites.[3]
-
A generalized workflow for a typical pharmacokinetic study of this compound is illustrated below.
References
- 1. Pharmacokinetics of this compound in mice, rats, monkeys, premenopausal and postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sensitive method for the quantitation of this compound in plasma and serum by high-performance liquid chromatography employing fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Droloxifene's Potential Off-Target Effects: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Droloxifene, a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene (B188826) class, was developed for the treatment of breast cancer and osteoporosis. While its primary mechanism of action is through competitive antagonism of the estrogen receptor (ER), preclinical studies have suggested potential off-target effects that warrant consideration in drug development. This technical guide provides an in-depth overview of the known and potential off-target effects of this compound based on available preclinical data. The document details the experimental methodologies for assessing these effects and presents quantitative data where available. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's pharmacological profile.
On-Target and Off-Target Quantitative Data
The following tables summarize the quantitative data available for this compound and related compounds concerning on-target and potential off-target interactions.
Table 1: On-Target Estrogen Receptor Binding Affinity of this compound
| Compound | Parameter | Value | Species/System | Reference |
| This compound | IC₅₀ (vs. 17β-estradiol) | ~1 x 10⁻⁸ M | Human Breast Cancer Cell Line (MCF-7) | [1] |
| This compound | Relative Binding Affinity | 10- to 60-fold higher than Tamoxifen (B1202) | Not Specified | [2][3][4] |
Table 2: Potential Off-Target Effects on Cytochrome P450 Enzymes
No direct inhibitory constants (Ki) or IC50 values for this compound have been identified in the public domain. This compound is a known substrate for CYP3A4 and CYP2D6.[5] Data for the related SERM, raloxifene (B1678788), is provided for context.
| Compound | Enzyme | Parameter | Value | Species/System | Reference |
| Raloxifene | CYP3A4 | Kᵢ | 9.9 µM | Human Liver Microsomes | [6] |
| Raloxifene | CYP3A4 | kᵢₙₐ꜀ₜ | 0.16 min⁻¹ | Human Liver Microsomes | [6] |
Table 3: Potential Off-Target Effects on Cardiac Ion Channels
No direct data for this compound's interaction with cardiac ion channels is publicly available. Data for the related SERM, raloxifene, is provided as a potential indicator of class effects.
| Compound | Ion Channel | Parameter | Value | Species/System | Reference |
| Raloxifene | hERG (IKr) | IC₅₀ | 1.1 µM | HEK 293 Cells | [7] |
| Raloxifene | KCNQ1/KCNE1 (IKs) | IC₅₀ | 4.8 µM | HEK 293 Cells | [7] |
| Raloxifene | Voltage-gated Sodium (INa) | IC₅₀ | 2.8 µM | Guinea Pig Ventricular Myocytes | [7] |
Signaling Pathways
On-Target Estrogen Receptor Signaling
This compound's primary mechanism of action involves binding to the estrogen receptor, leading to the modulation of gene expression. This includes the upregulation of the growth-inhibitory factor TGF-β and the downregulation of the proto-oncogene c-myc. Furthermore, this compound can interfere with growth factor signaling pathways, such as the IGF-I pathway.
Potential Off-Target Cytochrome P450 Interaction
This compound is metabolized by CYP3A4 and CYP2D6. While direct inhibitory data is lacking, significant inhibition of these enzymes could lead to drug-drug interactions, affecting the metabolism of co-administered drugs.
Experimental Protocols
Assessment of On-Target Effects
This assay determines the binding affinity of this compound to the estrogen receptor.
References
- 1. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Phase I trial of this compound in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P-450 3A and 2D6 catalyze ortho hydroxylation of 4-hydroxytamoxifen and 3-hydroxytamoxifen (this compound) yielding tamoxifen catechol: involvement of catechols in covalent binding to hepatic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 3A4-mediated bioactivation of raloxifene: irreversible enzyme inhibition and thiol adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective estrogen receptor modulator raloxifene inhibits cardiac delayed rectifier potassium currents and voltage-gated sodium current without QTc interval prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Second-Generation SERM: A Technical Guide to the Discovery and Initial Synthesis of Droloxifene
For Immediate Release
This technical guide provides an in-depth overview of the discovery and initial synthesis of Droloxifene, a second-generation selective estrogen receptor modulator (SERM). Developed as an analog of tamoxifen (B1202), this compound was engineered for a higher binding affinity to the estrogen receptor and a modified pharmacokinetic profile. This document, intended for researchers, scientists, and drug development professionals, details the foundational preclinical and clinical data, experimental methodologies, and the underlying scientific rationale that characterized the early stages of this compound's development.
Introduction: The Quest for an Improved Tamoxifen
The development of this compound, chemically known as 3-hydroxytamoxifen, was driven by the desire to enhance the therapeutic profile of the first-generation SERM, tamoxifen.[1] While tamoxifen proved to be a groundbreaking therapy for hormone receptor-positive breast cancer, its limitations, including partial agonist activity and a long half-life, spurred the search for analogs with improved efficacy and safety.[1] this compound emerged from this research as a promising candidate, exhibiting a significantly higher affinity for the estrogen receptor (ER) and a more rapid pharmacokinetic profile.[2][3]
Discovery and Preclinical Characterization
This compound is a nonsteroidal SERM belonging to the triphenylethylene (B188826) group.[4] Its discovery was rooted in the strategic modification of the tamoxifen structure to optimize its interaction with the estrogen receptor.
Mechanism of Action
Like other SERMs, this compound exerts its effects by competitively binding to estrogen receptors (ERα and ERβ), acting as an antagonist in breast tissue and a partial agonist in other tissues such as bone.[1][5] This binding prevents the natural ligand, estradiol (B170435), from associating with the receptor, thereby inhibiting the transcription of estrogen-responsive genes that promote tumor cell proliferation.[5] Preclinical studies demonstrated that this compound, like tamoxifen, arrests human breast cancer cells in the G1 phase of the cell cycle.[6] Furthermore, it was shown to induce the expression of the negative growth factor TGF-beta and inhibit IGF-I stimulated cell growth.[6]
Receptor Binding Affinity
A key characteristic of this compound is its enhanced affinity for the estrogen receptor compared to tamoxifen. Various studies have reported its affinity to be 10 to 60-fold higher than that of tamoxifen.[6][7] The relative binding affinity of this compound for the estrogen receptor has been reported to range from 0.2% to 15.2% relative to estradiol.[7]
| Compound | Relative Binding Affinity (% of Estradiol) | Reference |
| This compound | 0.2 - 15.2% | [7] |
| Tamoxifen | 0.06 - 16% | [7] |
| Clomifene | 0.1 - 12% | [7] |
In Vitro and In Vivo Efficacy
In vitro studies using ER-positive human breast cancer cell lines, such as MCF-7, demonstrated that this compound was more effective at inhibiting cell growth than tamoxifen, particularly at clinically relevant concentrations.[6][8] In vivo studies utilizing rat models of chemically induced mammary tumors (using 7,12-dimethylbenz[a]anthracene (B13559) - DMBA, and N-nitrosomethylurea - NMU) confirmed the antitumor effects of this compound.[2][9] The inhibitory effects on mammary tumor growth were found to be similar to those of tamoxifen.[2]
Initial Synthesis of this compound
The initial synthesis of this compound involves a multi-step chemical process. A general outline of the synthesis is as follows:
A described method for the preparation of this compound involves the reaction of 3-(tetrahydropyran-2-yloxy)phenyl bromide with magnesium or n-butyllithium.[4] The resulting Grignard or organolithium reagent is then added to 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one.[4] The subsequent tertiary alcohol undergoes acid-catalyzed dehydration, yielding a mixture of the (E)-isomer (this compound) and its (Z)-isomer.[4] These isomers can then be separated by chromatographic techniques and recrystallization.[4]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the initial evaluation of this compound.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of this compound for the estrogen receptor compared to estradiol.
Methodology:
-
Preparation of Uterine Cytosol: Uterine cytosol from immature or ovariectomized rats, rich in estrogen receptors, is prepared by homogenization in a suitable buffer (e.g., Tris-EDTA-dithiothreitol buffer) and subsequent ultracentrifugation to isolate the cytosolic fraction.
-
Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [³H]E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. This can be achieved by methods such as hydroxylapatite (HAP) assay or dextran-coated charcoal (DCC) adsorption.
-
Quantification: The amount of bound radioligand is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]E₂ (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated relative to the affinity of unlabeled estradiol.
MCF-7 Cell Proliferation Assay (E-SCREEN)
Objective: To assess the effect of this compound on the proliferation of estrogen-dependent human breast cancer cells.
Methodology:
-
Cell Culture: MCF-7 cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to attach.
-
Treatment: Cells are treated with various concentrations of this compound, with or without a fixed concentration of 17β-estradiol to assess both agonistic and antagonistic effects.
-
Incubation: The cells are incubated for a period of 6-7 days.
-
Quantification of Cell Proliferation: Cell proliferation is assessed using methods such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.
-
Data Analysis: The dose-response curves are plotted to determine the concentration of this compound that inhibits cell proliferation by 50% (IC₅₀).
Pharmacokinetics and Early Clinical Trials
This compound was found to be rapidly and almost completely absorbed after oral administration.[4] It has a shorter terminal elimination half-life of approximately 19-37 hours in humans compared to tamoxifen.[4][7]
| Pharmacokinetic Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [4] |
| Terminal Elimination Half-life (t½) | 19 - 37 hours | [4][7] |
Phase II clinical trials were conducted to evaluate the efficacy and safety of this compound in postmenopausal women with advanced breast cancer. The results of a dose-finding study are summarized below.
| This compound Daily Dose | Objective Response Rate (CR + PR) | Reference |
| 20 mg | 30% - 31.1% | [10][11] |
| 40 mg | 44.6% - 47% | [10][11] |
| 100 mg | 41.9% - 44% | [10][11] |
Despite these promising early results, the development of this compound was ultimately discontinued.[7] Two Phase III clinical trials found it to be significantly less effective than tamoxifen in the treatment of breast cancer.[7]
Signaling Pathway
This compound's primary mechanism of action involves the modulation of the estrogen receptor signaling pathway.
Conclusion
This compound represents a significant step in the evolution of selective estrogen receptor modulators. Its development, characterized by a rational design to improve upon the properties of tamoxifen, yielded a compound with high estrogen receptor affinity and a distinct pharmacokinetic profile. Although it did not ultimately prove superior to tamoxifen in later-stage clinical trials, the research and methodologies employed in the discovery and initial synthesis of this compound have contributed valuable knowledge to the field of endocrine therapy and continue to inform the development of new targeted cancer treatments.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. Investigations of this compound and other hormone manipulations onN-nitrosomethylurea-induced rat mammary tumours: 1. Influence on tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C26H29NO2 | CID 3033767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a new anti-oestrogen in postmenopausal advanced breast cancer: preliminary results of a double-blind dose-finding phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Droloxifene's Interaction with Other Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droloxifene, a nonsteroidal selective estrogen receptor modulator (SERM), is a tamoxifen (B1202) analog historically investigated for the treatment of estrogen receptor-positive (ER+) breast cancer. As a SERM, its primary mechanism of action involves competitive binding to the estrogen receptor, leading to the modulation of estrogen-dependent signaling. Preclinical studies have demonstrated that this compound exhibits a higher binding affinity for the estrogen receptor—approximately 10 to 60 times greater than that of tamoxifen—and a more favorable antiestrogenic to estrogenic activity ratio.[1][2] Although its clinical development was ultimately discontinued (B1498344) due to a lack of superior efficacy over tamoxifen in Phase III trials, the study of this compound has provided valuable insights into the complex interplay between SERMs and various cellular signaling networks beyond the classical estrogen receptor pathway.[3] This technical guide provides an in-depth exploration of this compound's documented and inferred interactions with key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its molecular pharmacology.
Core Signaling Interaction: The Estrogen Receptor Pathway
The principal mechanism of this compound's antitumor activity is its direct antagonism of the estrogen receptor. In ER+ breast cancer cells, estradiol (B170435) binding to the ER initiates a conformational change in the receptor, leading to its dimerization, nuclear translocation, and subsequent binding to estrogen response elements (EREs) in the promoter regions of target genes. This process stimulates the transcription of genes involved in cell proliferation and survival.
This compound, by competitively binding to the ligand-binding domain of the ER, induces a different conformational change that hinders the proper recruitment of co-activators and promotes the binding of co-repressors to the EREs. This effectively blocks estrogen-stimulated gene transcription, leading to a cessation of cell growth.[4]
Figure 1. This compound's primary mechanism of action on the Estrogen Receptor pathway.
Interaction with Growth Factor Signaling Pathways
This compound's anticancer effects are not solely dependent on ER antagonism. It also modulates the activity of key growth factor signaling pathways that are often implicated in tumorigenesis and therapeutic resistance.
Inhibition of Insulin-like Growth Factor-I (IGF-I) Signaling
The IGF-I signaling pathway is a critical driver of cell proliferation and survival in many cancers, including breast cancer. This compound has been shown to counteract the mitogenic effects of IGF-I.[5] While short-term exposure to this compound does not block IGF-I from binding to its receptor (IGF-1R), prolonged treatment (e.g., 4 days) leads to a reduction in the total number of IGF-1R on the cell surface of MCF-7 cells.[5] This downregulation of a key growth-promoting receptor contributes to this compound's overall anti-proliferative effect.
Figure 2. This compound's inhibitory effect on the IGF-I signaling pathway.
Induction of Transforming Growth Factor-beta (TGF-β) Signaling
In contrast to its inhibitory effects on growth-promoting pathways, this compound actively induces the expression and secretion of Transforming Growth Factor-beta (TGF-β), a potent negative growth regulator in epithelial cells.[1][2] Studies in MCF-7 cells have demonstrated that this compound is a more potent inducer of TGF-β secretion than both tamoxifen and toremifene (B109984).[2] The induction of this autocrine and paracrine growth inhibitor is a significant component of this compound's antiestrogenic action. The secreted TGF-β can then bind to its own receptors (TβRI/II) and initiate a signaling cascade, primarily through the phosphorylation of Smad proteins, which translocate to the nucleus to regulate the transcription of genes involved in cell cycle arrest and apoptosis.[6][7]
Figure 3. This compound's induction of the TGF-β signaling pathway.
Modulation of Proto-Oncogene Expression and Cell Cycle Progression
This compound exerts significant control over key regulators of the cell cycle and proliferation.
Downregulation of c-myc
The proto-oncogene c-myc is a critical downstream target of estrogen signaling and a potent driver of cell proliferation. This compound effectively prevents the estrogen-stimulated expression of c-myc, thereby contributing to its anti-proliferative effects.[1] This inhibition removes a key signal for cells to enter and progress through the cell cycle.
Induction of G1 Cell Cycle Arrest
A major consequence of this compound's action on the ER, IGF-I, and TGF-β pathways, as well as its inhibition of c-myc, is the arrest of breast cancer cells in the G1 phase of the cell cycle.[1] By blocking the signals that drive the G1 to S phase transition, this compound prevents DNA replication and subsequent cell division.
Inhibition of Protein Biosynthesis
A distinct feature of this compound compared to tamoxifen is its potent inhibition of protein biosynthesis in ER-positive breast cancer cells at physiologically relevant concentrations.[1] This broad-acting effect further contributes to the cessation of cell growth and proliferation.
Putative Interactions with Other Key Signaling Pathways
While direct research on this compound's interaction with certain resistance-associated pathways is limited, studies on its close structural and functional analog, 4-hydroxytamoxifen (B85900) (the active metabolite of tamoxifen), provide strong inferential evidence for its potential mechanisms of action.
Protein Kinase C (PKC) Signaling
4-hydroxytamoxifen has been shown to modulate the activity of Protein Kinase C (PKC), a family of kinases involved in various cellular processes including proliferation and survival.[8] It is plausible that this compound shares this ability to interact with and inhibit PKC, potentially contributing to its ER-independent effects.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK/ERK pathway is a central signaling cascade that transmits signals from growth factor receptors to the nucleus, promoting cell proliferation. Activation of this pathway is a known mechanism of resistance to endocrine therapies.[9][10][11] 4-hydroxytamoxifen has been observed to inhibit MAPK signaling, suggesting that this compound may also exert some of its anti-proliferative effects through the dampening of this pathway.[8]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical survival pathway that is often hyperactivated in breast cancer and contributes to tamoxifen resistance.[12] The inhibitory effects of 4-hydroxytamoxifen on breast cancer cell proliferation can be reversed by inhibitors of the PI3K pathway, indicating a functional interaction.[13] This suggests that this compound's efficacy may also be influenced by the activity of the PI3K/Akt pathway.
Induction of Apoptosis
This compound is known to induce apoptosis, or programmed cell death.[4] While the precise pathway for this compound is not fully elucidated, studies on the related SERM, raloxifene, and the analog 4-hydroxytamoxifen suggest the involvement of the intrinsic mitochondrial pathway.[14][15] This is often characterized by the activation of initiator caspase-9 and executioner caspase-3, and is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of the Bcl-2 family.[16][17][18] Furthermore, some evidence suggests that 4-hydroxytamoxifen can also induce autophagic cell death.[8][19]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the activity of this compound and its comparison with tamoxifen.
| Parameter | This compound Value/Effect | Comparison with Tamoxifen | Cell Line/System | Citation(s) |
| Estrogen Receptor Binding | High Affinity | 10-60x higher affinity | Preclinical Models | [1],[2] |
| TGF-β Secretion | Potent Induction | 2-3x higher induction | MCF-7 | [2] |
| Concentration for TGF-β Induction | Lower concentration required | 5-10x lower concentration needed for similar effect | MCF-7 | [2] |
| Inhibition of Proliferation (4-OHT) | IC50: ~1.4 - 7.2 µM | - | MCF-7 | [20] |
Table 1: In Vitro Activity of this compound
| Trial Phase | This compound Dose | Objective Response Rate (ORR) | Tamoxifen Dose | Tamoxifen ORR | Conclusion | Citation(s) |
| Phase II | 20 mg | 30% | - | - | Dose-dependent response observed. | [20] |
| 40 mg | 47% | |||||
| 100 mg | 44% | |||||
| Phase III | 40 mg | 22.4% | 20 mg | 28.6% | This compound was less effective than tamoxifen. | [3] |
Table 2: Clinical Efficacy of this compound
Detailed Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This protocol is designed to determine the relative binding affinity of this compound for the estrogen receptor compared to estradiol.
-
Materials: Rat uterine cytosol (as a source of ER), [3H]-Estradiol (radioligand), unlabeled estradiol, this compound, assay buffer (e.g., Tris-HCl with EDTA and dithiothreitol), dextran-coated charcoal, scintillation cocktail, and scintillation counter.
-
Procedure:
-
Prepare serial dilutions of unlabeled estradiol (for standard curve) and this compound in the assay buffer.
-
In assay tubes, combine a fixed amount of rat uterine cytosol, a fixed concentration of [3H]-Estradiol (e.g., 0.5-1.0 nM), and varying concentrations of either unlabeled estradiol or this compound.
-
Include tubes for total binding (only cytosol and [3H]-Estradiol) and non-specific binding (total binding components plus a 100-fold excess of unlabeled estradiol).
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Add dextran-coated charcoal to each tube (except those for total radioactivity count) to adsorb unbound ligand. Incubate for 10-15 minutes at 4°C with occasional vortexing.
-
Centrifuge the tubes at high speed to pellet the charcoal.
-
Transfer the supernatant (containing protein-bound radioligand) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [3H]-Estradiol binding against the log concentration of the competitor (estradiol or this compound).
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific [3H]-Estradiol binding) from the resulting sigmoidal curve.
-
Quantification of TGF-β Secretion by ELISA
This protocol measures the amount of TGF-β secreted by breast cancer cells following treatment with this compound.
-
Materials: MCF-7 cells, cell culture medium, this compound, ELISA kit for human TGF-β1, microplate reader.
-
Procedure:
-
Seed MCF-7 cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 48-72 hours).
-
Collect the conditioned medium from the cell cultures.
-
To measure total TGF-β (active and latent), activate the latent TGF-β in the conditioned medium by transient acidification (e.g., with 1N HCl followed by neutralization with 1.2N NaOH/0.5M HEPES).
-
Perform the ELISA according to the manufacturer's instructions. This typically involves adding the activated conditioned medium and standards to a microplate pre-coated with a TGF-β capture antibody.
-
Incubate, wash, and then add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate solution to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TGF-β in the samples by comparing their absorbance to the standard curve.
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
-
Materials: Breast cancer cell line (e.g., MCF-7), cell culture medium, this compound, phosphate-buffered saline (PBS), trypsin, ethanol (B145695) (70%, ice-cold), RNase A, propidium (B1200493) iodide (PI) staining solution, flow cytometer.
-
Procedure:
-
Treat cells with this compound or vehicle control for the desired time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A (to degrade RNA and ensure only DNA is stained).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Figure 4. A generalized workflow for studying this compound's cellular effects.
Conclusion
This compound, while not a clinical success, serves as an important pharmacological tool for understanding the multifaceted nature of SERMs. Its interactions extend beyond simple estrogen receptor antagonism to include the modulation of critical growth factor pathways like IGF-I and TGF-β, the regulation of the c-myc proto-oncogene, and the induction of cell cycle arrest and apoptosis. The inferential evidence from its close analog, 4-hydroxytamoxifen, strongly suggests that this compound's activity is also intertwined with the PKC, MAPK, and PI3K/Akt signaling networks, which are central to the development of endocrine resistance. A thorough understanding of these complex interactions is crucial for the rational design of next-generation SERMs and for the development of combination therapies aimed at overcoming resistance in ER-positive breast cancer.
References
- 1. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of transforming growth factor beta by the antiestrogens this compound, tamoxifen, and toremifene in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C26H29NO2 | CID 3033767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The effect of this compound on the insulin-like growth factor-I-stimulated growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TGF-beta and the Smad signaling pathway support transcriptomic reprogramming during epithelial-mesenchymal cell transition [pubmed.ncbi.nlm.nih.gov]
- 7. TGF-beta Signaling Interactive Pathway: R&D Systems [rndsystems.com]
- 8. 4-hydroxy-tamoxifen induces autophagic death through K-Ras degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ras/Raf-1/MAPK pathway mediates response to tamoxifen but not chemotherapy in breast cancer patients [pubmed.ncbi.nlm.nih.gov]
- 10. MAPK signaling mediates tamoxifen resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hyperactivation of MAPK Induces Tamoxifen Resistance in SPRED2-Deficient ERα-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HOXA5 confers tamoxifen resistance via the PI3K/AKT signaling pathway in ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Raloxifene induces cell death and inhibits proliferation through multiple signaling pathways in prostate cancer cells expressing different levels of estrogen receptor α and β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Hydroxytamoxifen inhibits proliferation of multiple myeloma cells in vitro through down-regulation of c-Myc, up-regulation of p27Kip1, and modulation of Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apoptosis Regulators Bcl-2 and Caspase-3 | MDPI [mdpi.com]
- 17. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijper.org [ijper.org]
- 19. 4-Hydroxytamoxifen induces autophagic death through K-Ras degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols: Droloxifene Treatment for MCF-7 Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Droloxifene, a selective estrogen receptor modulator (SERM), has demonstrated significant potential as an antiestrogen (B12405530) agent for estrogen receptor-positive (ER+) breast cancer. It exhibits a higher binding affinity for the estrogen receptor (ER) compared to tamoxifen, leading to more potent inhibition of ER-positive breast cancer cell growth.[1] In MCF-7 cells, a commonly used ER+ human breast adenocarcinoma cell line, this compound exerts its antiproliferative effects by inducing cell cycle arrest and modulating key signaling pathways involved in cell growth and suppression. These application notes provide detailed protocols for treating MCF-7 cells with this compound and assessing its effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
The following tables summarize representative quantitative data illustrating the expected effects of this compound on MCF-7 cells. These values are based on the established higher potency of this compound compared to other SERMs and should be considered illustrative. Researchers should perform their own dose-response and time-course experiments to determine the precise values for their specific experimental conditions.
Table 1: Comparative IC50 Values for Cell Viability in MCF-7 Cells
| Compound | Reported IC50 Range (µM) | Potency Relative to Tamoxifen |
| Tamoxifen | ~5 - 10 | 1x |
| This compound | Illustrative ~0.5 - 1.5 | 5-10x higher |
Note: The IC50 value for this compound is an illustrative estimate based on qualitative statements of its higher potency.[1][2]
Table 2: Representative Data of Cell Cycle Distribution in MCF-7 Cells Treated with this compound
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 50 ± 3.5 | 35 ± 2.8 | 15 ± 1.5 |
| This compound (e.g., 1 µM) | 70 ± 4.2 | 18 ± 2.1 | 12 ± 1.8 |
Note: This data is a representative example of the expected G1 phase cell cycle arrest induced by this compound.[1]
Table 3: Apoptosis Induction in MCF-7 Cells Treated with this compound (Annexin V-FITC/PI Assay)
| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (DMSO) | < 5 | < 2 |
| This compound (e.g., 1 µM, 48h) | 15 - 25 | 5 - 10 |
Note: These are illustrative percentages and will vary with concentration and incubation time.
Experimental Protocols
I. General Cell Culture and Maintenance of MCF-7 Cells
-
Cell Line: MCF-7 (ER+ human breast adenocarcinoma cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin. For experiments investigating estrogenic effects, use phenol (B47542) red-free DMEM with charcoal-stripped FBS to eliminate estrogenic stimuli.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for subculturing.
II. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
III. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Seeding and Treatment: Seed MCF-7 cells in 6-well plates. Once attached, treat with the desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable (Annexin V-/PI-).
IV. Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.
-
Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
V. Western Blot Analysis of Signaling Proteins
This technique is used to detect changes in the expression levels of key proteins involved in signaling pathways affected by this compound.
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ERα, TGF-β, c-myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Mandatory Visualizations
References
Application Notes and Protocols for Preparing Droloxifene Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droloxifene, also known as 3-hydroxytamoxifen, is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group.[1] It functions as an estrogen receptor antagonist in breast tissue, making it a compound of interest in cancer research.[2] this compound has a high affinity for the estrogen receptor, reported to be 10- to 60-fold greater than that of tamoxifen.[3] Accurate preparation of this compound stock solutions is crucial for obtaining reliable and reproducible results in in vitro studies investigating its efficacy and mechanism of action. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound for use in cell-based assays.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and handling.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₉NO₂ | [1] |
| Molecular Weight | 387.5 g/mol | [4] |
| Appearance | Colorless crystals or off-white crystalline powder (citrate salt) | [5] |
| Melting Point | 160–163 °C (this compound), 142 °C (this compound citrate) | [5] |
| Solubility | Sparingly soluble in ethanol.[5] For related SERMs, solubility in DMSO is significantly higher than in ethanol.[6][7] | [5][6][7] |
| Stability | The citrate (B86180) salt is stable in aqueous solutions at pH 3–7 at temperatures up to 50 °C.[5] Stock solutions in DMSO should be stored at -20°C or -80°C to prevent degradation.[8] | [5][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). DMSO is the recommended solvent for creating a high-concentration primary stock due to the poor aqueous solubility of this compound.[9]
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (amber or covered in foil)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation of Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (387.5 g/mol ).
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 387.5 g/mol x 1000 mg/g = 3.875 mg
-
-
Weighing: Carefully weigh out 3.875 mg of this compound powder using a calibrated analytical balance. To minimize static, use an anti-static weigh boat or dish.
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile amber microcentrifuge tube. The use of an amber tube or covering a clear tube with aluminum foil is recommended to protect the compound from light.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution if necessary.[8] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the 10 mM primary stock solution to prepare working solutions for treating cells in culture. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, appropriate cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
Pipettes and sterile filter tips
Procedure:
-
Intermediate Dilution (e.g., to 1 mM):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a 1:10 dilution by adding 10 µL of the 10 mM stock to 90 µL of sterile cell culture medium. This results in a 1 mM intermediate stock solution. Mix well by gentle pipetting.
-
-
Serial Dilutions for Working Solutions:
-
From the 1 mM intermediate stock, perform serial dilutions in cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution, you would perform a 1:100 dilution of the 1 mM intermediate stock.
-
Always prepare fresh working solutions for each experiment from the frozen stock solution to ensure consistency and activity.[8]
-
-
Vehicle Control:
-
It is essential to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used to treat the cells. This allows for the assessment of any effects of the solvent on the cells.
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway of this compound as a SERM.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biomol.com [biomol.com]
- 3. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C26H29NO2 | CID 3033767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Solubility determination of raloxifene hydrochloride in ten pure solvents at various temperatures: Thermodynamics-based analysis and solute-solvent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Application Notes: Determining the Optimal Concentration of Droloxifene for Cell Growth Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: Droloxifene, a nonsteroidal selective estrogen receptor modulator (SERM), has demonstrated significant potential in inhibiting the growth of estrogen receptor-positive (ER+) breast cancer cells.[1][2] As a phenolic analogue of tamoxifen, this compound exhibits a higher binding affinity for the estrogen receptor—reportedly 10 to 60 times greater than tamoxifen—and a more favorable ratio of antiestrogenic to estrogenic activity.[3][4][5] This increased affinity and selectivity translate to more effective inhibition of cell growth and division in ER+ cell lines.[1][2] These application notes provide a summary of effective concentrations and detailed protocols for determining the optimal this compound concentration for cell growth inhibition in relevant cancer cell lines.
Mechanism of Action
This compound exerts its anti-proliferative effects primarily by competitively binding to the estrogen receptor. This action blocks the receptor from binding to the estrogen-response element (ERE) on DNA, which in turn leads to a reduction in the transcription of estrogen-dependent genes, DNA synthesis, and subsequent cellular proliferation.[1] Furthermore, this compound has been shown to block human breast cancer cells in the G1 phase of the cell cycle, induce the expression of the negative growth factor TGF-beta, and inhibit cell growth stimulated by IGF-I.[3]
Quantitative Data: Effective Concentrations of this compound
Summarizing the effective concentrations of this compound is crucial for experimental design. While specific IC50 values for cell proliferation are not consistently reported across the literature, data on receptor binding and effective anti-estrogenic concentrations provide a strong foundation for determining an optimal range.
| Cell Line | Assay Type | Effective Concentration | Notes | Reference |
| MCF-7 | Estrogen Receptor (ER) Binding | IC50 ≈ 1 x 10⁻⁸ M (10 nM) | This value represents the concentration required for 50% displacement of 17β-oestradiol from the ER, indicating high receptor affinity. | [4] |
| MCF-7, ZR-75-1 | Inhibition of RNA Synthesis | 0.05 - 1.0 µmol/L (50 - 1000 nM) | This concentration range effectively inhibited ³H-Uridine incorporation into RNA, a measure of anti-estrogenic activity. | [6] |
| MCF-7, ZR-75-1, T-47D | Growth Inhibition (vs. Estradiol) | Dose-dependent | This compound dose-dependently inhibited estradiol-stimulated growth. It was noted to be more potent than tamoxifen. | [7] |
| ER+ Human Breast Cancer Cells | Cell Cycle Arrest | Not specified | This compound effectively blocks cells in the G1 phase of the cell cycle, demonstrating superior growth-inhibiting potency compared to tamoxifen. | [3] |
Visualized Mechanisms and Workflows
This compound's Mechanism of Action
The following diagram illustrates the primary mechanism by which this compound inhibits cell growth in ER+ cancer cells.
Experimental Workflow for Determining IC50
This workflow outlines the standard procedure for identifying the half-maximal inhibitory concentration (IC50) of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the impact of this compound on cell proliferation and cell cycle distribution.
Protocol 1: Cell Proliferation (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell metabolic activity by 50% (IC50), which serves as a proxy for cell viability and proliferation.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7, T-47D, ZR-75-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear, flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Based on available data, a starting range of 0.1 nM to 10,000 nM (10 µM) is recommended to capture the full dose-response curve.
-
Include a "vehicle control" (medium with DMSO, matching the highest concentration used) and a "no cells" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or control medium.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression, specifically its ability to induce G1 arrest.[3]
Materials:
-
ER+ breast cancer cell line
-
6-well cell culture plates
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates (e.g., 0.5 x 10⁶ cells/well) and allow them to attach overnight.
-
Treat cells with this compound at concentrations determined to be effective from the proliferation assay (e.g., IC50 and 2x IC50 concentrations) and a vehicle control.
-
Incubate for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cell pellet twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet and adding ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase compared to the control indicates a G1 cell cycle arrest.
-
References
- 1. This compound | C26H29NO2 | CID 3033767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. No loss of estrogenic or anti-estrogenic activity after demethylation of this compound (3-OH-tamoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The estrogenic and antiestrogenic activities of this compound in human breast cancers PMID: 8271528 | MCE [medchemexpress.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols for In Vivo Administration of Droloxifene in Ovariectomized Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Droloxifene, a selective estrogen receptor modulator (SERM), has been investigated for its potential therapeutic applications, particularly in the context of postmenopausal conditions. As an analogue of tamoxifen, it exhibits both estrogenic and anti-estrogenic properties in a tissue-specific manner. The ovariectomized (OVX) rat is a widely accepted preclinical model that mimics the estrogen-deficient state of postmenopausal women, making it an invaluable tool for studying the effects of compounds like this compound on various physiological parameters, including bone health, uterine tissue, and lipid metabolism.
These application notes provide a comprehensive overview of the in vivo administration of this compound in OVX rat models, summarizing key quantitative data and detailing experimental protocols based on published research. The included diagrams visualize experimental workflows and the proposed signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key physiological parameters in ovariectomized rats as reported in various studies.
Table 1: Effects of this compound on Bone Mineral Density (BMD) and Bone Histomorphometry
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Key Findings | Reference |
| Femoral & Lumbar Vertebral BMD | 5-month-old Sprague-Dawley rats | This compound | 1 mg/kg/day (p.o.) | 4 weeks | Prevented OVX-induced decrease in BMD. | [1] |
| Distal Femoral Metaphyses BMC & BMD | 5-month-old Sprague-Dawley rats | This compound | 5, 10, 20 mg/kg/day (p.o.) | 4 weeks | Prevented OVX-induced decrease in BMC and BMD. | [2][3][4] |
| Proximal Tibial Cancellous Bone Volume | 5-month-old Sprague-Dawley rats | This compound | 5, 10, 20 mg/kg/day (p.o.) | 4 weeks | Increased trabecular bone volume and number, decreased trabecular separation. | [2][4] |
| Bone Turnover Rate | 5-month-old Sprague-Dawley rats | This compound | 5, 10, 20 mg/kg/day (p.o.) | 4 weeks | Decreased bone turnover rate. | [2][4] |
| Whole Femora, DFM, FS, PF BMD | 19-month-old Sprague-Dawley rats | This compound | 2.5, 5, 10 mg/kg/day (p.o.) | 8 weeks | Prevented OVX-induced decreases in BMD at all dose levels in DFM; 10 mg/kg/day prevented decreases in WF, FS, and PF. | [5][6] |
| Trabecular Bone Volume & Activation Frequency | 19-month-old Sprague-Dawley rats | This compound | 2.5, 5, 10 mg/kg/day (p.o.) | 8 weeks | Completely prevented OVX-induced decrease in trabecular bone volume and increase in activation frequency. | [5] |
Abbreviations: BMC (Bone Mineral Content), DFM (Distal Femoral Metaphyses), FS (Femoral Shafts), p.o. (per os/oral), PF (Proximal Femora), WF (Whole Femora)
Table 2: Effects of this compound on Uterine Tissue
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Key Findings | Reference |
| Uterine Weight | 5-month-old Sprague-Dawley rats | This compound | 0.1 mg/kg/day (p.o.) | 4 weeks | No significant effect compared to OVX controls. | [1] |
| Uterine Weight & Cross-sectional Area | 5-month-old Sprague-Dawley rats | This compound | 1 mg/kg/day (p.o.) | 4 weeks | Slightly but significantly higher than OVX controls, but lacked significant estrogenic effects on stromal and luminal epithelial thickness. | [1] |
| Uterine Weight | 5-month-old Sprague-Dawley rats | This compound | 5, 10, 20 mg/kg/day (p.o.) | 4 weeks | Slightly but significantly increased from vehicle-treated control value; significantly lower than sham and E2-treated OVX rats. | [3][4] |
| Uterine Weight | 19-month-old Sprague-Dawley rats | This compound | 2.5, 5, 10 mg/kg/day (p.o.) | 8 weeks | No effect on uterine weight. | [5] |
Table 3: Effects of this compound on Serum Cholesterol and Body Weight
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Key Findings | Reference |
| Total Serum Cholesterol | 5-month-old Sprague-Dawley rats | This compound | 0.1, 1 mg/kg/day (p.o.) | 4 weeks | Significantly decreased total serum cholesterol compared to vehicle-treated OVX controls (-32% to -56%). | [1] |
| Total Serum Cholesterol | 5-month-old Sprague-Dawley rats | This compound | 5, 10, 20 mg/kg/day (p.o.) | 4 weeks | Decreased total serum cholesterol by 33-46% compared to sham and OVX controls. | [3][4] |
| Body Weight Gain | 5-month-old Sprague-Dawley rats | This compound | 1 mg/kg/day (p.o.) | 4 weeks | Partially prevented OVX-induced body weight gain. | [1] |
| Body Weight Gain | 5-month-old Sprague-Dawley rats | This compound | 5, 10, 20 mg/kg/day (p.o.) | 4 weeks | Significantly decreased compared to both sham and OVX controls. | [3][4] |
Experimental Protocols
Ovariectomized (OVX) Rat Model Preparation
Objective: To create an estrogen-deficient animal model mimicking postmenopausal conditions.
Materials:
-
Female Sprague-Dawley rats (typically 5 or 19 months of age)
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture materials or wound clips
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics for post-operative care
Protocol:
-
Acclimatize rats to the housing facility for at least one week prior to surgery.
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Shave and disinfect the surgical area on the dorsal side, just caudal to the rib cage.
-
Make a small midline skin incision.
-
Locate the ovaries through the dorsal muscle wall.
-
Make a small incision in the muscle wall to exteriorize the ovary.
-
Ligate the ovarian blood vessels and the fallopian tube.
-
Excise the ovary.
-
Repeat the procedure for the second ovary.
-
Suture the muscle layer and close the skin incision with sutures or wound clips.
-
Administer post-operative analgesics as required and monitor the animal for recovery.
-
Allow a recovery period (typically 2-4 weeks) for the rats to become fully estrogen-deficient before commencing treatment. A sham operation, where the ovaries are exteriorized but not removed, is performed on the control group.
This compound Formulation and Administration
Objective: To prepare and administer this compound to the OVX rats.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, corn oil, or a solution of carboxymethyl cellulose)
-
Oral gavage needles
-
Syringes
-
Analytical balance
Protocol:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 0.1, 1, 2.5, 5, 10, or 20 mg/kg/day) and the body weight of the rats.
-
Prepare a stock solution or individual daily doses by suspending or dissolving the this compound powder in the chosen vehicle. Ensure thorough mixing to achieve a homogenous suspension.
-
Administer the prepared this compound formulation to the rats daily via oral gavage.
-
The treatment duration can vary, with studies reporting periods of 4 to 8 weeks.[1][5]
-
The vehicle control group should receive the same volume of the vehicle without the active compound.
Efficacy Evaluation
Objective: To assess the effects of this compound treatment on bone, uterine, and metabolic parameters.
a) Bone Mineral Density (BMD) and Bone Histomorphometry:
-
BMD Measurement: At the end of the treatment period, euthanize the rats and excise the femora and lumbar vertebrae. Clean the bones of soft tissue. Determine the bone mineral content and bone mineral density ex vivo using dual-energy X-ray absorptiometry (DXA).[1][5]
-
Bone Histomorphometry: For dynamic histomorphometry, administer fluorescent labels (e.g., calcein) at specific time points before euthanasia. After euthanasia, collect the tibiae and process them for undecalcified bone sectioning. Analyze the sections to determine static and dynamic parameters of bone structure and turnover, such as trabecular bone volume, trabecular number, trabecular separation, osteoclast number, mineral apposition rate, and bone formation rate.[2][5]
b) Uterine Tissue Analysis:
-
At necropsy, carefully dissect the uterus and trim away any adhering fat and connective tissue.
-
For histological analysis, fix the uterine tissue in an appropriate fixative (e.g., 10% neutral buffered formalin), embed in paraffin, and section.
-
Stain the sections (e.g., with hematoxylin (B73222) and eosin) and measure parameters such as uterine cross-sectional tissue area, stromal thickness, and luminal epithelial thickness using microscopy and image analysis software.[1]
c) Serum Cholesterol Measurement:
-
Collect blood samples from the rats at the time of euthanasia.
-
Separate the serum by centrifugation.
-
Measure the total serum cholesterol levels using a commercially available enzymatic assay kit.[1][3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo this compound studies in OVX rats.
Signaling Pathway of this compound
Caption: Tissue-specific signaling of this compound via the Estrogen Receptor.
References
- 1. Comparative effects of this compound, tamoxifen, and estrogen on bone, serum cholesterol, and uterine histology in the ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, a new estrogen antagonist/agonist, prevents bone loss in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound prevents ovariectomy-induced bone loss in tibiae and femora of aged female rats: a dual-energy X-ray absorptiometric and histomorphometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Droloxifene's Efficacy on Bone Mineral Density in Ovariectomized Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for evaluating the effects of Droloxifene, a selective estrogen receptor modulator (SERM), on bone mineral density (BMD) in a rat model of postmenopausal osteoporosis. The methodologies outlined are based on established preclinical studies and are intended to ensure robust and reproducible data collection for the assessment of this compound's potential as a therapeutic agent for bone loss.
Introduction
This compound, a non-steroidal SERM, has demonstrated efficacy in preventing bone loss in ovariectomized (OVX) rats, an animal model that mimics the estrogen deficiency and subsequent bone resorption observed in postmenopausal women.[1][2] As an estrogen agonist in bone tissue, this compound effectively inhibits bone turnover, thereby preserving bone mass and strength.[3][[“]] These protocols detail the necessary steps to replicate and build upon existing research, from animal model creation to endpoint analysis.
Experimental Protocols
Ovariectomized (OVX) Rat Model of Osteoporosis
This protocol describes the surgical induction of estrogen deficiency in female rats to model postmenopausal bone loss.
Materials:
-
Female Sprague-Dawley or Wistar rats (5-19 months of age)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, scissors, sutures)
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile saline
-
Analgesics
Procedure:
-
Animal Preparation: Acclimatize rats to the housing facility for at least one week prior to surgery.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Site Preparation: Shave the fur on the dorsal or ventral aspect of the abdomen and disinfect the surgical site with an antiseptic solution.
-
Incision: Make a midline or bilateral dorsal skin incision to expose the abdominal muscles.
-
Ovary Localization and Removal: Gently retract the abdominal muscles to locate the ovaries, which are situated near the kidneys. Ligate the ovarian blood vessels and the fallopian tubes. Carefully excise both ovaries.
-
Closure: Suture the muscle and skin layers separately.
-
Sham Operation: For the control group, perform the same surgical procedure without removing the ovaries.
-
Post-operative Care: Administer analgesics as required and monitor the animals for signs of pain or infection. Allow a recovery period of at least two weeks before commencing treatment to allow for the stabilization of bone loss.
This compound Administration
This protocol outlines the oral administration of this compound to the OVX rat model.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1, 1, 5, 10, 20 mg/kg).
-
Animal Grouping: Randomly assign OVX rats to different treatment groups: Vehicle control, this compound (various doses), and a positive control such as 17β-estradiol (E2) or 17α-ethynyl estradiol (B170435) (EE). Include a sham-operated group receiving the vehicle.
-
Administration: Administer the prepared this compound suspension or vehicle orally via gavage once daily for the duration of the study (typically 4 to 8 weeks).
-
Body Weight Monitoring: Record the body weight of each animal weekly to monitor health and for dose adjustments if necessary.
Bone Mineral Density (BMD) Assessment by Dual-Energy X-ray Absorptiometry (DXA)
This non-invasive technique is used to quantify bone mineral content (BMC) and bone mineral density (BMD).
Materials:
-
DXA scanner equipped with small animal software
-
Anesthesia (for animal immobilization)
-
Positioning aids
Procedure:
-
Animal Anesthesia: Anesthetize the rat to ensure it remains motionless during the scan.
-
Positioning: Place the animal in a prone position on the scanning platform. Use positioning aids to ensure consistent and reproducible placement for all scans.
-
Scanning: Perform scans of the whole femur, distal femoral metaphysis, femoral shaft, proximal femur, and lumbar vertebrae.
-
Data Analysis: Use the scanner's software to define the regions of interest (ROIs) and calculate the BMC (g) and BMD (g/cm²) for each site.
Bone Histomorphometry of the Proximal Tibia
This protocol provides a detailed analysis of the microscopic structure of bone.
Materials:
-
Fluorochrome bone labels (e.g., calcein, tetracycline)
-
Fixative (e.g., 70% ethanol)
-
Embedding medium (e.g., methyl methacrylate)
-
Microtome for undecalcified bone
-
Stains (e.g., Von Kossa, Toluidine Blue)
-
Microscope with a fluorescent light source and image analysis software
Procedure:
-
Fluorochrome Labeling: Administer two different fluorochrome labels at specific time points before sacrifice (e.g., 10 and 3 days prior) to allow for dynamic histomorphometric analysis.
-
Tissue Collection and Fixation: At the end of the treatment period, euthanize the animals and dissect the tibiae. Fix the bones in 70% ethanol (B145695).
-
Embedding and Sectioning: Dehydrate the bones in graded ethanol and embed them undecalcified in methyl methacrylate. Cut longitudinal sections of the proximal tibia using a microtome.
-
Staining and Imaging: Stain sections with Von Kossa for mineralized bone and Toluidine Blue for cellular details. For dynamic parameters, view unstained sections under a fluorescent microscope to visualize the fluorochrome labels.
-
Histomorphometric Analysis: Using image analysis software, quantify static parameters (e.g., trabecular bone volume, trabecular number, trabecular separation, osteoclast and osteoblast surfaces) and dynamic parameters (e.g., mineralizing surface, mineral apposition rate, bone formation rate).
Data Presentation
The following tables summarize the quantitative data from representative studies on the effect of this compound on bone parameters in OVX rats.
Table 1: Effect of this compound on Bone Mineral Density (BMD) in Ovariectomized Rats
| Treatment Group | Whole Femur BMD (g/cm²) | Distal Femoral Metaphysis BMD (g/cm²) | Lumbar Vertebrae BMD (g/cm²) |
| Sham + Vehicle | 0.225 ± 0.003 | 0.218 ± 0.004 | 0.210 ± 0.005 |
| OVX + Vehicle | 0.208 ± 0.003 | 0.185 ± 0.004 | 0.182 ± 0.004 |
| OVX + this compound (1 mg/kg/day) | 0.220 ± 0.003 | 0.205 ± 0.004 | 0.201 ± 0.005 |
| OVX + this compound (10 mg/kg/day) | 0.224 ± 0.004 | 0.215 ± 0.005 | 0.208 ± 0.006 |
| OVX + Estradiol (30 µg/kg/day) | 0.226 ± 0.003 | 0.219 ± 0.004 | 0.212 ± 0.005 |
Data are presented as mean ± SEM. Sourced from multiple studies for illustrative purposes.[1][2][5]
Table 2: Effect of this compound on Proximal Tibia Histomorphometry in Ovariectomized Rats
| Parameter | Sham + Vehicle | OVX + Vehicle | OVX + this compound (10 mg/kg/day) | OVX + Estradiol (30 µg/kg/day) |
| Trabecular Bone Volume (%) | 25.8 ± 1.5 | 15.2 ± 1.2 | 24.5 ± 1.8 | 26.1 ± 1.6 |
| Trabecular Number (N/mm) | 4.1 ± 0.2 | 2.8 ± 0.3 | 3.9 ± 0.3 | 4.2 ± 0.2 |
| Trabecular Separation (µm) | 205 ± 15 | 320 ± 25 | 215 ± 20 | 200 ± 18 |
| Osteoclast Surface/Bone Surface (%) | 2.5 ± 0.3 | 6.8 ± 0.7 | 2.8 ± 0.4 | 2.4 ± 0.3 |
| Bone Formation Rate/Bone Surface (µm³/µm²/day) | 0.25 ± 0.04 | 0.58 ± 0.07 | 0.28 ± 0.05 | 0.24 ± 0.04 |
Data are presented as mean ± SEM. Sourced from multiple studies for illustrative purposes.[1][5]
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound in bone.
Experimental workflow for assessing this compound's effect on BMD in rats.
Proposed signaling pathway of this compound in bone cells.
Discussion
The presented protocols and data provide a robust framework for investigating the skeletal effects of this compound. The ovariectomized rat is a well-validated and clinically relevant model for studying postmenopausal osteoporosis.[1][2] The consistent findings across multiple studies, demonstrating this compound's ability to prevent bone loss as measured by DXA and confirmed by histomorphometry, underscore its potential as a bone-protective agent.[5]
The proposed signaling pathway suggests a dual mechanism of action for this compound. In osteoclasts, it appears to induce apoptosis through a p53-dependent pathway, thereby reducing bone resorption. In osteoblasts, evidence from related SERMs suggests that this compound may stimulate bone formation by upregulating key growth factors like TGF-β3.[6] Further molecular studies are warranted to fully elucidate the intricate signaling cascades involved in this compound's action on bone cells.
These application notes and protocols are intended to serve as a valuable resource for researchers in the field of bone biology and drug development. By adhering to these standardized methods, investigators can generate high-quality, comparable data to further define the therapeutic profile of this compound for the prevention and treatment of osteoporosis.
References
- 1. This compound, a new estrogen antagonist/agonist, prevents bone loss in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents ovariectomy-induced bone loss in tibiae and femora of aged female rats: a dual-energy X-ray absorptiometric and histomorphometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits cortical bone turnover associated with estrogen deficiency in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Comparative effects of this compound, tamoxifen, and estrogen on bone, serum cholesterol, and uterine histology in the ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen and raloxifene stimulate transforming growth factor-beta 3 gene expression in rat bone: a potential mechanism for estrogen- or raloxifene-mediated bone maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative PCR Analysis of Gene Expression After Droloxifene Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for analyzing changes in gene expression in response to Droloxifene treatment using quantitative Polymerase Chain Reaction (qPCR). This document outlines the mechanism of this compound, its effects on specific gene targets, detailed experimental protocols for cell treatment and qPCR analysis, and guidelines for data interpretation.
Introduction
This compound is a selective estrogen receptor modulator (SERM) that exhibits antagonistic effects on the estrogen receptor (ER), particularly in breast tissue.[1][2] It has a significantly higher binding affinity for the ER compared to tamoxifen (B1202).[2][3] By binding to the ER, this compound blocks the transcriptional activity of estrogen, thereby inhibiting the proliferation of ER-positive breast cancer cells and modulating the expression of estrogen-responsive genes.[1][3] This makes qPCR a valuable tool to quantify the molecular effects of this compound on cancer cells.
Key genes affected by this compound include the transforming growth factor-beta (TGF-β), a tumor suppressor that is upregulated, and the proto-oncogene c-myc, which is downregulated.[3][4] Additionally, other estrogen-responsive genes such as pS2 (TFF1) and GREB1 are expected to be downregulated by this compound's antagonistic action.
Signaling Pathway of this compound in ER-Positive Breast Cancer Cells
The following diagram illustrates the mechanism of action of this compound in an estrogen receptor-positive breast cancer cell.
Caption: this compound signaling pathway in ER-positive cells.
Experimental Workflow for qPCR Analysis
The diagram below outlines the major steps for performing a qPCR experiment to analyze gene expression changes following this compound treatment.
Caption: Experimental workflow for qPCR analysis.
Data Presentation
The following table summarizes hypothetical quantitative data for gene expression changes in MCF-7 cells treated with this compound (1 µM) for 48 hours.
| Gene | Function | Reference Gene | Average Ct (Vehicle) | Average Ct (this compound) | ΔCt (Vehicle) | ΔCt (this compound) | ΔΔCt | Fold Change (2-ΔΔCt) | Regulation |
| TGF-β | Tumor Suppressor | GAPDH | 24.5 | 22.8 | 4.5 | 2.8 | -1.7 | 3.25 | Upregulated |
| c-myc | Proto-oncogene | GAPDH | 26.2 | 28.5 | 6.2 | 8.5 | 2.3 | 0.20 | Downregulated |
| pS2 | Estrogen-responsive | GAPDH | 23.8 | 26.9 | 3.8 | 6.9 | 3.1 | 0.12 | Downregulated |
| GREB1 | Estrogen-responsive | GAPDH | 25.1 | 27.8 | 5.1 | 7.8 | 2.7 | 0.15 | Downregulated |
| GAPDH | Housekeeping Gene | - | 20.0 | 20.0 | - | - | - | 1.0 | Stable |
Note: This data is representative and for illustrative purposes. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is designed for the treatment of MCF-7 breast cancer cells, which are ER-positive.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phenol (B47542) red-free DMEM with 10% charcoal-stripped FBS (for hormone deprivation)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Hormone Deprivation: After 24 hours, replace the growth medium with phenol red-free DMEM containing 10% charcoal-stripped FBS. Incubate for another 24 hours to minimize the effects of estrogens present in the serum.
-
This compound Treatment: Prepare working solutions of this compound in the hormone-deprivation medium at the desired final concentration (e.g., 1 µM). Also, prepare a vehicle control with the same concentration of DMSO.
-
Incubation: Remove the hormone-deprivation medium and add the this compound or vehicle control solutions to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and proceed immediately to RNA extraction.
Protocol 2: Total RNA Extraction
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Lysis buffer (provided with the kit)
-
Ethanol (B145695) (70%)
-
RNase-free water
-
Microcentrifuge
Procedure:
-
Cell Lysis: Add the lysis buffer directly to the wells of the 6-well plate and scrape the cells.
-
Homogenization: Homogenize the lysate by passing it through a needle and syringe or using a rotor-stator homogenizer as per the kit's instructions.
-
RNA Purification: Follow the manufacturer's protocol for RNA purification, which typically involves the addition of ethanol and the use of spin columns.
-
Elution: Elute the purified RNA in RNase-free water.
-
Quality and Quantity Assessment: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
Protocol 3: Reverse Transcription (cDNA Synthesis)
Materials:
-
Reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen)
-
Oligo(dT) primers or random hexamers
-
dNTPs
-
RNase inhibitor
-
Thermal cycler
Procedure:
-
Reaction Setup: In an RNase-free tube, combine the total RNA (e.g., 1 µg), primers, and dNTPs.
-
Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice.
-
Reverse Transcription Mix: Prepare a master mix containing the reverse transcriptase, reaction buffer, and RNase inhibitor.
-
cDNA Synthesis: Add the reverse transcription mix to the RNA/primer mixture and incubate according to the kit's protocol (e.g., 50°C for 50 minutes, followed by inactivation at 85°C for 5 minutes).
-
Storage: The resulting cDNA can be stored at -20°C.
Protocol 4: Quantitative PCR (qPCR)
Materials:
-
cDNA template
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Forward and reverse primers for target and housekeeping genes (e.g., TGF-β, c-myc, pS2, GREB1, and GAPDH)
-
qPCR instrument
Procedure:
-
Primer Design: Use pre-validated or newly designed primers. For SYBR Green assays, primers should generate a single product of the expected size, confirmed by melt curve analysis.
-
Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, and diluted cDNA.
-
qPCR Cycling: Perform the qPCR in a real-time PCR detection system with a typical thermal cycling profile:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis (for SYBR Green).
-
-
Data Collection: The instrument will record the fluorescence at each cycle. The cycle at which the fluorescence crosses a threshold is the Ct (cycle threshold) value.
Protocol 5: Data Analysis (Relative Quantification using the ΔΔCt Method)
The 2-ΔΔCt method is a widely used approach to calculate the relative fold change in gene expression.[5][6]
Steps:
-
Normalization to Housekeeping Gene (ΔCt): For each sample (treated and vehicle control), calculate the ΔCt by subtracting the Ct value of the housekeeping gene from the Ct value of the target gene.
-
ΔCt = Ct (target gene) - Ct (housekeeping gene)
-
-
Normalization to Vehicle Control (ΔΔCt): Calculate the ΔΔCt by subtracting the ΔCt of the vehicle control sample from the ΔCt of the this compound-treated sample.
-
ΔΔCt = ΔCt (treated) - ΔCt (vehicle control)
-
-
Fold Change Calculation: Calculate the fold change in gene expression using the formula:
-
Fold Change = 2-ΔΔCt
-
An appropriate housekeeping gene for breast cancer cell lines, such as GAPDH, ACTB, or PUM1, should be selected and validated for stable expression under the experimental conditions.[3]
References
- 1. This compound, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I trial of this compound in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of transforming growth factor beta by the antiestrogens this compound, tamoxifen, and toremifene in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the "estrogenicity" of tamoxifen and raloxifene in HepG2 cells: regulation of gene expression from an ERE controlled reporter vector versus regulation of the endogenous SHBG and PS2 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Protein Expression Changes Induced by Droloxifene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droloxifene, a selective estrogen receptor modulator (SERM), has demonstrated significant effects on the expression of proteins involved in key cellular processes such as cell cycle regulation, apoptosis, and signal transduction. As a derivative of tamoxifen, this compound exhibits a higher binding affinity for the estrogen receptor (ER) and a more potent antiestrogenic effect in certain tissues.[1] Western blot analysis is a fundamental technique to elucidate the molecular mechanisms of this compound by quantifying changes in the expression levels of specific proteins within these pathways.
These application notes provide a comprehensive guide for researchers utilizing Western blot analysis to investigate the effects of this compound on protein expression. Detailed protocols for cell culture and treatment, protein extraction, and immunoblotting are provided, along with examples of expected quantitative data and visualizations of the relevant signaling pathways.
Key Signaling Pathways and Protein Targets for this compound Analysis
This compound's mechanism of action involves the modulation of several critical signaling pathways. The primary targets for Western blot analysis after this compound treatment include proteins involved in apoptosis, cell cycle control, and major signaling cascades like MAPK/ERK and PI3K/Akt.
Target Proteins for Western Blot Analysis:
-
Apoptosis Pathway:
-
Bax: A pro-apoptotic protein. This compound is expected to increase its expression.
-
Bcl-2: An anti-apoptotic protein. This compound is expected to decrease its expression.
-
Cleaved Caspase-3: A key executioner caspase in apoptosis. An increase in the cleaved form indicates apoptosis induction.
-
-
Cell Cycle Regulation (G1 Arrest):
-
c-Myc: A proto-oncogene that promotes cell cycle progression. This compound has been shown to inhibit its expression.[1]
-
Cyclin D1: A key regulator of the G1/S phase transition. This compound is anticipated to decrease its expression.
-
Cyclin-Dependent Kinase 4 (CDK4): A catalytic partner of Cyclin D1. Its expression or activity may be altered.
-
-
TGF-β Signaling Pathway:
-
Transforming Growth Factor-beta (TGF-β): A cytokine that can inhibit cell growth. This compound is a potent inducer of TGF-β secretion.[2]
-
p-Smad2/3: Phosphorylated Smad proteins are downstream effectors of TGF-β signaling.
-
-
MAPK/ERK and PI3K/Akt Signaling Pathways:
-
p-ERK1/2 (p44/42 MAPK): Phosphorylated ERK is an indicator of MAPK pathway activation.
-
Total ERK1/2: To normalize for changes in p-ERK1/2 levels.
-
p-Akt (Ser473): Phosphorylated Akt is a key node in the PI3K/Akt survival pathway.
-
Total Akt: To normalize for changes in p-Akt levels.
-
-
Loading Controls:
-
β-actin, GAPDH, or α-tubulin: To ensure equal protein loading across all lanes.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data from Western blot analysis of MCF-7 (ER-positive) and MDA-MB-231 (ER-negative) breast cancer cells treated with this compound (1 µM) for 48 hours. Data is presented as fold change relative to vehicle-treated control cells, normalized to a loading control.
Table 1: Effect of this compound on Apoptosis-Related Protein Expression
| Target Protein | Cell Line | Treatment Group | Normalized Intensity (Arbitrary Units) | Fold Change vs. Control |
| Bax | MCF-7 | Control | 1.00 | 1.0 |
| This compound (1 µM) | 2.50 | 2.5 | ||
| MDA-MB-231 | Control | 1.00 | 1.0 | |
| This compound (1 µM) | 1.20 | 1.2 | ||
| Bcl-2 | MCF-7 | Control | 1.00 | 1.0 |
| This compound (1 µM) | 0.40 | 0.4 | ||
| MDA-MB-231 | Control | 1.00 | 1.0 | |
| This compound (1 µM) | 0.90 | 0.9 | ||
| Bax/Bcl-2 Ratio | MCF-7 | Control | 1.00 | 1.0 |
| This compound (1 µM) | 6.25 | 6.25 | ||
| MDA-MB-231 | Control | 1.00 | 1.0 | |
| This compound (1 µM) | 1.33 | 1.33 |
Table 2: Effect of this compound on Cell Cycle and Signaling Protein Expression
| Target Protein | Cell Line | Treatment Group | Normalized Intensity (Arbitrary Units) | Fold Change vs. Control |
| c-Myc | MCF-7 | Control | 1.00 | 1.0 |
| This compound (1 µM) | 0.30 | 0.3 | ||
| Cyclin D1 | MCF-7 | Control | 1.00 | 1.0 |
| This compound (1 µM) | 0.50 | 0.5 | ||
| TGF-β | MCF-7 | Control | 1.00 | 1.0 |
| This compound (1 µM) | 3.00 | 3.0 | ||
| p-ERK1/2 | MCF-7 | Control | 1.00 | 1.0 |
| This compound (1 µM) | 0.60 | 0.6 | ||
| p-Akt | MCF-7 | Control | 1.00 | 1.0 |
| This compound (1 µM) | 0.45 | 0.45 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Plating: Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: When cells reach the desired confluency, replace the medium with fresh medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Protein Extraction
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each well or dish.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-30 µg) per lane into a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Include a pre-stained protein ladder in one lane.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three to six times for 10 minutes each with TBST.
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Densitometric Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band in the same lane.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound signaling pathways.
Caption: Experimental workflow for Western blot.
Caption: this compound-induced apoptosis pathway.
Caption: this compound-induced G1 cell cycle arrest.
References
Application Notes and Protocols: Cell Cycle Analysis of Droloxifene-Treated Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droloxifene, a non-steroidal selective estrogen receptor modulator (SERM), has demonstrated potent anti-proliferative effects in estrogen receptor-positive (ER+) breast cancer cells. As a tamoxifen (B1202) analog, this compound exhibits a higher binding affinity for the estrogen receptor, leading to a more effective blockade of estrogen-mediated signaling pathways that drive cell proliferation.[1] A key mechanism of its anti-tumor activity is the induction of cell cycle arrest, primarily in the G1 phase.[1] This application note provides a comprehensive overview of the methodologies to analyze the effects of this compound on the cell cycle of breast cancer cells, summarizes the expected quantitative outcomes, and details the underlying molecular signaling pathways.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on cell cycle distribution in common ER+ breast cancer cell lines. The data illustrates a dose-dependent increase in the G1 population with a corresponding decrease in the S and G2/M populations.
Table 1: Effect of this compound on Cell Cycle Distribution of MCF-7 Cells
| Treatment (24h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0.1% DMSO) | 52.3 ± 2.1 | 35.8 ± 1.5 | 11.9 ± 0.8 |
| This compound (1 µM) | 68.5 ± 2.8 | 20.1 ± 1.2 | 11.4 ± 0.7 |
| This compound (5 µM) | 79.2 ± 3.5 | 10.5 ± 0.9 | 10.3 ± 0.6 |
| This compound (10 µM) | 85.1 ± 4.2 | 6.7 ± 0.5 | 8.2 ± 0.4 |
Table 2: Effect of this compound on Cell Cycle Distribution of T-47D Cells
| Treatment (48h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0.1% DMSO) | 55.1 ± 2.5 | 32.4 ± 1.8 | 12.5 ± 1.1 |
| This compound (1 µM) | 70.8 ± 3.1 | 18.2 ± 1.4 | 11.0 ± 0.9 |
| This compound (5 µM) | 81.3 ± 3.9 | 9.1 ± 0.7 | 9.6 ± 0.8 |
| This compound (10 µM) | 88.6 ± 4.5 | 4.5 ± 0.4 | 6.9 ± 0.5 |
Table 3: Effect of this compound on Cell Cycle Distribution of ZR-75-1 Cells
| Treatment (48h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0.1% DMSO) | 58.2 ± 2.9 | 29.7 ± 1.6 | 12.1 ± 1.0 |
| This compound (1 µM) | 72.4 ± 3.3 | 16.9 ± 1.2 | 10.7 ± 0.8 |
| This compound (5 µM) | 83.1 ± 4.1 | 8.2 ± 0.6 | 8.7 ± 0.7 |
| This compound (10 µM) | 90.3 ± 4.8 | 3.9 ± 0.3 | 5.8 ± 0.4 |
Signaling Pathways
This compound-induced G1 cell cycle arrest in ER+ breast cancer cells is a multi-faceted process initiated by its competitive binding to the estrogen receptor. This action triggers a cascade of downstream events that collectively halt cell cycle progression.
Caption: this compound signaling pathway in ER+ breast cancer cells.
Mechanism of Action:
-
Estrogen Receptor Antagonism: this compound competitively binds to the estrogen receptor (ER), preventing estrogen from binding and activating it.
-
Transcriptional Repression: The this compound-ER complex fails to efficiently recruit co-activators to Estrogen Response Elements (EREs) in the DNA, thereby inhibiting the transcription of estrogen-responsive genes crucial for cell cycle progression, such as Cyclin D1 and the proto-oncogene c-Myc.[1]
-
Induction of TGF-β: this compound treatment has been shown to increase the expression and secretion of Transforming Growth Factor-beta (TGF-β), a potent inhibitor of epithelial cell growth.[1][2] TGF-β can inhibit the activity of Cyclin D1-CDK4/6 complexes, further contributing to G1 arrest.
-
Inhibition of Cyclin D1-CDK4/6 Kinase Activity: The reduction in Cyclin D1 levels and the inhibitory signals from pathways like TGF-β lead to decreased activity of the Cyclin D1-CDK4/6 kinase complexes.
-
Hypophosphorylation of Retinoblastoma Protein (Rb): In their active state, Cyclin D1-CDK4/6 complexes phosphorylate the retinoblastoma protein (Rb). Reduced kinase activity results in Rb remaining in its hypophosphorylated, active state.
-
Sequestration of E2F Transcription Factors: Active, hypophosphorylated Rb binds to and sequesters E2F transcription factors, preventing them from activating the transcription of genes required for the G1 to S phase transition.
-
G1 Phase Arrest: The culmination of these events is a robust arrest of the cell cycle in the G1 phase, thereby inhibiting the proliferation of breast cancer cells.
Experimental Protocols
This section provides a detailed protocol for analyzing the cell cycle distribution of this compound-treated breast cancer cells using propidium (B1200493) iodide (PI) staining and flow cytometry.
Experimental Workflow
Caption: Workflow for cell cycle analysis of this compound-treated cells.
I. Materials and Reagents
-
Cell Lines: ER+ breast cancer cell lines (e.g., MCF-7, T-47D, ZR-75-1).
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: 0.25% or 0.05% as required for the cell line.
-
70% Ethanol: Prepared with molecular biology grade ethanol and sterile water, stored at -20°C.
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
Store protected from light at 4°C.
-
II. Cell Culture and Treatment
-
Cell Seeding: Seed the breast cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.
-
Incubation: Treat the cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the specified duration (e.g., 24, 48 hours).
III. Cell Harvesting and Fixation
-
Harvesting: After the treatment period, aspirate the medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA.
-
Neutralization and Collection: Neutralize the trypsin with complete medium, and transfer the cell suspension to a 15 mL conical tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Storage: Incubate the cells for at least 2 hours at -20°C for fixation. Fixed cells can be stored at -20°C for several weeks.
IV. Propidium Iodide Staining and Flow Cytometry
-
Rehydration: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with cold PBS to remove residual ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Acquisition: Analyze the stained cells on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically FL2 or PE-Texas Red). Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. The G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase is the region between these two peaks.
Conclusion
The analysis of cell cycle distribution by flow cytometry is a robust and quantitative method to evaluate the anti-proliferative effects of this compound on ER+ breast cancer cells. The provided protocols and understanding of the underlying signaling pathways will aid researchers in accurately assessing the efficacy of this compound and other SERMs in pre-clinical drug development. The expected outcome of this compound treatment is a significant and dose-dependent accumulation of cells in the G1 phase of the cell cycle, confirming its mechanism of action as a potent inhibitor of cell proliferation in ER+ breast cancer.
References
Application Notes and Protocols for Droloxifene Binding Affinity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droloxifene, a nonsteroidal selective estrogen receptor modulator (SERM), has been a subject of interest in pharmacological research due to its high affinity for the estrogen receptor (ER).[1][2] As an analogue of tamoxifen, this compound exhibits a greater binding affinity for the ER, estimated to be 10 to 60 times higher than that of tamoxifen.[3] This characteristic has prompted investigations into its potential therapeutic applications, particularly in hormone-receptor-positive breast cancer.
These application notes provide a detailed methodology for determining the binding affinity of this compound to the estrogen receptor using a competitive radioligand binding assay. The protocols are designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of SERMs.
Data Presentation
The binding affinity of this compound is typically determined by its ability to displace a radiolabeled estrogen, such as [3H]-estradiol, from the estrogen receptor. The results are often expressed as the half-maximal inhibitory concentration (IC50) and the relative binding affinity (RBA) compared to estradiol (B170435).
| Compound | IC50 (M) | Relative Binding Affinity (RBA) vs. Estradiol (%) | Reference |
| This compound | ~1 x 10-8 | 0.2 - 15.2 | [1][4] |
| Tamoxifen | - | 0.06 - 16 | [1] |
| Estradiol | - | 100 | - |
Note: The IC50 value represents the concentration of the competing ligand (this compound) that displaces 50% of the specific binding of the radioligand. The RBA is calculated as (IC50 of Estradiol / IC50 of this compound) x 100.
Experimental Protocols
A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor.[5][6] This protocol is adapted for the determination of this compound's binding affinity to the estrogen receptor, utilizing either rat uterine cytosol or human breast cancer cell lines such as MCF-7, which are known to express high levels of estrogen receptors.[4][7]
Protocol 1: Competitive Radioligand Binding Assay using Rat Uterine Cytosol
This protocol is based on the established method for assessing estrogen receptor binding in uterine tissue.[8]
1. Preparation of Rat Uterine Cytosol: a. Uteri are excised from immature female Sprague-Dawley rats. b. The tissue is homogenized in a cold buffer (e.g., Tris-EDTA-dithiothreitol buffer). c. The homogenate is centrifuged at a low speed to remove cellular debris. d. The resulting supernatant is then ultracentrifuged to pellet the microsomal fraction, leaving the cytosol containing the estrogen receptors as the supernatant.[8] e. The protein concentration of the cytosol is determined using a standard protein assay (e.g., Bradford or BCA). A concentration of 50-100 µg of protein per assay tube is recommended.[8]
2. Competitive Binding Assay: a. A constant concentration of [3H]-estradiol (e.g., 0.5-1.0 nM) is incubated with the uterine cytosol.[8] b. Increasing concentrations of unlabeled this compound (e.g., 1 x 10-11 to 1 x 10-7 M) are added to compete with the radioligand for binding to the estrogen receptor.[8] c. A set of tubes containing only the radioligand and cytosol serves as the total binding control. d. Non-specific binding is determined in the presence of a high concentration of unlabeled estradiol (e.g., 100-fold excess). e. The reaction mixtures are incubated to equilibrium (e.g., 18-24 hours at 4°C).
3. Separation of Bound and Free Radioligand: a. The bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal (DCC) adsorption or filtration. b. For DCC, the mixture is incubated with a DCC suspension and then centrifuged. The supernatant, containing the bound radioligand, is collected. c. For filtration, the reaction mixture is rapidly filtered through glass fiber filters, which trap the receptor-bound radioligand.[5]
4. Quantification: a. The radioactivity of the bound fraction is measured using a liquid scintillation counter. b. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration. c. The IC50 value is determined from the competition curve using non-linear regression analysis.
Protocol 2: Competitive Radioligand Binding Assay using MCF-7 Cells
This protocol utilizes the human breast cancer cell line MCF-7, an established model for studying estrogen receptor-positive breast cancer.[6][9]
1. Cell Culture and Preparation: a. MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.[10] b. For the assay, cells can be used as whole cells or a membrane homogenate can be prepared. c. To prepare a membrane homogenate, cells are harvested, washed, and then homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the membranes containing the estrogen receptors.
2. Competitive Binding Assay: a. The assay is performed in a similar manner to the rat uterine cytosol protocol. b. A fixed concentration of [3H]-estradiol is incubated with the MCF-7 cell preparation (whole cells or membrane homogenate). c. Increasing concentrations of unlabeled this compound are added to the reaction. d. Total and non-specific binding are determined as described in Protocol 1. e. Incubation is carried out to reach equilibrium.
3. Separation and Quantification: a. For whole cells, after incubation, the cells are washed with ice-cold buffer to remove unbound radioligand. The cells are then lysed, and the radioactivity is counted. b. For membrane homogenates, separation of bound and free radioligand is typically achieved by rapid vacuum filtration through glass fiber filters.[5] c. Data analysis is performed as described in Protocol 1 to determine the IC50 value.
Visualization of Signaling Pathways and Workflows
To facilitate a deeper understanding of the experimental process and the molecular interactions of this compound, the following diagrams have been generated.
Caption: Workflow for this compound Competitive Radioligand Binding Assay.
Caption: Simplified Signaling Pathway of this compound in Estrogen Receptor-Positive Cells.
References
- 1. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Induction of transforming growth factor beta by the antiestrogens this compound, tamoxifen, and toremifene in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Reassessment of Estrogen Receptor Expression in Human Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 7. The estrogenic and antiestrogenic activities of this compound in human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. genome.ucsc.edu [genome.ucsc.edu]
Application Notes and Protocols for Xenograft Mouse Models in Evaluating Droloxifene Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droloxifene, a nonsteroidal selective estrogen receptor modulator (SERM), has demonstrated significant potential in preclinical studies for the treatment of estrogen receptor-positive (ER+) breast cancer. As an analogue of tamoxifen (B1202), this compound exhibits a 10- to 60-fold higher binding affinity for the estrogen receptor and a more favorable therapeutic index, characterized by potent antiestrogenic effects and reduced partial estrogen agonistic activity.[1][2] Preclinical evidence indicates that this compound effectively inhibits the growth of ER+ breast cancer cells by inducing a G1-phase cell cycle arrest, promoting the expression of the negative growth factor TGF-beta, and suppressing the estrogen-stimulated proto-oncogene c-myc.[1] In vivo studies have confirmed its ability to inhibit the growth of various animal and human-derived tumors.[1]
These application notes provide detailed protocols for utilizing a xenograft mouse model to test the efficacy of this compound against ER+ breast cancer, guidance on data presentation, and visualization of the associated biological pathways. While this compound's clinical development was discontinued, these preclinical models remain valuable for comparative studies of SERMs and for investigating mechanisms of endocrine resistance.[3][4]
Experimental Protocols
A robust xenograft model is critical for the in vivo evaluation of this compound's anti-tumor properties. The following protocols are synthesized from established methodologies for ER+ breast cancer xenografts, particularly with the ZR-75-1 and Br-10 cell lines, and administration protocols for analogous SERMs like tamoxifen.
Protocol 1: Establishment of an ER+ Breast Cancer Xenograft Model
This protocol details the procedure for establishing a subcutaneous tumor model using the ZR-75-1 human breast cancer cell line.
Materials:
-
ZR-75-1 cells (ATCC® CRL-1500™)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or BALB/c nude)
-
Matrigel® Basement Membrane Matrix
-
Estrogen pellets (e.g., 0.36 mg, 60-day release)
-
Sterile PBS, syringes, and needles
Procedure:
-
Cell Culture: Culture ZR-75-1 cells according to ATCC recommendations. Harvest cells during the exponential growth phase.
-
Estrogen Supplementation: One day prior to tumor cell inoculation, implant a slow-release estrogen pellet subcutaneously into the dorsal side of each mouse, near the shoulder blades. This is crucial as ZR-75-1 tumors are estrogen-dependent for growth in vivo.
-
Cell Preparation: On the day of injection, trypsinize, count, and assess the viability of the ZR-75-1 cells. Resuspend the cells in sterile PBS at a concentration of 1 x 10⁸ cells/mL.
-
Injection Suspension: Mix the cell suspension 1:1 with Matrigel on ice to a final concentration of 5 x 10⁷ cells/mL. The Matrigel aids in tumor formation and growth.
-
Subcutaneous Injection: Anesthetize the mouse. Inject 0.2 mL of the cell/Matrigel suspension (containing 1 x 10⁷ cells) subcutaneously into the right flank or mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Palpate the injection site 2-3 times per week. Once tumors are palpable, measure their dimensions using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Study Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: Administration of this compound
This protocol outlines the preparation and administration of this compound to the established xenograft models. Oral gavage is a common and effective route for SERM administration in mice.
Materials:
-
This compound citrate
-
Vehicle solution (e.g., corn oil or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the chosen vehicle. For example, to achieve a dose of 10 mg/kg, a 1 mg/mL stock can be prepared. Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
Dosage and Administration:
-
Treatment Group (this compound): Administer this compound daily via oral gavage at a dose of 10 mg/kg body weight. The volume should be adjusted based on the individual mouse's weight (typically 0.1 mL for a 20g mouse from a 2 mg/mL solution).
-
Positive Control Group (Tamoxifen): Administer Tamoxifen daily via oral gavage at a dose of 10 mg/kg body weight for comparative analysis.[2]
-
Vehicle Control Group: Administer an equivalent volume of the vehicle solution daily via oral gavage.
-
-
Treatment Duration: Continue treatment for 21-28 days, or until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³).
Protocol 3: Efficacy Assessment and Endpoint Analysis
This protocol describes the methods for evaluating the therapeutic efficacy of this compound.
Procedure:
-
Tumor Measurement: Measure tumor volumes and mouse body weights 2-3 times per week throughout the study. Body weight monitoring is crucial for assessing treatment toxicity.
-
Study Termination: At the end of the treatment period, euthanize the mice according to approved institutional guidelines.
-
Data Collection:
-
Excise the tumors and record their final weight.
-
Collect blood samples for potential pharmacokinetic analysis.
-
Fix a portion of the tumor in 10% neutral buffered formalin for histological and immunohistochemical (IHC) analysis.
-
Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C for molecular analysis (e.g., Western blot, qPCR).
-
-
Immunohistochemistry (IHC): Perform IHC on paraffin-embedded tumor sections to analyze the expression of key biomarkers such as Ki-67 (proliferation marker), ERα, and cleaved caspase-3 (apoptosis marker).
-
Western Blot Analysis: Use frozen tumor lysates to quantify the protein levels of ERα, TGF-beta, and c-myc to confirm the mechanism of action.
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between treatment groups. The following tables are illustrative examples based on the expected superior efficacy of this compound over Tamoxifen.
Table 1: Effect of this compound on Tumor Volume in an ER+ Xenograft Model
| Treatment Group (n=8) | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | % TGI* |
| Vehicle Control | 125 ± 15 | 350 ± 40 | 850 ± 95 | 1600 ± 180 | - |
| Tamoxifen (10 mg/kg) | 128 ± 16 | 210 ± 25 | 400 ± 50 | 750 ± 85 | 53.1% |
| This compound (10 mg/kg) | 126 ± 14 | 160 ± 20 | 250 ± 30 | 400 ± 45 | 75.0% |
*Tumor Growth Inhibition (% TGI) calculated at Day 21 relative to the vehicle control.
Table 2: Endpoint Tumor Weight and Biomarker Analysis
| Treatment Group (n=8) | Final Tumor Weight (g) | Ki-67 Positive Cells (%) | Cleaved Caspase-3 (Fold Change) |
| Vehicle Control | 1.55 ± 0.20 | 85 ± 8 | 1.0 |
| Tamoxifen (10 mg/kg) | 0.72 ± 0.10 | 40 ± 5 | 2.5 |
| This compound (10 mg/kg) | 0.38 ± 0.05 | 20 ± 4 | 4.0 |
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of the experimental processes and biological mechanisms.
Caption: Experimental workflow for testing this compound in a xenograft model.
Caption: this compound's mechanism of action on ER signaling pathways.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Differential effects of raloxifene, tamoxifen and fulvestrant on a murine mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase III randomized trial of this compound and tamoxifen as first-line endocrine treatment of ER/PgR-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of Droloxifene and its Metabolites by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Droloxifene and its primary metabolites in biological matrices, particularly human plasma. The methodologies described are based on established high-performance liquid chromatography (HPLC) techniques, including HPLC with ultraviolet (UV), fluorescence, and mass spectrometry (MS) detection.
Introduction
This compound, a selective estrogen receptor modulator (SERM), has been a subject of interest in pharmaceutical research. Accurate quantification of this compound and its metabolites is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. The primary metabolites of this compound include this compound Glucuronide, N-desmethylthis compound, 4-hydroxythis compound (also known as 3-methoxy-4-hydroxytamoxifen), and this compound N-oxide.[1] This document outlines detailed protocols for their simultaneous quantification.
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in the body. The principal metabolic pathways include N-demethylation, hydroxylation, and glucuronidation. Understanding these pathways is crucial for the comprehensive pharmacokinetic profiling of the drug.
Caption: Postulated metabolic pathways of this compound.
Method 1: HPLC with Fluorescence Detection for this compound
This method is highly sensitive for the quantification of the parent drug, this compound, in plasma and serum.[1]
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Cartridge: Benzenesulfonic acid (SCX) cation exchange cartridges.
-
Conditioning: Rinse the cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load 1 mL of plasma or serum sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Elution: Elute this compound and the internal standard with 1 mL of 3.5% (v/v) ammonium (B1175870) hydroxide (B78521) (30%) in methanol.[1]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
Caption: Solid-Phase Extraction Workflow for this compound.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.0) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: Post-column UV-photochemical cyclization followed by fluorimetric detection.
-
Excitation Wavelength: 260 nm.[1]
-
Emission Wavelength: 375 nm.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Dynamic Range | 25 - 10,000 pg/mL | [1] |
| Extraction Efficiency | > 86% | [1] |
| Lower Limit of Quantification (LLOQ) | 25 pg/mL | [1] |
| Inter-day Precision (CV%) | < 15% | Typical |
| Intra-day Precision (CV%) | < 10% | Typical |
| Accuracy | 85 - 115% | Typical |
Method 2: LC-MS/MS for this compound and its Metabolites
This method provides high selectivity and sensitivity for the simultaneous quantification of this compound and its major metabolites. The protocol is adapted from validated methods for structurally similar compounds like Tamoxifen (B1202) and Endoxifen (B1662132).[2][3]
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Caption: Protein Precipitation Workflow for LC-MS/MS Analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol.[2]
-
Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute all analytes, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Quantitative Data Summary (Anticipated Performance)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) |
| This compound | 0.5 - 500 | 0.5 | > 90 |
| N-desmethylthis compound | 0.5 - 500 | 0.5 | > 90 |
| 4-hydroxythis compound | 0.3 - 300 | 0.3 | > 90 |
| This compound Glucuronide | 2 - 200 | 2 | > 90 |
Note: The quantitative data for metabolites are projected based on methods for analogous compounds and require validation for this compound.[2]
Method 3: Chiral HPLC Separation of this compound Enantiomers
As this compound is a chiral molecule, separation of its enantiomers may be necessary for stereospecific pharmacokinetic and pharmacodynamic studies. The following protocol is based on established methods for chiral separation of similar compounds.[4][5]
Experimental Protocol
1. Sample Preparation
Sample preparation would follow either the SPE or protein precipitation method described previously to isolate the drug from the biological matrix.
2. Chiral HPLC Conditions
-
Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD) or a cyclodextrin-based column.[5]
-
Mobile Phase: Typically a normal-phase mobile phase consisting of a mixture of hexane, isopropanol, and a small amount of an amine modifier (e.g., diethylamine) for basic compounds. For example, a mobile phase of hexane:isopropanol:methanol:triethylamine (90:10:1:0.5 v/v/v/v) has been used for a similar compound.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 280 nm).
Quantitative Data Summary (Anticipated Performance)
| Parameter | Anticipated Value |
| Resolution (Rs) | > 1.5 |
| Linearity Range | To be determined |
| LLOQ | To be determined |
| Precision and Accuracy | To be validated |
Conclusion
The methods outlined provide a comprehensive framework for the quantitative analysis of this compound and its metabolites in biological samples. The choice of method will depend on the specific requirements of the study, such as the need for high sensitivity, the simultaneous analysis of metabolites, or the separation of enantiomers. It is imperative that any method adapted from these notes be fully validated according to regulatory guidelines to ensure data quality and reliability.
References
- 1. Sensitive method for the quantitation of this compound in plasma and serum by high-performance liquid chromatography employing fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Separation of Ormeloxifene Hydrochloride, a Non-steroidal Contraceptive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Preclinical Evaluation of Droloxifene in Combination with Chemotherapy Agents
Disclaimer: Droloxifene is a selective estrogen receptor modulator (SERM) whose clinical development was discontinued (B1498344) due to lower efficacy compared to tamoxifen (B1202) in phase III trials.[1][2] The following application notes and protocols are intended for preclinical research purposes only and are based on the established mechanisms of other SERMs, such as tamoxifen, in combination with conventional chemotherapy. These notes are designed to guide the hypothetical investigation of potential synergistic or additive anticancer effects of this compound with other cytotoxic agents in a laboratory setting.
Introduction
This compound, a nonsteroidal SERM, exhibits a high binding affinity for the estrogen receptor (ER) and was developed for the treatment of ER-positive breast cancer.[3][4][5] Preclinical studies indicated that this compound could inhibit the growth of ER-positive breast cancer cells, often with greater potency than tamoxifen.[3] While this compound monotherapy did not prove superior to tamoxifen in clinical trials, the principle of combining endocrine agents with chemotherapy to enhance efficacy and overcome resistance remains a cornerstone of cancer therapy.[6]
The rationale for combining this compound with chemotherapy agents is based on the potential for synergistic or additive interactions observed with other SERMs like tamoxifen. Such combinations may offer several advantages:
-
Enhanced Cytotoxicity: SERMs can arrest cells in the G0/G1 phase of the cell cycle, potentially sensitizing them to the effects of cell cycle-specific chemotherapy agents.[7]
-
Overcoming Resistance: Combination therapy may delay or overcome the development of resistance to either agent alone.
-
Modulation of Signaling Pathways: SERMs can modulate signaling pathways that are also targeted by chemotherapy drugs, leading to a more profound anti-tumor effect.
These application notes provide a framework for the preclinical evaluation of this compound in combination with common chemotherapy agents such as doxorubicin (B1662922) (an anthracycline), paclitaxel (B517696) (a taxane), cisplatin (B142131) (a platinum-based agent), and 5-fluorouracil (B62378) (an antimetabolite).
Data Presentation: Summary of Expected Outcomes
The following tables summarize the kind of quantitative data that would be generated from the described experimental protocols. The values are hypothetical and serve as a template for data presentation.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Cell Line | This compound | Doxorubicin | This compound + Doxorubicin | Combination Index (CI) |
| MCF-7 (ER+) | 15 | 0.5 | 5 + 0.1 | < 1 (Synergy) |
| T47D (ER+) | 12 | 0.8 | 4 + 0.2 | < 1 (Synergy) |
| MDA-MB-231 (ER-) | > 50 | 1.2 | > 50 + 1.0 | > 1 (Antagonism) |
Table 2: Apoptosis Induction (% Annexin V Positive Cells)
| Treatment | MCF-7 Cells | T47D Cells |
| Control | 5% | 4% |
| This compound (10 µM) | 15% | 12% |
| Paclitaxel (10 nM) | 25% | 20% |
| This compound + Paclitaxel | 55% | 48% |
Table 3: In Vivo Tumor Growth Inhibition (% TGI)
| Treatment Group | Dose | Tumor Volume (mm³) at Day 21 | % TGI |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 20 mg/kg | 1000 ± 180 | 33% |
| Cisplatin | 5 mg/kg | 800 ± 150 | 47% |
| This compound + Cisplatin | 20 mg/kg + 5 mg/kg | 300 ± 90 | 80% |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the cytotoxic effects of this compound and a chemotherapy agent, both alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and chemotherapy agent stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapy agent. Treat cells with single agents or combinations at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent and use software like CompuSyn to calculate the Combination Index (CI) to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Apoptosis Analysis using Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by the drug combination.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[1][3][8]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of the drug combination in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., MCF-7)
-
Matrigel
-
This compound and chemotherapy agent formulated for in vivo administration
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse. For ER+ cells like MCF-7, an estrogen pellet may need to be implanted.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, Chemotherapy Agent, Combination). Administer the treatments as per the desired schedule (e.g., oral gavage for this compound, intraperitoneal injection for cisplatin).
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Monitor animal weight and general health throughout the study.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
Visualization of Pathways and Workflows
Signaling Pathways
The interaction between this compound and chemotherapy agents can be visualized through their effects on key signaling pathways. This compound, as a SERM, primarily targets the estrogen receptor signaling pathway. Chemotherapy agents induce DNA damage and activate stress response pathways. The crosstalk between these pathways can lead to enhanced apoptosis and cell cycle arrest.
Caption: Hypothetical signaling pathway for this compound and Chemotherapy combination.
Experimental Workflow
The overall experimental workflow for evaluating the combination of this compound and a chemotherapy agent involves a multi-step process from in vitro screening to in vivo validation.
Caption: Preclinical workflow for evaluating this compound combination therapy.
Logical Relationship: Synergy, Additivity, and Antagonism
The interaction between two drugs can be synergistic, additive, or antagonistic, which can be determined using the Combination Index (CI).
Caption: Interpretation of Combination Index (CI) for drug interactions.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. The effects of paclitaxel combined with tamoxifen on human breast cancer cell line MCF-7 [shmy.shsmu.edu.cn]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Tamoxifen and 5-fluorouracil in breast cancer: cytotoxic synergism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Long-Term Droloxifene Treatment in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droloxifene, a non-steroidal selective estrogen receptor modulator (SERM), has demonstrated significant potential in preclinical studies for the treatment of estrogen receptor-positive (ER+) breast cancer. As a tamoxifen (B1202) analog, this compound exhibits a higher binding affinity for the estrogen receptor and a more potent antiestrogenic effect, making it a compound of interest for further investigation.[1][2] These application notes provide a comprehensive overview and detailed protocols for conducting long-term cell culture experiments to evaluate the efficacy and mechanisms of this compound.
The provided protocols are intended to serve as a guide for studying the long-term effects of this compound on cell proliferation, apoptosis, and cell cycle progression in ER+ breast cancer cell lines, such as MCF-7. Furthermore, this document outlines the key signaling pathways modulated by this compound and provides a framework for investigating the potential development of resistance.
Data Presentation
Table 1: Comparative Binding Affinity and Growth Inhibition of this compound and Tamoxifen
| Compound | Relative Binding Affinity to Estrogen Receptor (ER) | Growth Inhibition Potency in ER+ Cells | Reference |
| This compound | 10-60 fold higher than Tamoxifen | More effective than Tamoxifen | [2] |
| Tamoxifen | Baseline | Standard | [2] |
Table 2: Effects of this compound on Gene and Protein Expression in MCF-7 Cells
| Target Gene/Protein | Effect of this compound Treatment | Functional Role | Reference |
| p53 | Upregulation | Tumor suppressor, apoptosis induction | [3] |
| TGF-beta | Induction | Negative growth factor | [2] |
| c-myc | Prevention of estrogen-stimulated expression | Proto-oncogene, cell proliferation | [2] |
| Cyclin D1 | Downregulation (inhibition of estrogen-induced expression) | Cell cycle progression (G1 phase) | [4][5] |
| CDK4 | Inhibition of activity (downstream of Cyclin D1) | Cell cycle progression (G1 phase) | [4] |
Table 3: Effect of this compound on Cell Cycle Distribution in ER+ Breast Cancer Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Vehicle Control | ~50-60 | ~25-35 | ~10-15 | Adapted from[2] |
| This compound | Increased (~70-80) | Decreased (~10-20) | No significant change | [2] |
Mandatory Visualizations
Experimental Protocols
I. Cell Culture and Maintenance
-
Cell Line:
-
MCF-7 (ER+ human breast adenocarcinoma cell line) is recommended for these studies.
-
-
Culture Medium:
-
Standard Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Estrogen-Depleted Medium (for specific assays): Phenol (B47542) red-free DMEM supplemented with 10% charcoal-stripped FBS (CS-FBS) and 1% Penicillin-Streptomycin. The use of phenol red-free medium is crucial as phenol red can have weak estrogenic activity.[6][7]
-
-
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cultures below 85% confluency to ensure exponential growth.
-
II. Protocol for Long-Term this compound Treatment (Adapted from Tamoxifen Resistance Protocols)
This protocol is adapted from established methods for generating tamoxifen-resistant cell lines and can be used to study the long-term effects of this compound.[8][9][10]
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light.
-
Further dilute the stock solution in the appropriate culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
-
Initiation of Treatment:
-
Seed MCF-7 cells in T-25 or T-75 culture flasks and allow them to adhere overnight.
-
Replace the standard growth medium with medium containing a low concentration of this compound (e.g., starting at 100 nM). The optimal starting concentration may need to be determined empirically but should be around the IC50 value for short-term growth inhibition.
-
Culture a parallel set of cells with vehicle (DMSO) as a control.
-
-
Maintenance of Long-Term Culture:
-
Change the medium containing fresh this compound or vehicle every 2-3 days.
-
When the cells reach 80-90% confluency, subculture them. This involves detaching the cells with trypsin-EDTA, neutralizing with medium, and re-plating a fraction of the cells (e.g., 1:3 or 1:5 split) into new flasks with fresh this compound-containing medium.
-
The majority of cells may undergo cell death in the initial weeks of treatment.[10] Continue to culture the surviving cells.
-
-
Dose Escalation (Optional, for developing resistance models):
-
Once the cells have adapted to the initial concentration and resume proliferation, the concentration of this compound can be gradually increased (e.g., every 4-6 weeks) to select for a more resistant population.
-
-
Duration:
-
Continue the long-term treatment for a desired period, typically ranging from 3 to 12 months, to observe significant phenotypic and molecular changes.
-
III. Cell Viability Assay (MTT or SRB Assay)
-
Seeding:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours for short-term assays, or at various time points during the long-term study).
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
SRB Assay:
-
Fix the cells with 10% trichloroacetic acid (TCA).
-
Stain with 0.4% SRB solution.
-
Wash with 1% acetic acid and air dry.
-
Dissolve the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
-
IV. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Preparation:
-
Harvest cells treated with this compound and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
V. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at -20°C for at least 2 hours or overnight.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
-
VI. Western Blot Analysis
-
Protein Extraction:
-
Wash treated cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, Cyclin D1, CDK4, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
References
- 1. This compound, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Validation of cyclin D1/CDK4 as an anticancer drug target in MCF-7 breast cancer cells: Effect of regulated overexpression of cyclin D1 and siRNA-mediated inhibition of endogenous cyclin D1 and CDK4 expression | Semantic Scholar [semanticscholar.org]
- 5. Cyclin D1 expression is dependent on estrogen receptor function in tamoxifen-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The estrogenic and antiestrogenic activities of this compound in human breast cancers PMID: 8271528 | MCE [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. An in vitro model for the development of acquired tamoxifen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteomic analysis of acquired tamoxifen resistance in MCF-7 cells reveals expression signatures associated with enhanced migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tamoxifen induces stem-like phenotypes and multidrug resistance by altering epigenetic regulators in ERα+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Droloxifene-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and characterizing a droloxifene-resistant cancer cell line. The protocols outlined below are based on established methods for inducing drug resistance in vitro and can be adapted for various estrogen receptor-positive (ER+) cancer cell lines, such as MCF-7.
Introduction
This compound, a selective estrogen receptor modulator (SERM), has been investigated for the treatment of ER+ breast cancer.[1][2] Like other endocrine therapies, the development of resistance is a significant clinical challenge. Understanding the mechanisms of this compound resistance is crucial for developing novel therapeutic strategies to overcome it. This document details the process of generating a this compound-resistant cell line model, a critical tool for studying resistance mechanisms and for the preclinical evaluation of new therapeutic agents.
Data Presentation
| Cell Line | Treatment | IC50 (μM) | Resistance Index (RI) |
| MCF-7 (Parental) | This compound | 2.5 | 1.0 |
| MCF-7/DRX (Resistant) | This compound | 27.5 | 11.0 |
Note: The values presented are hypothetical and serve as a representative example of the expected outcome. Actual IC50 values will vary depending on the cell line and specific experimental conditions.
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cell Line
This protocol employs a gradual dose-escalation method to select for a this compound-resistant cell population.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phenol (B47542) red-free growth medium
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound (stock solution in DMSO or ethanol)
-
Cell culture flasks, plates, and consumables
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Initial Culture: Culture the parental MCF-7 cells in their recommended complete growth medium.
-
Hormone Deprivation: Prior to initiating this compound treatment, adapt the cells to a hormone-deprived environment. This is achieved by culturing the cells in phenol red-free medium supplemented with 10% CS-FBS for at least one week. Phenol red is a weak estrogen mimic, and standard FBS contains estrogens that can interfere with the action of this compound.
-
Determine Initial IC50: Perform a cell viability assay (see Protocol 2) to determine the initial IC50 of this compound for the parental MCF-7 cell line.
-
Initiate Low-Dose Treatment: Begin by treating the cells with a low concentration of this compound, typically at or below the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Maintain the cells in the presence of this low concentration of this compound, changing the medium every 2-3 days. Once the cells have adapted and are proliferating at a normal rate, increase the this compound concentration by approximately 1.5 to 2-fold.
-
Monitoring and Maintenance: Continue this stepwise increase in this compound concentration over a period of 6-12 months. At each stage, monitor the cells for signs of recovery and stable growth. If significant cell death occurs, maintain the cells at the current concentration until they recover before proceeding to the next dose escalation.
-
Establishment of the Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50 of the parental line.
-
Cryopreservation: It is crucial to cryopreserve cell stocks at various stages of the resistance development process.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 of this compound.
Materials:
-
Parental and this compound-resistant cell lines
-
96-well plates
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (the solvent used to dissolve this compound).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the this compound concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate changes in the expression and phosphorylation of key proteins in signaling pathways associated with resistance.
Materials:
-
Parental and this compound-resistant cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Experimental workflow for establishing and characterizing a this compound-resistant cell line.
Caption: PI3K/Akt/mTOR signaling pathway implicated in this compound resistance.
References
Application Notes and Protocols: Droloxifene in the Study of SERM Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing droloxifene, a selective estrogen receptor modulator (SERM), as a tool to investigate the molecular mechanisms underlying resistance to endocrine therapies in breast cancer. While the clinical development of this compound was discontinued, its distinct preclinical profile, including a higher binding affinity for the estrogen receptor (ER) compared to tamoxifen (B1202), makes it a valuable compound for laboratory research.[1][2][3][4] This document outlines protocols for developing and characterizing SERM-resistant breast cancer cell lines and for subsequently evaluating the comparative effects of this compound, 4-hydroxytamoxifen (B85900) (the active metabolite of tamoxifen), and fulvestrant (B1683766) (a selective estrogen receptor degrader/SERD) on cell viability, key signaling pathways, and gene expression.
Introduction to this compound and SERM Resistance
This compound (3-hydroxytamoxifen) is a nonsteroidal SERM that, in preclinical studies, demonstrated more potent antiestrogenic effects and a higher binding affinity for the estrogen receptor (ERα) than tamoxifen.[1][5] Despite these promising initial findings, Phase III clinical trials revealed it to be less effective than tamoxifen in treating advanced breast cancer, leading to the cessation of its clinical development.[6]
Acquired resistance to SERMs like tamoxifen is a major clinical challenge. It involves a complex interplay of genomic and non-genomic signaling pathways that ultimately allow breast cancer cells to survive and proliferate despite endocrine therapy. Key mechanisms of resistance include:
-
Alterations in ERα Signaling: While ERα expression is often retained, its function can be altered. The receptor can become constitutively active or be activated by growth factors in a ligand-independent manner.
-
Upregulation of Growth Factor Receptor Pathways: Enhanced signaling through pathways such as the MAPK/ERK and PI3K/Akt cascades can drive cell proliferation independently of or in crosstalk with ERα.
-
Changes in Co-regulator Proteins: The balance of co-activator and co-repressor proteins that modulate ERα transcriptional activity can be shifted to favor gene expression that promotes growth.
By comparing the effects of this compound, 4-hydroxytamoxifen, and the pure antiestrogen (B12405530) fulvestrant in tamoxifen-resistant cell line models, researchers can dissect the nuances of ERα signaling in the resistant state and explore potential strategies to overcome it.
Data Presentation: Comparative Efficacy of SERMs and SERDs
The following tables summarize key quantitative data for this compound in comparison to other endocrine agents. It is important to note that there is a lack of publicly available preclinical data directly comparing these agents in well-established tamoxifen-resistant cell lines. The data presented is compiled from various sources, including studies on ER-positive, endocrine-sensitive cell lines, and clinical trials.
Table 1: Comparative IC50 Values for Cell Viability in ER+ Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| 4-Hydroxytamoxifen | MCF-7 (Tamoxifen-Sensitive) | ~1.22 | [7] |
| LCC2 (Tamoxifen-Resistant) | ~67 | [8] | |
| This compound | MCF-7 (Tamoxifen-Sensitive) | More potent than tamoxifen in growth inhibition studies | [5] |
| Tamoxifen-Resistant Lines | Data not available | ||
| Fulvestrant | MCF-7 (Tamoxifen-Sensitive) | Data not available in direct comparison | |
| Tamoxifen-Resistant Lines | Data not available in direct comparison |
Note: The lack of direct comparative IC50 data for this compound and fulvestrant in tamoxifen-resistant cell lines highlights a key area for future research.
Table 2: Clinical Efficacy of this compound vs. Tamoxifen in Advanced Breast Cancer (First-Line Treatment)
| Parameter | This compound (40 mg/day) | Tamoxifen (20 mg/day) | p-value | Citation |
| Objective Response Rate (CR+PR) | 22.4% | 28.6% | 0.02 | [6] |
| Hazard Ratio for Time to Progression | 1.287 (favoring tamoxifen) | - | <0.001 | [6] |
Experimental Protocols
The following protocols provide a detailed methodology for key experiments to study SERM resistance using this compound.
Protocol 1: Generation of a Tamoxifen-Resistant MCF-7 Cell Line
This protocol describes the generation of a tamoxifen-resistant (TamR) MCF-7 cell line through continuous long-term exposure to 4-hydroxytamoxifen (4-OHT).
-
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phenol (B47542) red-free DMEM with 10% Charcoal-Stripped FBS (CSS)
-
4-hydroxytamoxifen (4-OHT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Procedure:
-
Culture MCF-7 cells in standard DMEM with 10% FBS.
-
To initiate resistance induction, switch to phenol red-free DMEM with 10% CSS to remove exogenous estrogens.
-
Begin treatment with a low concentration of 4-OHT (e.g., 10 nM).
-
Continuously culture the cells in the presence of 4-OHT, changing the medium every 2-3 days.
-
Gradually increase the concentration of 4-OHT over a period of 6-12 months as the cells adapt and resume proliferation. A common final concentration is 1 µM.
-
Periodically assess the resistance phenotype by performing a cell viability assay (see Protocol 2) and comparing the dose-response to 4-OHT with the parental, sensitive MCF-7 cells.
-
Once a stable resistant population is established (i.e., cells proliferate in the presence of 1 µM 4-OHT), the TamR-MCF-7 line is ready for experimental use. Maintain the resistant line in medium containing 1 µM 4-OHT to preserve the resistant phenotype.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound, 4-OHT, and fulvestrant on the viability of parental (sensitive) and TamR-MCF-7 cells.
-
Materials:
-
Parental MCF-7 and TamR-MCF-7 cells
-
Phenol red-free DMEM with 10% CSS
-
This compound, 4-hydroxytamoxifen, fulvestrant
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed parental and TamR-MCF-7 cells in 96-well plates at a density of 5,000 cells/well in phenol red-free DMEM with 10% CSS. Allow cells to attach overnight.
-
Prepare serial dilutions of this compound, 4-OHT, and fulvestrant in phenol red-free DMEM with 10% CSS. A typical concentration range is from 10⁻¹⁰ M to 10⁻⁵ M.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 5 days.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine IC50 values.
-
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol details the analysis of ERα, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 protein levels in response to treatment with this compound, 4-OHT, and fulvestrant.
-
Materials:
-
Parental and TamR-MCF-7 cells
-
6-well plates
-
This compound, 4-hydroxytamoxifen, fulvestrant (e.g., at 1 µM concentrations)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed parental and TamR-MCF-7 cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound, 4-OHT, or fulvestrant for 24 hours.
-
Lyse the cells in RIPA buffer, and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for ER-Target Gene Expression
This protocol is for measuring the mRNA expression of the ER-regulated genes GREB1 and TFF1 (pS2).
-
Materials:
-
Parental and TamR-MCF-7 cells
-
This compound, 4-hydroxytamoxifen, fulvestrant
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for GREB1, TFF1, and a housekeeping gene (e.g., GAPDH)
-
-
Procedure:
-
Treat cells with the respective drugs as in the Western blot protocol.
-
Extract total RNA from the cells.
-
Synthesize cDNA from 1 µg of RNA.
-
Perform qPCR using SYBR Green master mix and specific primers.
-
Analyze the data using the ΔΔCt method, normalizing to the housekeeping gene.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Conclusion
This compound, with its unique preclinical characteristics, serves as an important research tool for probing the mechanisms of SERM resistance. The protocols and conceptual frameworks provided here offer a starting point for researchers to design experiments that can elucidate the complex signaling networks that drive endocrine therapy failure. By systematically comparing this compound to both a first-generation SERM (tamoxifen) and a pure antiestrogen (fulvestrant), a more comprehensive understanding of ERα's role in resistant breast cancer can be achieved, potentially uncovering new therapeutic vulnerabilities.
References
- 1. This compound, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Phase I trial of this compound in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase III randomized trial of this compound and tamoxifen as first-line endocrine treatment of ER/PgR-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2-methoxyestradiol sensitizes tamoxifen-resistant MCF-7 breast cancer cells via downregulating HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Droloxifene solubility for in vitro experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for dissolving and using Droloxifene in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For in vitro applications, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound. While this compound citrate (B86180) is sparingly soluble in ethanol (B145695) and slightly soluble in methanol, DMSO offers significantly better solubility for the parent compound and its isomers.[1][2][3]
Q2: How should I prepare a primary stock solution of this compound?
It is recommended to prepare a high-concentration stock solution, for example at 10 mM in anhydrous DMSO, which can then be aliquoted and stored for later use.[4][5] Warming the solution and vortexing or sonicating can help ensure the compound dissolves completely.[5][6] Always use high-purity, anhydrous DMSO as water content can reduce the solubility of hydrophobic compounds.
Q3: My this compound is precipitating when I add it to my cell culture medium. Why is this happening and what can I do?
This is a common issue due to this compound's very low aqueous solubility.[7] When a concentrated DMSO stock is diluted into an aqueous buffer or medium, the compound can crash out of solution. This is often due to:
-
High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the aqueous medium.
-
Solvent Shock: Rapidly diluting the DMSO stock creates localized areas of high this compound concentration, causing precipitation before it can be properly dispersed.
-
Low Temperature: Adding a room temperature stock solution to cold media can decrease solubility.
To prevent this, pre-warm your cell culture medium to 37°C, add the stock solution drop-wise while gently swirling the medium, and perform serial dilutions rather than a single large dilution.[5]
Q4: What is the maximum concentration of DMSO I can safely use in my cell culture experiments?
To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%. Many researchers aim for concentrations of 0.1% or lower. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental group.
Q5: How should I store my this compound solutions?
This compound powder should be stored at -20°C.[1][2] Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[6]
Solubility Data
The following table summarizes the available solubility data for this compound and related Selective Estrogen Receptor Modulators (SERMs).
| Compound | Solvent | Solubility | Notes |
| (E/Z)-Droloxifene | DMSO | 15 mg/mL | Mixture of E and Z isomers.[3] |
| Ethanol | 1 mg/mL | [3] | |
| DMF | 30 mg/mL | [3] | |
| This compound Citrate | Water | 0.078 mg/mL | Unbuffered, pH 3.4.[7] |
| Ethanol | Sparingly Soluble | [7] | |
| Methanol | Soluble | [7] | |
| DMSO | Slightly Soluble | [1][2] | |
| Raloxifene HCl (analog) | DMSO | ~15 mg/mL | For comparison.[8] |
| Ethanol | ~0.1 mg/mL | For comparison.[8] | |
| 4-Hydroxytamoxifen (analog) | DMSO | ≤ 5.1 mM | For comparison.[9] |
| Absolute Ethanol | ≤ 50 mM | For comparison.[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM primary stock solution of this compound (Molecular Weight: 387.5 g/mol ).
Materials:
-
This compound powder (MW: 387.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber, or light-protecting microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass needed: Mass (mg) = 10 mmol/L * 0.001 L * 387.5 g/mol * 1000 mg/g = 3.875 mg
-
Weighing: Carefully weigh out 3.875 mg of this compound powder.
-
Dissolution:
-
Transfer the weighed powder into a sterile amber tube.
-
Add 1 mL of anhydrous DMSO.
-
Vortex the solution vigorously for 2-3 minutes.
-
If particles are still visible, gently warm the solution (e.g., in a 37°C water bath) for 5-10 minutes and vortex again. Sonication can also be used to aid dissolution.[6]
-
Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile amber tubes.
-
Store aliquots at -80°C for up to 6 months.[6]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the 10 mM primary stock to a final concentration of 1 µM in a 6-well plate (2 mL medium volume).
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (e.g., 100 µM):
-
To avoid precipitation and large pipetting errors, first perform an intermediate dilution.
-
Add 2 µL of the 10 mM stock to 198 µL of pre-warmed cell culture medium in a sterile microcentrifuge tube.
-
This creates a 100 µM intermediate solution (a 1:500 dilution). The DMSO concentration is now 0.2%.
-
-
Prepare Final Working Solution (1 µM):
-
Add 20 µL of the 100 µM intermediate solution to the 1980 µL of medium already in the well of your 6-well plate (for a final volume of 2 mL).
-
Gently mix by pipetting up and down or by swirling the plate.
-
The final concentration of this compound is 1 µM, and the final DMSO concentration is approximately 0.002%, which is well below toxic levels.
-
-
Vehicle Control: Prepare a control well by adding the same amount of DMSO as the final working solution (in this case, an equivalent dilution of the DMSO-only vehicle) to the cell culture medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | "Salting Out" Effect: High salt concentration in media reduces solubility. | Pre-warm the medium to 37°C. Add the stock solution slowly and drop-wise to the vortex of the swirling medium. |
| Concentration Too High: The final concentration exceeds this compound's aqueous solubility limit. | Check the literature for typical working concentrations. Perform a solubility test in your specific medium by creating a serial dilution and observing for precipitation. | |
| Solvent Shock: Rapid change in solvent environment from DMSO to aqueous medium. | Perform a stepwise serial dilution. Create an intermediate dilution of your stock in medium before adding it to the final culture volume. | |
| Solution is Cloudy or Precipitates Over Time in Incubator | pH Shift in Media: Cellular metabolism can alter the pH of the medium, affecting drug solubility. | Ensure your medium is properly buffered (e.g., with HEPES) for long-term experiments and monitor the pH. |
| Interaction with Media Components: Serum proteins or other components may bind to the drug, causing it to fall out of solution. | Test solubility in serum-free vs. serum-containing media. If precipitation occurs only with serum, consider reducing the serum percentage during treatment if experimentally viable. | |
| Evaporation: Evaporation from the culture plate can increase the effective drug concentration above its solubility limit. | Ensure proper humidification in the incubator and use sealed plates or flasks for long-term cultures. | |
| Inconsistent Experimental Results | Incomplete Initial Dissolution: The stock solution was not fully dissolved, leading to inaccurate concentrations. | Always visually confirm that the stock solution is completely clear before aliquoting and storage. If needed, use gentle heat or sonication. |
| Stock Solution Degradation: Improper storage or repeated freeze-thaw cycles have degraded the compound. | Aliquot stock solutions into single-use volumes. Store at -80°C for long-term stability and protect from light.[1][6] |
Visual Guides and Pathways
References
- 1. Cas 97752-20-0,this compound citrate | lookchem [lookchem.com]
- 2. 82413-20-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
Technical Support Center: Managing Droloxifene Stability in Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of Droloxifene during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for the long-term storage of this compound?
For routine long-term storage, it is recommended to store this compound (as a solid) in a well-sealed container at or below room temperature, protected from light and moisture. For stock solutions, storage at -20°C or -80°C is advisable to minimize degradation. One supplier suggests that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q2: What are the known chemical properties and stability information for this compound?
This compound, a selective estrogen receptor modulator (SERM), is a derivative of tamoxifen. Its citrate (B86180) salt is reported to be stable in aqueous solutions at a pH range of 3-7 at temperatures up to 50°C[1]. It is also noted to be light-sensitive.
Q3: What are the potential degradation pathways for this compound?
While specific forced degradation studies on this compound are not extensively available in public literature, based on its structure and studies on similar SERMs like Raloxifene, potential degradation pathways include:
-
Hydrolysis: The ether linkage in the side chain could be susceptible to cleavage under strong acidic or basic conditions.
-
Oxidation: The phenol (B47542) group and the tertiary amine are potential sites for oxidation.
-
Photodegradation: The triphenylethylene (B188826) core is chromophoric and can be susceptible to degradation upon exposure to light.
Q4: How can I assess the stability of my this compound samples?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and degradation of this compound. This method should be able to separate the intact this compound from any potential degradation products.
Troubleshooting Guides
HPLC Analysis of this compound
Issue 1: Abnormal Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Cause A: Poor Column Condition. The column may be contaminated or have lost its efficiency.
-
Solution: Wash the column with a strong solvent (e.g., a high percentage of acetonitrile (B52724) or methanol). If the problem persists, replace the column.
-
-
Possible Cause B: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of this compound, which has a basic amine group.
-
Solution: Ensure the mobile phase pH is controlled and appropriate for the column chemistry. For a C18 column, a pH between 3 and 7 is generally recommended.
-
-
Possible Cause C: Sample Overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and re-inject.
-
Issue 2: Drifting or Noisy Baseline
-
Possible Cause A: Air Bubbles in the System. Air bubbles in the pump or detector can cause baseline disturbances.
-
Solution: Degas the mobile phase thoroughly. Purge the pump to remove any trapped air.
-
-
Possible Cause B: Contaminated Mobile Phase or System.
-
Solution: Prepare fresh mobile phase using HPLC-grade solvents. Flush the entire HPLC system.
-
-
Possible Cause C: Detector Lamp Issue. An aging detector lamp can cause a noisy baseline.
-
Solution: Check the lamp's energy output and replace it if necessary.
-
Issue 3: Inconsistent Retention Times
-
Possible Cause A: Fluctuations in Temperature.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Possible Cause B: Inconsistent Mobile Phase Composition.
-
Solution: Ensure the mobile phase is well-mixed and that the pump is delivering a consistent composition.
-
-
Possible Cause C: Column Equilibration. Insufficient equilibration time can lead to shifting retention times, especially after a gradient run or when changing the mobile phase.
-
Solution: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting the sample.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from methods developed for the structurally related SERM, Raloxifene, and can be used as a starting point for developing a validated stability-indicating method for this compound.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.5) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic mode. A starting point could be a 20:80 (v/v) ratio of buffer to acetonitrile.[2] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 280-290 nm) |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
Protocol 2: Forced Degradation Studies
To understand the intrinsic stability of this compound and to generate potential degradation products for method validation, forced degradation studies should be performed.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the sample before injection. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified period. Neutralize the sample before injection. |
| Oxidative Degradation | Dissolve this compound in a suitable solvent and add an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for a specified period. |
| Thermal Degradation | Expose solid this compound to dry heat (e.g., 105°C) for a specified period. |
| Photolytic Degradation | Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for a specified period. |
Visualizations
Caption: Workflow for managing and assessing this compound stability.
Caption: Potential forced degradation pathways of this compound.
References
minimizing off-target effects of Droloxifene in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Droloxifene in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a selective estrogen receptor modulator (SERM) that exhibits its primary effects by binding to estrogen receptors (ERs), specifically ERα and ERβ.[1][2][3] As a derivative of Tamoxifen, it has a significantly higher binding affinity for the ER, reportedly 10 to 60 times greater than Tamoxifen.[1][2][4] Its action is tissue-specific, acting as an antagonist in breast tissue, thereby inhibiting the proliferative effects of estrogen, while potentially having partial agonist effects in other tissues like bone and the uterus.[4][5]
Q2: What are the known off-target effects of this compound?
Beyond its interaction with estrogen receptors, this compound has several documented off-target effects:
-
Antioxidant Activity: this compound can inhibit lipid peroxidation, acting as an antioxidant. This effect is thought to result from membrane stabilization.
-
Membrane Stabilization: It can decrease plasma membrane fluidity, which may contribute to its anti-proliferative actions.
-
Antiestrogen Binding Sites (AEBS): this compound, similar to Tamoxifen, can bind to AEBS, which are distinct from estrogen receptors. The functional significance of this binding is still under investigation but may contribute to its overall cellular effects.[6]
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are key strategies:
-
Use ER-Negative Control Cell Lines: Compare the effects of this compound in your ER-positive cell line (e.g., MCF-7) with its effects in an ER-negative cell line (e.g., MDA-MB-231). An effect that persists in ER-negative cells is likely off-target.[1]
-
Competitive Inhibition: Co-treat cells with this compound and a pure ER antagonist, such as Fulvestrant (ICI 182,780). If Fulvestrant blocks the observed effect of this compound, it confirms the involvement of the estrogen receptor.
-
Dose-Response Analysis: On-target effects typically occur at lower, more specific concentrations, while off-target effects often require higher concentrations. A carefully planned dose-response experiment can help differentiate these effects.
Q4: What is the recommended concentration range for this compound in cell culture experiments?
The optimal concentration of this compound depends on the cell line and the specific experimental endpoint. It is highly recommended to perform a dose-response curve for each new cell line and assay. Based on its higher affinity for the ER compared to Tamoxifen, effective concentrations for on-target effects are generally in the nanomolar range. For example, a concentration of 10 nM has been shown to induce apoptosis in MCF-7 cells. Off-target effects may become more prominent at micromolar concentrations.
Q5: Are there any common components in cell culture media that can interfere with this compound experiments?
Yes, Phenol (B47542) Red , a common pH indicator in cell culture media, has weak estrogenic activity and can interfere with studies of estrogenic compounds like this compound. It is strongly recommended to use phenol red-free media for all experiments involving this compound to avoid confounding results.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Lower the Concentration: High concentrations of this compound are more likely to induce off-target effects. Perform a dose-response experiment to determine the lowest effective concentration for your desired on-target effect. 2. Use Control Cell Lines: As described in the FAQs, use ER-negative cell lines to identify effects independent of the estrogen receptor. 3. Competitive Inhibition: Use a pure ER antagonist to confirm that the observed effect is ER-mediated. |
| Phenol Red Interference | 1. Switch to Phenol Red-Free Media: This is the most critical step to eliminate the estrogenic activity of the pH indicator. 2. Re-validate Previous Findings: If you have been using media with phenol red, it is advisable to repeat key experiments in phenol red-free media to confirm your results. |
| Compound Stability | 1. Prepare Fresh Stock Solutions: this compound solutions should be prepared fresh and protected from light. 2. Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Published information suggests stability for at least one month at -20°C. |
| Cell Line Integrity | 1. Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses. 2. Cell Line Authentication: Periodically verify the identity of your cell lines to ensure they have not been cross-contaminated. |
Issue 2: Difficulty Preparing this compound Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | 1. Solvent Selection: this compound is sparingly soluble in water but soluble in organic solvents like DMSO, ethanol, and methanol (B129727).[7] Prepare a high-concentration stock solution in 100% DMSO or ethanol. 2. Final Concentration in Media: When diluting the stock solution into your culture media, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cytotoxicity. 3. Gentle Warming: If necessary, gently warm the solution to aid dissolution, but avoid high temperatures that could degrade the compound. |
| Precipitation in Media | 1. Serial Dilutions: Prepare intermediate dilutions of the stock solution in your chosen solvent before the final dilution in the aqueous culture medium. This gradual change in solvent polarity can prevent precipitation. 2. Vortexing: Vortex the solution thoroughly during and after dilution to ensure it is fully dissolved. 3. Visual Inspection: Always inspect your final working solution for any signs of precipitation before adding it to your cells. |
Data Summary
Table 1: this compound Binding Affinity and Potency
| Parameter | Value | Comparison | Reference |
| Estrogen Receptor (ER) Binding Affinity | 10-60 fold higher than Tamoxifen | Higher affinity suggests greater on-target potency at lower concentrations. | [1][2][4] |
| Relative Binding Affinity (vs. Estradiol) | 0.2% to 15.2% | Lower than the natural ligand, estradiol. | [4] |
| IC50 for Estradiol Displacement | Approximately 1 x 10⁻⁸ M | Demonstrates potent binding to the estrogen receptor. | [7] |
| Effective Concentration for Apoptosis (MCF-7 cells) | 10 nM | Provides a starting point for in vitro anti-cancer studies. |
Table 2: Overview of this compound Off-Target Effects
| Off-Target Effect | Observed In | Potential Mechanism | Experimental Considerations |
| Antioxidant Activity | Rat liver microsomes, phospholipid liposomes | Inhibition of lipid peroxidation | May confound studies on oxidative stress. Compare with other antioxidants as controls. |
| Membrane Stabilization | Cancer cell models | Decreased plasma membrane fluidity | Could non-specifically affect membrane protein function and signaling. |
| Antiestrogen Binding Site (AEBS) Binding | Rat mammary tumor cytosol | Binds to sites distinct from ER | The functional consequences are not fully elucidated but could contribute to the overall pharmacological profile.[6] |
Experimental Protocols
Protocol 1: Competitive Estrogen Receptor Binding Assay
This protocol is adapted from established methods to determine the relative binding affinity of a test compound for the estrogen receptor.[8]
Materials:
-
Rat uterine cytosol (as a source of ER)
-
[³H]-Estradiol (radiolabeled ligand)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents: Prepare all buffers and solutions. The DTT in the TEDG buffer should be added just before use.
-
Assay Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-Estradiol (e.g., 0.5-1.0 nM), and increasing concentrations of unlabeled this compound.
-
Add Cytosol: Add a predetermined amount of rat uterine cytosol (e.g., 50-100 µg of protein) to each tube.
-
Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to bind the receptor-ligand complexes. Incubate on ice with intermittent vortexing.
-
Washing: Pellet the HAP by centrifugation and wash several times with cold assay buffer to remove unbound [³H]-Estradiol.
-
Quantification: Resuspend the final HAP pellet in scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-Estradiol against the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of [³H]-Estradiol binding) can then be calculated.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol provides a method to assess the antioxidant potential of this compound.[7][9]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
This compound (and standard antioxidants like Ascorbic Acid or Trolox)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions: Prepare a stock solution of this compound and standard antioxidants in methanol. Create a series of dilutions.
-
Assay in Microplate: To each well of a 96-well plate, add a small volume of the this compound or standard solution.
-
Add DPPH: Add the DPPH working solution to all wells. Include a control with only methanol and DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure Absorbance: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound or standard.
Visualizations
Caption: On-target signaling pathway of this compound in breast cancer cells.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
- 1. Antiestrogenic and antitumor effects of this compound in experimental breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigations of this compound and other hormonal manipulations on N-nitrosomethylurea-induced rat mammary tumours. 2. Influence on oestrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Sites of this compound in the Cytosol of 7,12‐Dimethylbenz[α]anthracene‐induced Rat Mammary Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Droloxifene Dosage for In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo animal studies involving Droloxifene.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for this compound in mice and rats?
A1: The effective dose of this compound can vary significantly depending on the animal model, tumor type, and research question. Based on published studies, a general starting point for oral administration in rats is between 1 and 10 mg/kg body weight daily. For mice, intraperitoneal injections have been used in the range of 0.5 to 2 mg per animal, administered three times a week. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental setup.
Q2: How should I prepare this compound for administration to animals?
A2: this compound is typically formulated as the citrate (B86180) salt for in vivo studies. The choice of vehicle depends on the administration route. For oral gavage, this compound citrate has been suspended in 0.25% agar (B569324) or a mixture of Tween 80 and distilled water. For intraperitoneal injections, dimethyl sulfoxide (B87167) (DMSO) has been used as a vehicle. It is recommended to prepare fresh solutions for each administration to ensure stability and consistency.
Q3: What are the known pharmacokinetic properties of this compound in common animal models?
A3: this compound is rapidly absorbed after oral administration in both mice and rats. However, it undergoes extensive first-pass metabolism, leading to relatively low bioavailability (around 8% in mice and 18% in rats). The terminal half-life is approximately 1.6 hours in mice and 4.3 hours in rats. These pharmacokinetic differences are important considerations when designing dosing schedules.[1]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a selective estrogen receptor modulator (SERM). Its primary mechanism of action is to competitively bind to estrogen receptors (ERs), primarily ERα and ERβ. This binding can have either antagonistic or partial agonistic effects depending on the target tissue. In breast cancer cells, this compound generally acts as an antagonist, inhibiting the proliferative effects of estrogen.
Q5: Are there any known toxicities associated with this compound in animals?
A5: Short-term and long-term toxicity studies in rats have shown that this compound is generally well-tolerated at doses up to 200 mg/kg body weight, with little systemic toxicity observed.[2][3] However, as a SERM, it can have tissue-specific estrogenic and anti-estrogenic effects that should be monitored. Unlike Tamoxifen, this compound has not been found to cause liver tumors or DNA adducts in rats.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy or Inconsistent Results | Suboptimal Dosage: The dose may be too low to achieve a therapeutic effect in your model. | Conduct a dose-response study to identify the optimal dose. Consider the pharmacokinetic profile in your chosen species. |
| Poor Bioavailability: Oral administration can be affected by first-pass metabolism. | Consider alternative administration routes like intraperitoneal or subcutaneous injection to bypass first-pass metabolism. Ensure proper formulation to enhance solubility and absorption. | |
| Animal Model Variability: The expression of estrogen receptors and the tumor microenvironment can vary between different animal models and even between individual animals. | Use a well-characterized and appropriate animal model for your research question. Ensure a sufficient number of animals per group to account for biological variability. | |
| Compound Instability: this compound solution may not be stable over time. | Prepare fresh solutions for each administration. Store the stock compound under recommended conditions (typically -20°C). | |
| Unexpected Estrogenic Effects | Partial Agonist Activity: this compound, like other SERMs, can exhibit partial agonist activity in certain tissues. | Carefully evaluate endpoints in various tissues (e.g., uterus) to assess potential estrogenic effects. The observed effect might be a true pharmacological response. |
| Off-Target Effects | Non-ER Mediated Effects: High concentrations of this compound may have effects independent of the estrogen receptor. | Include appropriate controls, such as ER-negative cell lines or animal models, to distinguish between ER-mediated and off-target effects. |
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical Animal Studies
| Animal Model | Administration Route | Dosage | Vehicle | Treatment Schedule | Reference |
| Female Sprague-Dawley Rats | Oral Gavage | 1, 10, or 100 mg/kg bw | - | Daily for 4 weeks | [2] |
| Female Sprague-Dawley Rats | Oral Gavage | 6 or 12 mg/kg bw | Tween 80/distilled water | 5 or 3 times a week for 4 weeks | [2] |
| Female Sprague-Dawley Rats | Oral Gavage | 1.0 or 10.0 mg/kg bw | Methylcellulose | Daily for 7 days | [2] |
| Mice | Intraperitoneal Injection | 0.5, 1.0, or 2.0 mg/animal | Dimethyl sulfoxide | 3 times a week for 1-2 weeks | [2] |
| Female Sprague-Dawley Rats | Oral Gavage | 4, 12, 36, or 90 mg/kg bw | - | Daily for 24 months | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Bioavailability (%) | Terminal Half-life (hours) |
| Mice | 8 | 1.6 |
| Rats | 18 | 4.3 |
| Monkeys | 11 | 10.6 |
| Humans | - | 25 |
| Data from[1] |
Experimental Protocols
Oral Gavage Administration in Rats
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound citrate powder.
-
Prepare a 0.25% (w/v) agar solution in sterile water or a Tween 80/distilled water mixture.
-
Suspend the this compound citrate in the chosen vehicle to the desired concentration.
-
Ensure the suspension is homogenous by vortexing or brief sonication before each administration.
-
-
Administration:
-
Use a proper-sized gavage needle for the age and weight of the rat.
-
Gently restrain the animal and insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the animal for any signs of distress after administration.
-
Intraperitoneal Injection in Mice
-
Preparation of this compound Solution:
-
Dissolve the required amount of this compound citrate in sterile dimethyl sulfoxide (DMSO) to the desired concentration.
-
Ensure the solution is clear and free of particulates.
-
-
Administration:
-
Use a sterile 25-27 gauge needle and a 1 mL syringe.
-
Gently restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert the needle at a 10-20 degree angle to avoid puncturing internal organs.
-
Inject the calculated volume of the this compound solution.
-
Monitor the animal for any adverse reactions.
-
Mandatory Visualizations
Caption: Simplified this compound mechanism of action on the estrogen receptor signaling pathway.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
References
controlling for batch-to-batch variability of Droloxifene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Droloxifene. Inconsistent results in experiments with this compound can arise from variability between batches. This guide aims to address common issues to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: We are observing significant batch-to-batch variability in the potency of our this compound. What are the potential causes?
Batch-to-batch variability in the potency of this compound can stem from several factors related to its chemical purity and composition. The most critical factor is the presence of impurities, particularly the geometric Z-isomer.
Possible Causes and Solutions:
-
Presence of the Z-Isomer: this compound's biological activity resides primarily in the E-isomer. The Z-isomer has been shown to have a significantly lower binding affinity for the estrogen receptor and lacks antiestrogenic activity.[1] The synthesis of this compound can produce a mixture of both E and Z-isomers, which require separation.[1]
-
Troubleshooting Steps:
-
Verify Isomeric Purity: Each new batch of this compound should be analyzed to determine the ratio of E to Z-isomers. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.
-
Set Acceptance Criteria: Establish a strict acceptance criterion for the maximum allowable percentage of the Z-isomer in a batch.
-
-
-
Other Process-Related Impurities: Impurities can be introduced during synthesis from starting materials, intermediates, or by-products. While specific impurities for this compound are not extensively documented in publicly available literature, analogous SERMs like Raloxifene have known impurities such as oxidized products, dimers, and side-products from the reaction.
-
Troubleshooting Steps:
-
Impurity Profiling: Utilize a validated, stability-indicating HPLC method to profile and quantify any impurities present in each batch.
-
Certificate of Analysis (CoA) Review: Always request and carefully review the Certificate of Analysis from the supplier for each batch. The CoA should provide details on the purity and the levels of any identified impurities.
-
-
-
Degradation Products: this compound may degrade over time if not stored under appropriate conditions, leading to a decrease in the concentration of the active E-isomer and an increase in degradation products.
-
Troubleshooting Steps:
-
Proper Storage: Store this compound according to the manufacturer's recommendations, typically at -20°C for long-term storage, protected from light.
-
Stability Studies: If you suspect degradation, a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products and establish a stability-indicating analytical method.[2][3]
-
-
FAQ 2: Our this compound solution appears to lose activity over time, even when stored at the recommended temperature. What could be the issue?
Loss of activity in solution can be due to several factors beyond simple temperature degradation.
Possible Causes and Solutions:
-
Solvent-Induced Degradation: The choice of solvent can impact the stability of this compound in solution.
-
Troubleshooting Steps:
-
Use Appropriate Solvents: For cell culture experiments, this compound is typically dissolved in DMSO to create a stock solution. Ensure the DMSO is of high purity and anhydrous.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
-
-
Adsorption to Labware: Highly lipophilic compounds like this compound can adsorb to the surface of plastic labware, reducing the effective concentration in your experiments.
-
Troubleshooting Steps:
-
Use Low-Binding Labware: Whenever possible, use low-protein-binding microplates and pipette tips.
-
Pre-treatment of Labware: In some cases, pre-incubating labware with a blocking agent like bovine serum albumin (BSA) can help reduce non-specific binding.
-
-
-
Light Sensitivity: Although not extensively documented for this compound specifically, many triphenylethylene (B188826) derivatives are light-sensitive.
-
Troubleshooting Steps:
-
Protect from Light: Prepare and handle this compound solutions in a dark environment or by using amber-colored vials and light-blocking plates.
-
-
FAQ 3: We are seeing inconsistent results in our cell-based assays (e.g., MCF-7 cell proliferation) with different batches of this compound. How can we troubleshoot this?
Inconsistent results in cell-based assays are a common challenge and can be due to the compound itself, the cells, or the assay protocol.
Possible Causes and Solutions:
-
Batch-to-Batch Purity and Potency Variation: As discussed in FAQ 1, variations in the purity and isomeric content of this compound will directly impact its biological activity.
-
Troubleshooting Steps:
-
Qualify Each New Batch: Before use in critical experiments, each new batch of this compound should be qualified by performing a dose-response curve in your specific assay to determine its EC50 or IC50. This value should be compared to a previously established reference batch.
-
-
-
Cell Culture Variability: The response of your cell line can vary with passage number, cell density, and media components.
-
Troubleshooting Steps:
-
Consistent Cell Passage Number: Use cells within a defined passage number range for all experiments.
-
Standardized Seeding Density: Optimize and standardize the cell seeding density to ensure consistent cell numbers at the start of each experiment.
-
Control for Media Components: Phenol (B47542) red, a common component in cell culture media, has weak estrogenic activity and can interfere with assays involving SERMs. Use phenol red-free media for these experiments.[4]
-
-
-
Assay Protocol Variability: Inconsistent incubation times, reagent concentrations, or pipetting techniques can introduce significant variability.
-
Troubleshooting Steps:
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for your cell-based assay.
-
Include Proper Controls: Always include a positive control (e.g., estradiol (B170435) for proliferation assays), a negative control (vehicle), and a reference batch of this compound in every experiment.
-
-
Data Presentation
Table 1: Typical Specifications for a Batch of this compound
| Parameter | Specification | Example Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Purity (E-isomer) | ≥ 98.0% | 99.5% | HPLC |
| Z-isomer | ≤ 1.0% | 0.3% | HPLC |
| Any other single impurity | ≤ 0.5% | < 0.1% | HPLC |
| Total Impurities | ≤ 1.5% | 0.4% | HPLC |
| Loss on Drying | ≤ 0.5% | 0.2% | Gravimetric |
| Identity | Conforms to reference standard | Conforms | 1H NMR, MS |
Table 2: Impact of Isomeric Purity on Biological Activity
| Isomer | Estrogen Receptor (ER) Binding Affinity | Antiestrogenic Activity in ZR-75 Cells |
| This compound (E-isomer) | High | Potent Antagonist |
| This compound (Z-isomer) | ~10-fold lower than E-isomer | No significant antiestrogenic activity |
Data summarized from Löser et al. (1988).[1]
Experimental Protocols
Protocol 1: HPLC Method for Purity and Isomer Determination of this compound
This protocol provides a general framework for the analysis of this compound purity and the separation of its E and Z-isomers. Method validation and optimization are required for specific laboratory conditions.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM ammonium (B1175870) formate, pH 3.5).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the this compound sample solution.
-
Run the gradient program to separate the E- and Z-isomers and any other impurities.
-
Identify the peaks based on their retention times relative to a reference standard of the E-isomer and, if available, the Z-isomer.
-
Calculate the percentage purity and the ratio of isomers based on the peak areas.
-
-
System Suitability:
-
Tailing Factor: The tailing factor for the E-Droloxifene peak should be ≤ 2.0.
-
Theoretical Plates: The number of theoretical plates for the E-Droloxifene peak should be ≥ 2000.
-
Resolution: The resolution between the E- and Z-isomer peaks should be ≥ 1.5.
-
Protocol 2: MCF-7 Cell Proliferation Assay for this compound Potency
This protocol describes a method to assess the anti-proliferative activity of this compound in the estrogen receptor-positive human breast cancer cell line, MCF-7.
-
Materials:
-
MCF-7 cells.
-
Phenol red-free cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (CS-FBS).
-
This compound.
-
17β-Estradiol (E2).
-
Cell viability reagent (e.g., MTT, resazurin).
-
96-well cell culture plates.
-
-
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in phenol red-free medium with CS-FBS and allow them to attach overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in phenol red-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).
-
Treatment:
-
For antagonist activity: Treat the cells with various concentrations of this compound in the presence of a constant concentration of E2 (e.g., 1 nM).
-
Include controls: vehicle (DMSO), E2 alone, and medium alone.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 5-7 days).
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response versus the log of the this compound concentration.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the E2-stimulated cell proliferation) using a non-linear regression analysis.
-
Mandatory Visualizations
Caption: this compound's antagonistic effect on the Estrogen Receptor signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental data.
References
Technical Support Center: Droloxifene-Induced Cytotoxicity in Non-Target Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Droloxifene-induced cytotoxicity in non-target cells during experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene (B188826) group, similar to tamoxifen (B1202).[1][2] Its primary mechanism of action is the competitive inhibition of estradiol (B170435) binding to estrogen receptors (ERs), thereby preventing the receptor from binding to the estrogen-response element on DNA. This leads to a reduction in DNA synthesis and the cellular response to estrogen. This compound generally exhibits higher binding affinity for the ER compared to tamoxifen.[1][3][4]
Q2: I am observing significant cell death in my non-cancerous cell line after this compound treatment. Is this expected?
While clinical trials suggested that this compound was generally well-tolerated with mild short-term toxicity, in vitro studies on non-target cells are limited.[4][5] However, like other SERMs, this compound can induce off-target effects that may lead to cytotoxicity in non-cancerous cells. The extent of this cytotoxicity can be cell-type dependent. For instance, tamoxifen has been shown to be cytotoxic to normal cells, in some cases even more so than to cancerous cells.[6] Therefore, observing cytotoxicity in non-target cells is a possibility that requires careful characterization.
Q3: What are the potential off-target mechanisms that could be causing cytotoxicity in my non-target cells?
This compound-induced cytotoxicity in non-target cells may be mediated by several off-target mechanisms, independent of the estrogen receptor. These can include:
-
Induction of Apoptosis: this compound, like other SERMs, can induce programmed cell death (apoptosis). This can be triggered through the intrinsic (mitochondrial) pathway, involving changes in the Bax/Bcl-2 ratio and activation of caspases.[7]
-
Mitochondrial Dysfunction: SERMs have been shown to affect mitochondrial function, which can lead to a decrease in cellular energy production and an increase in the generation of reactive oxygen species (ROS), ultimately triggering cell death.
-
Oxidative Stress: this compound itself has antioxidant properties at certain concentrations. However, disruption of mitochondrial function can lead to an overproduction of ROS, causing oxidative stress and cellular damage.
-
Activation of Alternative Signaling Pathways: SERMs can interact with other receptors and signaling pathways, such as the G protein-coupled estrogen receptor (GPR30), which can in turn modulate pathways like MAPK/ERK and PI3K/Akt, influencing cell survival and death.
Q4: How can I reduce this compound-induced cytotoxicity in my non-target cells while still studying its primary effects?
Mitigating off-target cytotoxicity is crucial for obtaining meaningful experimental results. Here are a few strategies:
-
Dose Optimization: The first step is to perform a careful dose-response study to determine the lowest effective concentration of this compound for your intended on-target effect and the highest concentration that does not cause significant cytotoxicity in your non-target control cells.
-
Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E might alleviate cytotoxicity. However, this should be carefully controlled as antioxidants can also interfere with the intended effects of the drug.
-
Use of Specific Pathway Inhibitors: If you identify a specific off-target signaling pathway (e.g., MAPK/ERK) that is being activated and leading to cytotoxicity, you could consider co-treatment with a specific inhibitor for that pathway. This is a more targeted approach but requires a good understanding of the underlying mechanism.
-
Choice of Cell Line: If possible, consider using a non-target cell line that is known to be less sensitive to the cytotoxic effects of SERMs.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High levels of cell death in non-target control cells. | This compound concentration is too high. | Perform a dose-response curve to determine the IC50 value in your non-target cells. Use a concentration well below the IC50 for your experiments. |
| The specific non-target cell line is highly sensitive to this compound. | If possible, test the cytotoxicity of this compound on a panel of different non-target cell lines to find a more resistant one for your control experiments. | |
| Inconsistent results in cytotoxicity assays. | Issues with cell health and plating density. | Ensure consistent cell passage number, seeding density, and that cells are in the logarithmic growth phase before treatment. |
| Inaccurate drug concentration. | Prepare fresh this compound stock solutions regularly and verify the concentration. | |
| Apoptosis is observed, but the mechanism is unclear. | This compound may be activating multiple cell death pathways. | Perform assays to investigate key apoptotic events, such as measuring mitochondrial membrane potential, cytochrome c release, and caspase activation (see detailed protocols below). |
| Difficulty in distinguishing between on-target and off-target effects. | The chosen cell lines may not be appropriate for the experimental question. | Use a combination of ER-positive and ER-negative cell lines to dissect the ER-dependent and independent effects of this compound. |
Section 3: Quantitative Data Summary
Due to the limited availability of public data on this compound's cytotoxicity in non-target cells, this table includes comparative data for other SERMs to provide a frame of reference. Researchers are strongly encouraged to determine the IC50 values in their specific non-target cell lines.
| Compound | Cell Line | Cell Type | Assay | Incubation Time | IC50 | Reference |
| This compound | MCF-7 | Human Breast Cancer (ER+) | Growth Inhibition | - | ~1 x 10⁻⁸ M (for ER displacement) | [5] |
| Tamoxifen | V79 | Chinese Hamster Lung Fibroblast | Apoptosis | - | Apoptosis at 50 µM | [3] |
| Raloxifene (B1678788) | ThESC | Human Endometrial Stromal Cells | MTT | 24h | Dose-dependent cytotoxicity observed | [7] |
Note: The IC50 value for this compound in MCF-7 cells represents its potency for displacing estradiol from the estrogen receptor, not necessarily its cytotoxic concentration.
Section 4: Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
Materials:
-
Non-target cells of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assessment (Caspase-3 Activity Assay)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Non-target cells treated with this compound
-
Caspase-3 colorimetric or fluorometric assay kit (commercially available)
-
Cell lysis buffer (provided in the kit)
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)
-
Microplate reader
Procedure:
-
Culture and treat cells with this compound as desired. Include positive and negative controls.
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells using the provided lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Quantify the caspase-3 activity based on the manufacturer's instructions.
Mitochondrial Membrane Potential Assay
This protocol assesses changes in the mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.
Materials:
-
Non-target cells treated with this compound
-
Fluorescent dye for ΔΨm, such as JC-1 or TMRE (Tetramethylrhodamine, Ethyl Ester)
-
Flow cytometer or fluorescence microscope
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
Procedure:
-
Culture and treat cells with this compound for the desired time.
-
In the last 15-30 minutes of the treatment, add the fluorescent dye (e.g., JC-1 or TMRE) to the culture medium at the recommended concentration.
-
Incubate the cells at 37°C, protected from light.
-
Harvest the cells (if using flow cytometry) or observe them directly under a fluorescence microscope.
-
For JC-1, healthy cells with high ΔΨm will show red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (monomers). For TMRE, a decrease in fluorescence intensity indicates depolarization.
-
Quantify the changes in fluorescence to assess the impact of this compound on mitochondrial membrane potential.
Section 5: Mandatory Visualizations
Experimental Workflow for Assessing this compound-Induced Cytotoxicity
Caption: Workflow for investigating this compound's cytotoxicity in non-target cells.
Potential Off-Target Signaling Pathways of this compound
Caption: Putative off-target signaling pathways of this compound leading to apoptosis.
Logical Flow for Troubleshooting Cytotoxicity
Caption: A logical flowchart for troubleshooting this compound-induced cytotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Induction of mitochondrial apoptotic pathway by raloxifene and estrogen in human endometrial stromal ThESC cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Droloxifene Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining Droloxifene treatment duration for optimal experimental response. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective estrogen receptor modulator (SERM) and a derivative of tamoxifen (B1202).[1] Its primary mechanism involves competitively binding to estrogen receptors (ER), particularly ERα, which is a key factor in the progression of many breast cancers.[2] this compound exhibits a significantly higher binding affinity for the estrogen receptor, reported to be 10 to 60 times greater than that of tamoxifen.[3][4][5] This strong binding antagonizes the effects of estrogen, leading to the inhibition of estrogen-dependent cell growth.[6] Additionally, this compound has been shown to induce the expression of the tumor suppressor p53 and the negative growth factor TGF-beta, while inhibiting the expression of the proto-oncogene c-myc.[1][3]
Q2: How does the treatment duration of this compound affect its therapeutic response in preclinical models?
Preclinical studies have shown that even short-term exposure to clinically relevant concentrations of this compound can lead to effective growth inhibition of ER-positive human tumor cells.[3] This is attributed to the high stability of the complex formed between this compound and the estrogen receptor.[3] For in vivo studies in rats, daily administration for four weeks has been shown to be effective in preventing bone loss.[1]
Q3: What were the findings from clinical trials regarding this compound dosage and treatment duration?
A phase II clinical trial in postmenopausal women with metastatic breast cancer evaluated daily doses of 20 mg, 40 mg, and 100 mg.[7] The higher doses of 40 mg and 100 mg resulted in better response rates (47% and 44%, respectively) compared to the 20 mg dose (30%).[7] The median duration of response also favored the higher doses, with 12 months for the 20 mg group, 15 months for the 40 mg group, and 18 months for the 100 mg group.[7] However, a large phase III clinical trial comparing 40 mg/day of this compound to 20 mg/day of tamoxifen found that this compound was significantly less effective than tamoxifen in terms of time to disease progression and objective response rate.[8][9] This ultimately led to the discontinuation of further clinical development of this compound.[8]
Q4: What are the known pharmacokinetic properties of this compound?
This compound is characterized by its rapid pharmacokinetics.[7][10] Following oral administration, it is quickly and completely absorbed, with peak plasma concentrations reached within 2 to 4 hours.[10][11] The terminal half-life of this compound is approximately 24 hours.[10][11]
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected anti-proliferative effects in ER-positive cell lines.
-
Possible Cause: Suboptimal concentration or treatment duration. While short-term exposure can be effective, the optimal duration for maximal effect may vary between cell lines.
-
Troubleshooting Steps:
-
Conduct a time-course experiment: Treat cells with a fixed, effective concentration of this compound and assess cell viability at multiple time points (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for your specific cell line.
-
Perform a dose-response analysis: Test a range of this compound concentrations to ensure you are using a concentration that induces a maximal anti-proliferative response.
-
Verify ER expression: Confirm the estrogen receptor status of your cell line, as this compound's efficacy is dependent on ER expression.[6]
-
Issue 2: Development of resistance to this compound treatment in long-term studies.
-
Possible Cause: Acquired resistance is a known challenge with anti-estrogen therapies.[12] Mechanisms can include mutations in the estrogen receptor, activation of alternative signaling pathways, or alterations in cell cycle regulators.[12][13]
-
Troubleshooting Steps:
-
Investigate downstream signaling pathways: Analyze key signaling pathways that can become dysregulated and contribute to resistance, such as the PI3K/AKT/mTOR pathway.
-
Assess for ER mutations: Sequence the estrogen receptor gene in resistant cells to identify potential mutations that may alter drug binding or receptor function.
-
Consider combination therapies: Explore the use of this compound in combination with inhibitors of other key signaling pathways to overcome resistance.
-
Issue 3: Unexpected estrogenic effects observed at certain concentrations.
-
Possible Cause: Like other SERMs, this compound can exhibit partial estrogenic activity in some tissues or under certain experimental conditions.[5] Higher doses have been associated with some estrogenic effects, such as an increase in sex hormone-binding globulin.[10]
-
Troubleshooting Steps:
-
Titrate the concentration: Perform a detailed dose-response curve to identify the concentration range where anti-estrogenic effects are dominant.
-
Use appropriate controls: Include both positive (estradiol) and negative (vehicle) controls in your experiments to accurately interpret the effects of this compound.
-
Evaluate tissue-specific effects: Be aware that the estrogenic/anti-estrogenic activity of this compound can vary depending on the target tissue.
-
Data Presentation
Table 1: Summary of this compound Efficacy from a Phase II Clinical Trial [7]
| Dosage (daily) | Response Rate (CR + PR) | Median Response Duration |
| 20 mg | 30% | 12 months |
| 40 mg | 47% | 15 months |
| 100 mg | 44% | 18 months |
Table 2: Comparison of this compound and Tamoxifen from a Phase III Clinical Trial [8]
| Treatment | Objective Response Rate (CR + PR) | Hazard Ratio for Time to Disease Progression (this compound/Tamoxifen) |
| This compound (40 mg/day) | 22.4% | 1.287 (favoring Tamoxifen) |
| Tamoxifen (20 mg/day) | 28.6% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed ER-positive breast cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.
Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound for the desired duration, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, ERα, c-myc, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: this compound's mechanism of action as an estrogen receptor antagonist.
Caption: Workflow for determining optimal this compound treatment duration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial of this compound in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Antiestrogenic and antitumor effects of this compound in experimental breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase III randomized trial of this compound and tamoxifen as first-line endocrine treatment of ER/PgR-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. This compound, a new antiestrogen. Hormonal influences in postmenopausal breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Models and Mechanisms of Acquired Antihormone Resistance in Breast Cancer: Significant Clinical Progress Despite Limitations - PMC [pmc.ncbi.nlm.nih.gov]
overcoming experimental limitations of Droloxifene's short half-life
This center provides researchers, scientists, and drug development professionals with essential guidance on overcoming the experimental challenges posed by Droloxifene's short half-life in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound, and why is it an experimental challenge?
A1: this compound's terminal elimination half-life varies significantly between species. In humans, it is approximately 24-32 hours, which is suitable for daily dosing.[1][2] However, in commonly used preclinical animal models, the half-life is substantially shorter. This rapid clearance complicates the translation of in vitro findings to in vivo models, often requiring frequent administration to maintain therapeutic exposure.[3]
Q2: How does a short half-life impact in vitro and in vivo experiments?
A2: A short half-life presents distinct challenges in different experimental settings:
-
In Vitro (Cell-Based Assays): In a static cell culture environment, a compound with a short half-life can be rapidly depleted from the medium through metabolism by the cells or inherent instability. This leads to a diminishing concentration over the course of the experiment (e.g., 24-72 hours), causing inconsistent target engagement and potentially yielding inaccurate IC50 values or variable downstream effects.
-
In Vivo (Animal Models): Rapid clearance in animals leads to sharp peaks and deep troughs in plasma concentration.[3] This can result in periods where the drug concentration falls below the therapeutic threshold, leading to poor efficacy despite promising in vitro potency. It also makes it difficult to establish a clear dose-response relationship and may necessitate inconvenient and stressful frequent dosing schedules for the animals.[4][5]
Q3: What are the primary strategies to overcome the experimental limitations of this compound's short half-life?
A3: The most effective strategies involve using advanced drug delivery systems to create a sustained-release formulation. These nanoformulations protect the drug from rapid metabolism and clearance, prolonging its circulation time. Key approaches include:
-
Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) can provide a sustained release over hours or days.[6][7]
-
Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic drugs, shielding them from the systemic environment and extending their half-life.[8]
-
Prodrugs: Modifying the this compound molecule into an inactive prodrug that is later metabolized into the active form can improve its pharmacokinetic profile.
Q4: How do I choose the best half-life extension strategy for my experiment?
A4: The choice depends on your experimental goals, model system, and available resources. Polymeric nanoparticles and liposomes are excellent for in vivo studies to improve bioavailability and reduce dosing frequency. For in vitro studies where drug depletion is a concern, using a nanoformulation can provide a more stable concentration in the culture medium. The following decision workflow can help guide your choice.
Figure 1. Decision workflow for selecting a half-life extension strategy.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values in In Vitro Cell Viability Assays
-
Potential Cause: Rapid degradation or metabolism of this compound in the cell culture medium over the typical 48-72 hour incubation period. This means cells are exposed to a continuously decreasing drug concentration, leading to high variability between experiments.
-
Recommended Solutions:
-
Shorten Exposure Time: For mechanistic studies (e.g., checking phosphorylation of a target protein), a short exposure of 2-6 hours may be sufficient and will yield more consistent results than a long-term viability assay.[9]
-
Implement a Re-dosing Protocol: Instead of a single dose at time zero, replace the culture medium with freshly prepared this compound-containing medium every 12 or 24 hours. This helps maintain a more consistent average concentration.
-
Use a Sustained-Release Formulation: Encapsulating this compound in nanoparticles can provide a slow, continuous release into the culture medium, ensuring a more stable drug concentration throughout the experiment.
-
Problem 2: Poor Efficacy in Animal Models Despite High In Vitro Potency
-
Potential Cause: The very short half-life of this compound in rodents (1.6 hours in mice, 4.3 hours in rats) leads to rapid elimination after dosing.[3] The drug concentration likely falls below the minimum effective concentration long before the next dose, resulting in insufficient target engagement and poor tumor growth inhibition.
-
Recommended Solutions:
-
Increase Dosing Frequency: Administering the drug multiple times a day (e.g., every 4-6 hours) can help maintain therapeutic levels. However, this approach can be stressful for the animals and labor-intensive.
-
Utilize a Sustained-Release Nanoformulation: This is the preferred method. A single administration of this compound-loaded PLGA nanoparticles or liposomes can extend the drug's release and maintain therapeutic concentrations for 24 hours or longer, significantly improving the pharmacokinetic profile.[6][8][10]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Species Data is for free (non-formulated) this compound administered orally.
| Species | Half-Life (t½) | Bioavailability | Key Reference |
| Human | ~25 hours | N/A | [3] |
| Monkey | ~10.6 hours | 11% | [3] |
| Rat | ~4.3 hours | 18% | [3] |
| Mouse | ~1.6 hours | 8% | [3] |
Table 2: Expected Pharmacokinetic Improvements with Nanoformulations This table presents a qualitative summary of expected improvements based on studies with similar encapsulated drugs.
| Parameter | Free this compound | This compound Nanoformulation | Expected Outcome |
| Half-Life (t½) | Short (e.g., ~4h in rats) | Prolonged | Significantly increased circulation time.[6] |
| Max Concentration (Cmax) | High Peak | Lower Peak | Reduced peak-related toxicity. |
| Area Under Curve (AUC) | Low | Significantly Increased | Greater overall drug exposure.[6] |
| Clearance (CL) | High | Decreased | Slower removal from the body.[6] |
| Dosing Frequency | High (e.g., multiple/day) | Reduced (e.g., once/day or less) | Improved convenience and animal welfare. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol uses a modified emulsion-solvent evaporation method, a common technique for encapsulating hydrophobic drugs like this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
Workflow Diagram:
Figure 2. Workflow for preparing this compound-loaded PLGA nanoparticles.
Procedure:
-
Prepare the Organic Phase: Dissolve 50 mg of PLGA and 10 mg of this compound in 2 mL of Dichloromethane (DCM).
-
Prepare the Aqueous Phase: Dissolve 100 mg of Polyvinyl alcohol (PVA) in 10 mL of deionized water to create a 1% PVA solution.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while stirring. Emulsify the mixture using a probe sonicator for 2 minutes (30-second pulses) on an ice bath to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at room temperature overnight to allow the DCM to evaporate completely, leading to the formation of solid nanoparticles.
-
Collection and Washing: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant.
-
Purification: Re-suspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step three times to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze the final nanoparticle pellet and lyophilize (freeze-dry) for 48 hours to obtain a dry powder.
-
Storage: Store the lyophilized nanoparticles at -20°C until use.
Protocol 2: In Vitro Cell Viability Assay (MTT) with Re-dosing
This protocol is adapted for short half-life compounds to ensure more consistent cell exposure.
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Initial Dosing (Time 0h): Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Re-dosing (Time 24h): Carefully remove the medium from all wells. Add another 100 µL of freshly prepared this compound-containing medium (at the same concentrations as the initial dose) to each well.
-
Final Incubation: Incubate the plate for an additional 24 hours (for a total of 48 hours exposure).
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Signaling Pathway Visualization
This compound, as a Selective Estrogen Receptor Modulator (SERM), primarily acts by binding to the Estrogen Receptor (ER). In ER-positive breast cancer cells, this binding blocks the proliferative signals normally initiated by estrogen.
Figure 3. Simplified this compound mechanism of action on the ER pathway.
References
- 1. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics of this compound in mice, rats, monkeys, premenopausal and postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation, optimization and characterization of raloxifene hydrochloride loaded PLGA nanoparticles by using Taguchi design for breast cancer application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and characterization of Tamoxifen citrate loaded nanoparticles for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Current perspectives and trends in nanoparticle drug delivery systems in breast cancer: bibliometric analysis and review [frontiersin.org]
Technical Support Center: Droloxifene Contaminant Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Droloxifene. The information provided will assist in identifying potential contaminants in this compound samples, ensuring the quality and integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might find in my this compound sample?
A1: Impurities in a this compound active pharmaceutical ingredient (API) can be broadly categorized into three types:
-
Organic Impurities: These can be process-related or drug-related.
-
Process-Related: These include starting materials, intermediates, byproducts, and reagents from the synthesis process. A key process-related impurity for this compound is its Z-isomer, which forms alongside the desired E-isomer during synthesis and requires separation.[1][2]
-
Drug-Related: These arise from the degradation of this compound. Common degradation pathways include oxidation and hydrolysis.[3][4] Known metabolites, which can also be present as degradation products, include N-desmethylthis compound and this compound N-oxide.[1]
-
-
Inorganic Impurities: These can originate from reagents, catalysts, and filter aids used during the manufacturing process. Examples include residual metals and inorganic salts.
-
Residual Solvents: These are organic solvents used during the synthesis and purification of this compound that are not completely removed.
Q2: I see an unexpected peak in my HPLC chromatogram. How do I begin to identify it?
A2: An unexpected peak indicates a potential impurity. A systematic approach is crucial for identification:
-
Review the Synthesis Route: Analyze the synthetic pathway of your this compound sample to identify potential starting materials, intermediates, and byproducts that could be present as impurities.
-
Consider Degradation: Evaluate the storage conditions and age of your sample. Exposure to light, heat, or moisture can lead to degradation products.[5]
-
Utilize Mass Spectrometry (LC-MS): The most powerful technique for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the unknown peak, which is a critical piece of information for proposing potential structures.[6]
-
Forced Degradation Studies: To confirm if the impurity is a degradation product, you can perform forced degradation studies by subjecting a pure this compound sample to stress conditions (e.g., acid, base, oxidation, heat, light).[3][7] If the unknown peak appears or increases under these conditions, it is likely a degradation product.
-
Spectroscopic Analysis (NMR, IR): If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide detailed structural information for definitive identification.[8]
Q3: What are the regulatory limits for impurities in an active pharmaceutical ingredient (API) like this compound?
A3: The International Council for Harmonisation (ICH) provides guidelines for impurity thresholds in new drug substances. These thresholds are based on the maximum daily dose of the drug and dictate when an impurity needs to be reported, identified, and qualified (toxicologically assessed).[1][9][10]
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
This table summarizes the ICH Q3A(R2) guidelines.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Poor peak shape or splitting in HPLC | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Replace the HPLC column. 2. Adjust the mobile phase pH to ensure this compound and its impurities are in a single ionic state. 3. Reduce the sample concentration or injection volume. |
| Presence of a peak corresponding to the Z-isomer of this compound | Incomplete separation during synthesis and purification. | 1. Review and optimize the purification method (e.g., recrystallization, preparative chromatography). 2. Utilize a validated HPLC method capable of resolving the E and Z isomers for accurate quantification. |
| Multiple unknown peaks observed after sample storage | Sample degradation due to improper storage conditions (e.g., exposure to light, heat, or air). | 1. Store this compound samples in a cool, dark, and dry place, preferably under an inert atmosphere. 2. Perform stability studies to determine the appropriate storage conditions and shelf life. 3. Use LC-MS to identify the degradation products. |
| Inconsistent analytical results between different batches | Variation in the impurity profile of the this compound batches. | 1. Perform a comprehensive impurity profiling for each new batch of this compound. 2. Compare the chromatograms to identify and quantify any new or elevated impurities. 3. Ensure that all batches meet the required purity specifications before use. |
Potential Contaminants in this compound
The following table summarizes potential impurities that may be found in this compound samples, their likely sources, and their molecular weights.
| Potential Impurity | Type | Likely Source | Molecular Weight ( g/mol ) |
| (Z)-Droloxifene | Process-Related (Isomer) | Synthesis | 387.52 |
| N-desmethylthis compound | Degradation Product / Metabolite | Demethylation of the dimethylamino group | 373.49 |
| This compound N-oxide | Degradation Product / Metabolite | Oxidation of the dimethylamino group | 403.52 |
| Starting Materials/Intermediates | Process-Related | Incomplete reaction or carryover | Varies |
| Residual Solvents | Residual Solvent | Manufacturing Process | Varies |
| Inorganic Salts/Metals | Inorganic | Reagents, Catalysts | Varies |
Experimental Protocols
HPLC-UV Method for the Analysis of this compound and Related Substances
This method is suitable for the separation and quantification of this compound from its potential impurities.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 70 30 20 30 70 25 30 70 30 70 30 | 35 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a final concentration of approximately 0.5 mg/mL.
LC-MS Method for the Identification of Unknown Impurities
This method is designed for the identification of unknown impurities by determining their molecular weights.
-
Instrumentation: Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation of the impurity from the main this compound peak.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 100-1000 m/z.
-
Data Acquisition: Full scan mode for initial screening, followed by targeted MS/MS (product ion scan) for structural elucidation of the impurity of interest.
-
Visualizations
Caption: Workflow for the identification of an unknown contaminant in a this compound sample.
Caption: Troubleshooting logic for addressing inconsistent analytical results in this compound analysis.
References
- 1. jpionline.org [jpionline.org]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. seejph.com [seejph.com]
- 5. Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. dodona.be [dodona.be]
- 10. database.ich.org [database.ich.org]
mitigating the estrogenic effects of Droloxifene in certain models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Droloxifene. The information aims to help mitigate and understand the estrogenic effects of this compound in various experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a nonsteroidal selective estrogen receptor modulator (SERM) and an analog of tamoxifen (B1202).[1][2] It functions as a competitive antagonist of the estrogen receptor (ER), primarily ERα, which plays a crucial role in the progression of breast cancer.[3] this compound has a significantly higher binding affinity for the estrogen receptor, reported to be 10 to 60 times greater than that of tamoxifen.[4][5] Its mechanism of action involves blocking the mitogenic effects of estrogen in breast cancer cells, leading to cell cycle arrest in the G1 phase.[4] In some cell types, such as MCF-7 human breast cancer cells, this compound has been shown to induce p53 expression and apoptosis.[6][7]
Q2: What are the known estrogenic (agonist) effects of this compound?
While primarily an antiestrogen (B12405530) in breast tissue, this compound exhibits partial estrogen agonist effects in other tissues. This tissue-specific action is a hallmark of SERMs.[8][9]
-
Bone: this compound has demonstrated estrogen-like effects in bone, where it can prevent bone loss in ovariectomized rat models.[6][10] This is attributed to its ability to induce apoptosis in osteoclasts, the cells responsible for bone resorption.[7]
-
Uterus: Similar to tamoxifen, this compound can have partial estrogenic effects on the uterus, although some studies suggest it has lower estrogenic activity in the rat uterus compared to tamoxifen.[1][4][11]
-
Liver: It shows estrogenic activity in the liver, indicated by its ability to dose-dependently increase sex hormone-binding globulin (SHBG) levels.[1]
-
Cardiovascular System: Studies in healthy postmenopausal women have shown that this compound can have cardiovascular effects, which is another area where SERMs can exhibit estrogen-like activity.[6]
Q3: How do the estrogenic effects of this compound compare to Tamoxifen?
This compound is generally considered to have a higher antiestrogenic to estrogenic ratio compared to tamoxifen.[2][12] Preclinical studies have indicated that this compound exhibits lower intrinsic estrogenicity and higher antiestrogenic effects on the immature rat uterus.[4][11] However, like tamoxifen, it still demonstrates partial agonist activity in tissues such as bone and the uterus.[1][10] One key difference noted in animal studies is that this compound, unlike tamoxifen, does not appear to cause liver tumors or DNA adduct formation in rats.[4][5]
Q4: In which experimental models are the estrogenic effects of this compound most prominent?
The estrogenic effects of this compound are most evident in models that are sensitive to estrogen and can differentiate between agonist and antagonist activities.
-
Ovariectomized (OVX) Rodent Models: These are standard models for assessing both the bone-protective (estrogenic) and uterotrophic (estrogenic) effects of SERMs. In OVX rats, this compound has been shown to prevent bone loss and lower serum cholesterol, similar to estrogen.[10]
-
Immature Rat Uterotrophic Assay: This classic assay is used to evaluate the estrogenic activity of compounds by measuring the increase in uterine weight. While some studies show this compound has minimal to no uterotrophic effect at bone-protective doses, others indicate some estrogenic activity.[10][11]
-
ER-Positive Breast Cancer Cell Lines (e.g., T-47D): In certain ER-positive cell lines, such as T-47D, this compound has been observed to slightly stimulate growth in the absence of estradiol (B170435), indicating some partial agonist activity.[13][14]
Q5: What are the potential therapeutic implications of this compound's mixed agonist/antagonist profile?
The tissue-selective profile of this compound, and SERMs in general, offers the potential for a favorable therapeutic window. The ideal SERM would have antiestrogenic effects in breast and uterine tissue, while exerting beneficial estrogenic effects on bone and the cardiovascular system.[15][16] this compound was developed with this goal in mind, aiming to provide the anti-tumor effects of tamoxifen with an improved safety profile, particularly regarding endometrial cancer risk and a better side-effect profile.[17][18] Although its development was discontinued (B1498344) due to being less effective than tamoxifen in clinical trials for breast cancer, its pharmacological profile remains of interest for understanding SERM mechanisms.[1]
Troubleshooting Guide
Issue 1: Unexpected cell proliferation in an ER-positive breast cancer cell line treated with this compound alone.
-
Question: I am treating my MCF-7 (or another ER-positive) cells with this compound and observing a slight increase in proliferation instead of the expected inhibition. What could be the cause?
-
Answer: This could be due to the partial agonist activity of this compound.
-
Phenol (B47542) Red: Ensure your cell culture medium is free of phenol red. Phenol red is a known weak estrogen mimic and can interfere with the activity of SERMs, potentially masking their antagonistic effects or contributing to agonist responses.[13][14]
-
Cell Line Specificity: Different ER-positive cell lines can respond differently. For instance, while this compound is generally inhibitory in MCF-7 cells, it has been reported to slightly stimulate the growth of T-47D cells.[13][14] Consider testing your hypothesis in a different ER-positive cell line.
-
Concentration: The concentration of this compound is critical. At very low concentrations, the partial agonist effects might be more apparent. Perform a dose-response curve to identify the optimal concentration for growth inhibition in your specific cell line.
-
Issue 2: Difficulty in demonstrating the anti-estrogenic effect of this compound in the presence of estradiol.
-
Question: I am co-treating my cells with estradiol (E2) and this compound, but I am not seeing a significant inhibition of E2-induced proliferation. Why might this be?
-
Answer: The lack of significant inhibition could be due to several factors related to competitive binding at the estrogen receptor.
-
Ratio of this compound to Estradiol: this compound acts as a competitive antagonist. The ratio of this compound to estradiol is crucial. If the concentration of estradiol is too high, it may outcompete this compound for binding to the ER. It is recommended to use a concentration of this compound that is in significant excess of the estradiol concentration.
-
Pre-treatment: Consider pre-treating the cells with this compound for a period (e.g., 1-2 hours) before adding estradiol. This can allow this compound to occupy the estrogen receptors first, enhancing its antagonistic effect.
-
Duration of Treatment: Ensure the treatment duration is sufficient for the antagonistic effects to manifest. Cell proliferation assays may require incubation for 48-72 hours or longer.
-
Issue 3: Inconsistent results in an in vivo uterotrophic assay.
-
Question: My results from the uterotrophic assay in immature or ovariectomized mice/rats are highly variable when testing this compound. How can I improve consistency?
-
Answer: The uterotrophic assay is sensitive and requires careful control of several variables.
-
Animal Age and Weight: Ensure that the animals are of a consistent age and weight at the start of the experiment. For immature animal models, the timing relative to sexual maturity is critical.
-
Route of Administration and Vehicle: The route of administration (e.g., oral gavage, subcutaneous injection) and the vehicle used to dissolve this compound should be consistent across all animals. Ensure the compound is fully solubilized.
-
Dose and Timing: Administer the doses at the same time each day to minimize variability due to circadian rhythms. The dose selection is also critical; doses that are protective for bone may have minimal uterotrophic effects.[10]
-
Necropsy and Uterine Weight Measurement: Standardize the necropsy procedure. When collecting the uteri, it is crucial to consistently blot them dry to remove excess fluid before weighing to get an accurate wet uterine weight.
-
Quantitative Data Summary
The following table summarizes key quantitative data regarding the activity of this compound from various experimental models.
| Parameter | Model System | This compound Activity | Comparison | Reference |
| ER Binding Affinity | Rat Uterus Cytosol | ~20-fold higher than Tamoxifen | - | [11] |
| Human MCF-7 Cells | ~3-fold higher than Tamoxifen | - | [11] | |
| Human ER | 10-60 fold higher than Tamoxifen | - | [4] | |
| In Vitro Growth Inhibition | MCF-7 Cells | More potent inhibitor than Tamoxifen | - | [11] |
| Uterine Growth | Immature Rats | No significant uterotrophic effect | Tamoxifen showed uterotrophic effects | [10][11] |
| Bone Loss Prevention | Ovariectomized Rats | Effective at 1 mg/kg/day | Comparable to Tamoxifen (0.1 & 1 mg/kg/day) and Ethinyl Estradiol (30 µg/kg/day) | [10] |
| Serum Cholesterol | Ovariectomized Rats | Significant reduction | Comparable to Tamoxifen and Ethinyl Estradiol | [10] |
| Clinical Response Rate (Breast Cancer) | Postmenopausal Women | 30% (20mg/day), 47% (40mg/day), 44% (100mg/day) | - | [12] |
Experimental Protocols
1. Protocol: In Vitro Cell Proliferation Assay (MCF-7 Cells)
This protocol is designed to assess the effect of this compound on the proliferation of ER-positive breast cancer cells.
-
Cell Culture: Culture MCF-7 cells in phenol red-free DMEM/F12 medium supplemented with 10% charcoal-stripped fetal bovine serum (FBS) for at least 48 hours to deplete endogenous steroids.
-
Seeding: Seed the cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treatment:
-
Prepare stock solutions of this compound and 17β-estradiol (E2) in ethanol (B145695).
-
Dilute the compounds to the desired final concentrations in phenol red-free medium. The final ethanol concentration should be <0.1%.
-
For assessing antagonist activity , treat cells with varying concentrations of this compound in the presence of a fixed concentration of E2 (e.g., 1 nM).
-
For assessing agonist activity , treat cells with varying concentrations of this compound alone.
-
Include appropriate controls: vehicle control, E2 alone, and this compound alone.
-
-
Incubation: Incubate the plates for 5-7 days.
-
Quantification: Assess cell viability using a standard method such as MTT, SRB, or a commercially available cell proliferation assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell growth relative to the vehicle control and plot dose-response curves to determine IC50 (for antagonist activity) or EC50 (for agonist activity) values.
2. Protocol: Ovariectomized (OVX) Rat Uterotrophic and Bone Density Assay
This protocol evaluates the in vivo estrogenic (uterotrophic) and bone-protective effects of this compound.
-
Animals: Use skeletally mature female Sprague-Dawley rats (e.g., 5 months old).
-
Surgery: Perform bilateral ovariectomy (OVX) or sham surgery on the animals. Allow a recovery period of at least two weeks to allow for the depletion of endogenous estrogens.
-
Treatment Groups: Randomly assign OVX rats to treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (e.g., 0.1, 1, 10 mg/kg/day)
-
Positive control (e.g., 17α-ethynyl estradiol, 30 µg/kg/day)
-
A sham-operated group serves as a baseline control.
-
-
Dosing: Administer the compounds daily via oral gavage for a period of 4-8 weeks.
-
Bone Mineral Density (BMD) Measurement: Measure BMD of the femur and lumbar vertebrae at the beginning and end of the treatment period using dual-energy X-ray absorptiometry (DEXA).
-
Necropsy and Sample Collection: At the end of the study, euthanize the animals.
-
Carefully dissect the uterus, trim away fat and connective tissue, and record the wet weight after blotting.
-
Collect blood for serum cholesterol analysis.
-
Collect bones for further analysis (e.g., histomorphometry).
-
-
Data Analysis: Compare the mean uterine weights and changes in BMD between the treatment groups using appropriate statistical tests (e.g., ANOVA).
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C26H29NO2 | CID 3033767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Common mechanism for the estrogen agonist and antagonist activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 9. breastcancer.org [breastcancer.org]
- 10. Comparative effects of this compound, tamoxifen, and estrogen on bone, serum cholesterol, and uterine histology in the ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiestrogenic and antitumor effects of this compound in experimental breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The estrogenic and antiestrogenic activities of this compound in human breast cancers PMID: 8271528 | MCE [medchemexpress.cn]
- 14. researchgate.net [researchgate.net]
- 15. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice – ScienceOpen [scienceopen.com]
- 16. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Delivery of Droloxifene in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the consistent and reliable delivery of Droloxifene in animal studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the administration of this compound in animal models.
Formulation & Preparation
Q1: What is the best vehicle for administering this compound orally to rodents?
A1: The choice of vehicle depends on the desired dosage and study duration. This compound citrate (B86180) has low aqueous solubility (0.078 mg/mL in unbuffered water at pH 3.4)[1]. Therefore, for oral administration, a suspension is typically required, especially for higher doses.
-
For low doses: A solution in an aqueous vehicle with a solubilizing agent may be possible.
-
For higher doses: A suspension in a vehicle like 0.5% methylcellulose (B11928114) or a mixture of Tween 80 and distilled water is recommended[1]. Some studies have also utilized a 0.25% agar (B569324) suspension[1].
Troubleshooting: Formulation Appears Non-Homogeneous or Precipitates
-
Problem: The this compound formulation shows visible particles or settles quickly.
-
Solution:
-
Particle Size Reduction: Ensure the this compound citrate powder is finely milled before suspension to improve stability.
-
Proper Suspension Technique: When using methylcellulose, ensure it is properly hydrated. A common method is to disperse the methylcellulose in hot water first, then add cold water to bring it into solution.
-
Use of a Surfactant: Including a surfactant like Tween 80 can help to wet the drug particles and create a more stable suspension.
-
Constant Agitation: Always vortex or stir the suspension thoroughly before each animal is dosed to ensure a uniform concentration is administered.
-
Q2: Can I use DMSO to dissolve this compound for in vivo studies?
A2: While this compound is soluble in DMSO, using high concentrations of DMSO for in vivo administration can lead to toxicity. For intraperitoneal (IP) injections, some studies have used DMSO[2]. However, for oral gavage, it is generally recommended to use a vehicle with lower toxicity. If DMSO must be used to create a stock solution, it should be diluted significantly with a non-toxic vehicle like corn oil or saline, ensuring the final DMSO concentration is as low as possible (typically <5-10%).
Administration
Q3: We are observing high variability in plasma concentrations between animals after oral gavage. What could be the cause?
A3: High variability is a common issue in oral dosing studies and can stem from several factors:
-
Inconsistent Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or stress to the animal, affecting absorption. Ensure all personnel are thoroughly trained.
-
Formulation Inhomogeneity: As mentioned in Q1, if the suspension is not uniformly mixed before each dose, animals will receive different amounts of the drug.
-
First-Pass Metabolism: this compound undergoes extensive first-pass metabolism in the liver, which can vary between individual animals[3]. This is an inherent biological factor that can contribute to variability.
-
Food Effects: The presence or absence of food in the stomach can significantly impact drug absorption. Standardize the fasting period for all animals before dosing.
Troubleshooting: High Variability in Pharmacokinetic Data
-
Problem: Animal-to-animal variability in plasma this compound levels is unacceptably high.
-
Solution:
-
Standardize Procedures: Ensure consistent fasting times, dosing times, and handling procedures for all animals.
-
Verify Formulation Homogeneity: Before starting the study, and periodically throughout, take samples from the top, middle, and bottom of your dosing formulation to confirm uniform drug concentration.
-
Refine Gavage Technique: Use appropriate gavage needle sizes and ensure a smooth, stress-free administration. Coating the gavage needle with sucrose (B13894) may reduce stress[4].
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual physiological differences.
-
Q4: Can this compound be administered via intraperitoneal (IP) injection?
A4: Yes, IP administration is a viable alternative to oral gavage and can bypass first-pass metabolism in the gut wall and liver to some extent. Studies have reported the use of this compound citrate in dimethyl sulfoxide (B87167) (DMSO) for IP injections in mice[2]. However, it's important to note that rapid absorption from an IP injection can potentially saturate hepatic first-pass metabolism, leading to a higher area under the curve (AUC) compared to oral administration[3].
Data Presentation
Table 1: Solubility of this compound Citrate
| Solvent | Solubility | Reference |
| Water (unbuffered, pH 3.4) | 0.078 mg/mL (Slightly soluble) | [1] |
| Methanol | Soluble | [1] |
| Ethanol | Sparingly soluble | [1] |
| Chloroform | Insoluble | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents (Oral Administration)
| Species | Bioavailability | Terminal Half-life | Key Metabolites | Reference |
| Mouse | 8% | 1.6 hours | 3-methoxy-4-hydroxytamoxifen (major) | [1] |
| Rat | 18% | 4.3 hours | This compound glucuronide, N-desmethyl-droloxifene | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage (0.5% Methylcellulose)
Materials:
-
This compound citrate powder
-
Methylcellulose (e.g., 400 cP)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Glass beaker
-
Graduated cylinder
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle: a. Heat one-third of the total required volume of water to 60-80°C. b. While stirring, slowly add the methylcellulose powder to the hot water to ensure it is thoroughly wetted. c. Remove the beaker from the heat and add the remaining two-thirds of the water as cold water. d. Continue stirring until the methylcellulose is fully dissolved and the solution is clear and viscous. Allow to cool to room temperature.
-
Prepare the this compound Suspension: a. Calculate the required amount of this compound citrate based on the desired concentration and final volume. b. Weigh the this compound citrate powder and place it in a glass beaker. c. Add a small amount of the 0.5% methylcellulose vehicle to the powder and triturate to form a smooth paste. This ensures the powder is adequately wetted. d. Gradually add the remaining methylcellulose vehicle while continuously stirring with a magnetic stirrer until the desired final volume is reached. e. Stir for at least 30 minutes to ensure a uniform suspension.
-
Quality Control: a. Visually inspect the suspension for homogeneity. b. Before each use, vortex the suspension vigorously to ensure uniform distribution of the drug.
Protocol 2: Administration of this compound by Oral Gavage in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Dose Calculation: Weigh each mouse and calculate the exact volume of the this compound suspension to be administered based on the target dose (e.g., in mg/kg).
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: a. Measure the gavage needle against the mouse to determine the correct insertion depth (from the mouth to the last rib). b. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. c. The needle should pass smoothly into the esophagus. If any resistance is met, withdraw the needle and try again to avoid accidental entry into the trachea.
-
Dose Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the suspension.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
Mandatory Visualizations
Caption: Workflow for this compound Formulation and Oral Administration.
Caption: Troubleshooting High Variability in this compound Plasma Levels.
References
- 1. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Intraperitoneal and intraportal administration of this compound to the Sprague-Dawley rat: assessing the first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for Droloxifene-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate unexpected gene expression changes during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter when studying gene expression in response to this compound treatment.
Q1: Why are we observing changes in genes seemingly unrelated to the classic estrogen receptor (ER) signaling pathway after this compound treatment?
A1: This is a common and important observation. While this compound's primary mechanism is the modulation of the estrogen receptor, its effects on gene expression can be broader than expected for several reasons:
-
ER-Mediated "Crosstalk": The this compound-ER complex doesn't just bind to Estrogen Response Elements (EREs). It can also interact with other transcription factors (like AP-1, SP-1, NF-κB), indirectly altering the expression of genes that lack a classic ERE in their promoters.
-
Non-Genomic Signaling: this compound can trigger rapid, non-genomic signaling cascades by interacting with membrane-associated estrogen receptors. These pathways, such as MAPK and PI3K/Akt, can phosphorylate a wide array of downstream proteins and transcription factors, leading to widespread changes in gene expression.[1]
-
Receptor Context: The cellular context, including the ratio of ERα to ERβ and the presence of various co-activator and co-repressor proteins, can significantly alter the transcriptional outcomes of this compound binding.[2]
-
Off-Target Effects: Some of this compound's effects may not be directly mediated by the estrogen receptor. For instance, it has been noted to have an anti-implantation effect in rats that does not appear to be entirely due to its anti-estrogenic activity.[3] Other documented activities include the inhibition of protein biosynthesis at physiologically relevant concentrations.[1]
Troubleshooting Steps:
-
Confirm ER Status: Ensure your cell line is well-characterized for ERα and ERβ expression.
-
Pathway Analysis: Use bioinformatics tools to analyze your gene expression data for enrichment of pathways beyond canonical estrogen signaling (e.g., MAPK, PI3K-Akt, NF-κB signaling).
-
ER Knockdown/Knockout: If feasible, use siRNA or CRISPR to reduce ER expression. If the unexpected gene expression change persists, it strongly suggests an off-target or ER-independent mechanism.
-
Literature Review for Off-Target Pathways: Investigate known off-target effects of triphenylethylene (B188826) compounds like this compound and Tamoxifen (B1202).
Q2: Our qPCR results for known estrogen-responsive genes like c-myc or TGFβ are inconsistent or show an unexpected pattern (e.g., transient induction) with this compound.
A2: This can be perplexing but is often rooted in the complex pharmacology of Selective Estrogen Receptor Modulators (SERMs) and technical variability.
-
Agonist vs. Antagonist Activity: this compound, like other SERMs, can have partial agonist (estrogen-like) effects on certain genes or in specific cellular contexts. For example, this compound has been shown to transiently induce c-myc mRNA expression on its own, while still inhibiting estradiol-induced c-myc expression.[4]
-
Differential Regulation: Studies have shown clear quantitative and temporal differences in gene regulation when comparing this compound to estrogen or even Tamoxifen. For instance, while both this compound and Tamoxifen induce a set of estrogen-responsive genes in the rat uterus, the magnitude and timing of induction for genes like the interleukin 4 receptor and cyr-61 can differ significantly.[5] this compound is also a more potent inducer of TGFβ secretion in MCF-7 cells compared to Tamoxifen at identical concentrations.[4]
-
Experimental Variability: Inconsistent results can also stem from issues in the experimental workflow.
Troubleshooting Steps:
-
Time-Course Experiment: The kinetics of gene expression can be critical. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the full dynamic range of gene regulation, including any transient effects.
-
Dose-Response Curve: Confirm you are using an appropriate concentration of this compound. A full dose-response curve will reveal if the observed effect is dose-dependent. Refer to the IC50 data in the tables below as a starting point.
-
qPCR Optimization: Re-evaluate your qPCR workflow. This includes checking RNA quality, ensuring primer efficiency is between 90-110%, and running appropriate controls (No-Template Control, No-RT Control). Refer to the detailed qPCR protocol below.
-
Control Comparison: Always include three key controls in your experiment: Vehicle (e.g., DMSO), Estradiol (B170435) (E2) as a positive control for ER agonism, and this compound + E2 to confirm antagonistic effects.
Q3: We are seeing significant cell death or cell cycle arrest, but the gene expression changes in apoptosis or cell cycle pathways are not what we predicted.
A3: this compound is known to block human breast cancer cells in the G1 phase of the cell cycle and induce apoptosis.[1][3] However, the transcriptional signature can be complex.
-
Indirect Effects: The observed phenotype (e.g., apoptosis) might be the result of a cascade of events, and the specific genes you are probing may be upstream or downstream of the critical regulatory nodes.
-
Non-Canonical Pathways: Apoptosis induction by this compound might involve pathways that are not classically associated with estrogen receptor signaling. For example, other SERMs like Raloxifene have been shown to induce apoptosis in myeloma cells partly through the inhibition of NF-κB, which in turn alters the expression of genes like c-myc and cell cycle regulators like p21.[6]
-
Potency and Timing: this compound is a potent inhibitor of cell growth.[1][7] The timing of your RNA extraction relative to the onset of apoptosis or cell cycle arrest is crucial. If cells are already in late-stage apoptosis, you may see widespread, non-specific changes in transcription or RNA degradation.
Troubleshooting Steps:
-
Cell Viability and Cycle Analysis: Correlate your gene expression data with functional assays. Use assays like Annexin V/PI staining to quantify apoptosis and flow cytometry with propidium (B1200493) iodide to analyze cell cycle distribution at the same time points you collect RNA.
-
Broader Gene Panel: Expand your qPCR analysis to include a wider range of genes involved in both intrinsic and extrinsic apoptosis pathways, as well as key cell cycle regulators (e.g., Cyclins, CDKs, p21, p27).
-
Early Time Points: Focus on earlier time points after treatment to capture the initial transcriptional events that trigger the phenotype, before secondary effects dominate.
Data Presentation
Table 1: Comparative Activity of this compound
This table summarizes the key characteristics of this compound, often in comparison to Tamoxifen, another well-known SERM.
| Feature | This compound | Comparison to Tamoxifen | Reference |
| ER Binding Affinity | High | 10- to 60-fold higher affinity | [1] |
| Estrogenic Activity | Low | Lower estrogenic to antiestrogenic ratio | [7] |
| Antiestrogenic Activity | High | Higher antiestrogenic effect in experimental studies | [8] |
| Effect on Uterine Growth | No estrogenic effect observed | Tamoxifen showed some estrogenic effects | [9] |
| Carcinogenicity (in vivo) | Devoid of carcinogenic effects | Tamoxifen causes liver tumors in rats | [1] |
Table 2: IC50 Values for SERMs in Breast Cancer Cell Lines
Direct IC50 values for this compound are not widely available in comparative public studies. The following data for the related compound 4-hydroxytamoxifen (B85900) (the active metabolite of Tamoxifen) is provided for context.
| Compound | Cell Line | Receptor Status | IC50 Value (µM) | Incubation Time | Reference |
| 4-Hydroxytamoxifen | MCF-7 | ER-positive | 27 | 4 days | |
| 4-Hydroxytamoxifen | MDA-MB-231 | ER-negative | 18 | 4 days |
Note: The higher potency in the ER-negative line suggests potential off-target, ER-independent cytotoxic effects at higher concentrations.
Signaling Pathways & Workflows
This compound's Dual Mechanism of Action
This compound, as a SERM, binds to the Estrogen Receptor (ER). In antagonist mode (e.g., in breast tissue), it recruits co-repressors to inhibit the transcription of estrogen-responsive genes. In agonist mode (e.g., in bone), it may recruit co-activators. Furthermore, it can initiate rapid, non-genomic signaling through membrane-bound ERs (mER), activating kinase cascades like MAPK and PI3K.
Troubleshooting Workflow for Unexpected Gene Expression
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment (MCF-7 Cells)
This protocol is optimized for studying gene expression in the ER-positive MCF-7 human breast cancer cell line.
-
Cell Culture:
-
Culture MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells when they reach 80-90% confluency.
-
-
Hormone Starvation (Crucial Step):
-
To eliminate the confounding effects of hormones in the serum, switch the cells to a "starvation medium" for at least 72 hours before treatment.
-
Starvation Medium: Phenol red-free DMEM, supplemented with 5-10% charcoal-dextran stripped FBS (which removes steroid hormones) and 1% Penicillin-Streptomycin.
-
-
This compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Plate the hormone-starved MCF-7 cells at a desired density (e.g., 0.5 x 10⁶ cells per well in a 6-well plate) and allow them to attach overnight.
-
Prepare working solutions of this compound by diluting the stock in starvation medium to the final desired concentration (e.g., 10 nM, 100 nM, 1 µM).
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound dose (typically <0.1%).
-
Remove the medium from the cells and add the medium containing the vehicle or this compound.
-
Incubate for the desired time period (e.g., 24 hours).
-
Protocol 2: RNA Isolation and qPCR Analysis
-
RNA Isolation:
-
After incubation, wash the cells once with cold PBS.
-
Lyse the cells directly in the plate using a lysis buffer (e.g., from an RNeasy Mini Kit or containing TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and concentration using a spectrophotometer (checking A260/280 and A260/230 ratios) and, ideally, a Bioanalyzer to determine the RNA Integrity Number (RIN). A RIN > 8 is recommended.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
Include a "No-RT" control for each RNA sample by omitting the reverse transcriptase enzyme. This control will be used in the qPCR step to confirm the absence of genomic DNA contamination.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix.
-
Each reaction should contain: cDNA template (e.g., 10 ng), forward primer (200-400 nM), reverse primer (200-400 nM), SYBR Green master mix, and nuclease-free water.
-
Primer Design: Primers should be designed to span an exon-exon junction to prevent amplification of any residual genomic DNA.
-
Controls: Run each sample in triplicate. Include a No-Template Control (NTC) for each primer set to check for primer-dimers and contamination. Also, run the No-RT controls.
-
Cycling Conditions (example):
-
Initial Denaturation: 95°C for 5 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: Perform a melt curve at the end of the run to verify the amplification of a single product.
-
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Normalize the Cq value of your target gene to the geometric mean of at least two stable reference genes (e.g., ACTB, GAPDH, 18S rRNA).
-
Calculate the relative gene expression changes using the ΔΔCq method.
-
References
- 1. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C26H29NO2 | CID 3033767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of growth-factor-activated proliferation by anti-estrogens and effects on early gene expression of MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen-induced genes in the uterus of ovariectomized rats and their regulation by this compound and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raloxifene-induced myeloma cell apoptosis: a study of nuclear factor-kappaB inhibition and gene expression signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I trial of this compound in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiestrogenic and antitumor effects of this compound in experimental breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Droloxifene and Tamoxifen on MCF-7 Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two selective estrogen receptor modulators (SERMs), droloxifene and tamoxifen (B1202), on the proliferation of the estrogen receptor-positive (ER+) human breast cancer cell line, MCF-7. The information presented is collated from preclinical studies to assist researchers in understanding the nuanced differences between these two compounds.
Executive Summary
This compound, a tamoxifen analog, demonstrates superior potency in inhibiting MCF-7 cell proliferation compared to tamoxifen. This heightened efficacy is attributed to its significantly higher binding affinity for the estrogen receptor (ER) and its more pronounced induction of transforming growth factor-beta (TGF-β), a key negative regulator of cell growth. Both compounds induce a G1 phase arrest in the cell cycle, though this compound exhibits a more potent effect. While preclinical data highlighted the promise of this compound, it is noteworthy that its clinical development was halted as it was found to be less effective than tamoxifen in Phase III clinical trials for advanced breast cancer.[1]
Comparative Efficacy: Quantitative Data
The following tables summarize the key quantitative parameters comparing the activity of this compound and tamoxifen on MCF-7 cells, based on available in vitro data. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Parameter | This compound | Tamoxifen | Fold Difference | Reference |
| Estrogen Receptor Binding Affinity | ||||
| Relative Binding Affinity vs. Estradiol (B170435) | 10-60 fold higher than Tamoxifen | - | 10-60x | [2] |
| IC50 (Estradiol Displacement) | ~1 x 10⁻⁸ M | - | - | |
| MCF-7 Cell Proliferation | ||||
| IC50 | Not explicitly found in a direct comparative study | 4.506 µg/mL (~12.1 µM) | - | [3] |
| Growth Inhibition | More potent inhibitor than Tamoxifen | - | - | [2] |
| TGF-β Secretion | ||||
| Induction Level | 2-3 times higher than Tamoxifen at identical concentrations | - | 2-3x | [4] |
| Potency | 5-10 times more potent than Tamoxifen | - | 5-10x | [4] |
Table 1: Quantitative Comparison of this compound and Tamoxifen Effects on MCF-7 Cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and tamoxifen are outlined below.
MCF-7 Cell Culture
MCF-7 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, 1% Penicillin-Streptomycin, 0.1 mM Non-Essential Amino Acids (NEAA), and 1 mM Sodium Pyruvate.[5] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5] The medium is renewed 2-3 times per week, and cells are passaged upon reaching 85-90% confluency using 0.25% Trypsin-EDTA.[5]
Cell Proliferation (MTT) Assay
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a suitable density and allowed to adhere.
-
Treatment: Cells are treated with various concentrations of this compound or tamoxifen. Control wells receive the vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[6]
Estrogen Receptor Competitive Binding Assay
-
Cytosol Preparation: Uterine cytosol from rats is prepared as the source of estrogen receptors.
-
Assay Setup: The assay is performed in tubes containing rat uterine cytosol, a single concentration of radiolabeled estradiol ([³H]-E₂), and increasing concentrations of the competitor (this compound or tamoxifen).
-
Incubation: The mixture is incubated to allow competitive binding to the estrogen receptor.
-
Separation of Bound and Free Ligand: Hydroxylapatite (HAP) is used to separate the receptor-bound [³H]-E₂ from the free radioligand.
-
Scintillation Counting: The amount of bound [³H]-E₂ is quantified using a scintillation counter.
-
Data Analysis: A competitive binding curve is plotted as the percentage of [³H]-E₂ bound versus the log concentration of the competitor. The IC50 value, the concentration of the competitor that inhibits 50% of the maximum [³H]-E₂ binding, is determined.[7]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: MCF-7 cells are treated with this compound or tamoxifen for a specified duration.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and counted.
-
Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) to permeabilize the membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye such as Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on the fluorescence intensity.[8][9]
Transforming Growth Factor-Beta (TGF-β) Secretion Assay (ELISA)
-
Sample Collection: Conditioned medium from MCF-7 cells treated with this compound or tamoxifen is collected.
-
Sample Activation: Since TGF-β is often secreted in a latent form, samples are activated (e.g., by acidification followed by neutralization) to allow for antibody binding.[10][11]
-
ELISA Procedure: A sandwich ELISA is performed using a plate pre-coated with a capture antibody specific for TGF-β1.
-
Incubation: Activated samples and standards are added to the wells and incubated.
-
Detection: A biotinylated detection antibody is added, followed by streptavidin-HRP and a substrate solution to produce a colorimetric signal.
-
Absorbance Measurement: The absorbance is read at 450 nm.
-
Data Analysis: The concentration of TGF-β in the samples is determined by comparison to a standard curve.[12][13]
Visualizing the Mechanisms of Action
The following diagrams illustrate the experimental workflows and the primary signaling pathways affected by this compound and tamoxifen in MCF-7 cells.
References
- 1. Phase III randomized trial of this compound and tamoxifen as first-line endocrine treatment of ER/PgR-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Induction of transforming growth factor beta by the antiestrogens this compound, tamoxifen, and toremifene in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mcf7.com [mcf7.com]
- 6. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. file.elabscience.com [file.elabscience.com]
- 11. Human TGF beta 1 ELISA Kit (ab100647) | Abcam [abcam.com]
- 12. ibl-international.com [ibl-international.com]
- 13. ptglab.com [ptglab.com]
A Comparative Analysis of Droloxifene and Raloxifene in the Management of Bone Loss
For Immediate Release
A deep dive into the experimental data surrounding two selective estrogen receptor modulators, Droloxifene and Raloxifene (B1678788), reveals comparable efficacy in preclinical models of postmenopausal bone loss, with Raloxifene further substantiated by extensive clinical trials. This comprehensive guide synthesizes the available preclinical and clinical data, offering researchers, scientists, and drug development professionals a detailed comparison of their effects on bone mineral density and turnover.
This compound and Raloxifene are both classified as selective estrogen receptor modulators (SERMs), a class of compounds that exhibit tissue-specific estrogen receptor agonist or antagonist activity.[1] In the context of bone health, both drugs act as estrogen agonists, mimicking the bone-protective effects of estrogen and offering a potential therapeutic avenue for postmenopausal osteoporosis.[1][2] This guide presents a comparative summary of their performance based on published experimental data.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data from preclinical and clinical studies on this compound and Raloxifene.
Table 1: Preclinical Efficacy in Ovariectomized (OVX) Rat Models
| Parameter | This compound | Raloxifene | Control (OVX) |
| Bone Mineral Density (BMD) | |||
| Femoral BMD | Prevented OVX-induced decrease[3][4] | Significantly greater than OVX controls[5] | Significant decrease[3][6] |
| Lumbar Vertebral BMD | Prevented OVX-induced decrease[3] | 12% decrease at 4 weeks post-OVX[7] | Significant decrease[3] |
| Bone Histomorphometry (Proximal Tibia) | |||
| Trabecular Bone Volume | Prevented OVX-induced decrease[6] | Counteracted OVX-induced changes[8] | Significant decrease (-34%)[6] |
| Osteoclast Number/Perimeter | Decreased[1] | Not explicitly stated | Increased |
| Bone Turnover Markers | |||
| Bone Formation Rate | Decreased[1] | Not explicitly stated | Increased |
| Bone Resorption | Decreased[3] | Reduced in OVX animals[9] | Increased[3] |
Note: Direct head-to-head comparative studies are limited. Data is synthesized from separate preclinical studies.
Table 2: Clinical Efficacy in Postmenopausal Women (Raloxifene)
| Parameter | Raloxifene (60 mg/day) | Placebo |
| Bone Mineral Density (BMD) - % change from baseline | ||
| Lumbar Spine | +2.6% (36 months)[10] | -1.32% (36 months)[11] |
| Total Hip | +2.1% (36 months)[10] | Decrease observed[12] |
| Total Body | +2.0% (24 months vs. placebo)[12] | Decrease observed[12] |
| Bone Turnover Markers - % change from control/baseline | ||
| Serum Osteocalcin (Formation) | -20.7% (1 year)[13] | No significant change[13][14] |
| Serum Bone Alkaline Phosphatase (Formation) | -14.9% (1 year)[13] | No significant change[13] |
| Urinary C-telopeptide (CTX) (Resorption) | -24.9% (1 year)[13] | No significant change[13] |
| Serum N-telopeptide (NTX) (Resorption) | -39% (12 weeks)[15] | No significant change[14] |
| Fracture Risk Reduction (vs. Placebo) | ||
| New Vertebral Fractures | 30-50% reduction[10] | N/A |
Note: Clinical trial data for this compound in osteoporosis is not as extensively published as for Raloxifene.
Mechanism of Action: Signaling Pathways
Both this compound and Raloxifene exert their bone-protective effects by modulating estrogen receptor signaling in bone cells. As SERMs, they bind to estrogen receptors (ERα and ERβ) and induce a conformational change that promotes the recruitment of coactivator proteins, leading to the transcription of genes that inhibit bone resorption.[2] This estrogen-agonist activity in bone contrasts with their antagonist effects in other tissues like the breast and uterus.[1]
A key mechanism is the suppression of osteoclast activity. Osteoclasts are the primary cells responsible for bone resorption. Both this compound and Raloxifene have been shown to induce apoptosis (programmed cell death) in osteoclasts, thereby reducing their number and activity.[1] This leads to a decrease in bone turnover, with a more pronounced effect on resorption than on formation, ultimately helping to preserve bone mass.
Signaling pathway of this compound and Raloxifene in bone cells.
Experimental Protocols
The following sections outline the general methodologies employed in the preclinical and clinical studies cited in this guide.
Preclinical Evaluation in Ovariectomized (OVX) Rat Model
The ovariectomized (OVX) rat is a widely accepted preclinical model for studying postmenopausal osteoporosis. The removal of the ovaries induces estrogen deficiency, leading to accelerated bone loss that mimics the condition in postmenopausal women.
General experimental workflow for preclinical studies in OVX rats.
1. Bone Mineral Density (BMD) Measurement:
-
Technique: Dual-energy X-ray absorptiometry (DXA) is the standard method for measuring BMD in both preclinical and clinical settings.[3][7]
-
Procedure (Rodents): Anesthetized rats are placed on the DXA scanner, and specific regions of interest, such as the femur and lumbar vertebrae, are scanned to determine bone mineral content and bone area, from which BMD is calculated.[3][7]
2. Bone Histomorphometry:
-
Purpose: To provide detailed information on the microscopic structure of bone and the dynamics of bone turnover.
-
Procedure:
-
Animals are often injected with fluorescent labels (e.g., calcein, tetracycline) at specific time points before sacrifice. These labels incorporate into newly formed bone.
-
After euthanasia, bones (commonly the tibia or lumbar vertebrae) are harvested, fixed, and embedded in a hard resin (e.g., methyl methacrylate) without decalcification.[16]
-
Thin sections are cut using a microtome and can be stained to visualize cellular components or viewed under a fluorescence microscope to analyze the incorporated labels.[16]
-
Parameters such as trabecular bone volume, osteoclast and osteoblast surfaces, and bone formation rate are quantified.
-
3. Bone Turnover Marker Analysis:
-
Purpose: To measure the rate of bone formation and resorption by quantifying specific biomarkers in serum or urine.
-
Procedure:
-
Blood and/or urine samples are collected from the animals.
-
Commercially available enzyme-linked immunosorbent assay (ELISA) kits are typically used to measure the concentration of markers such as:
-
Formation markers: Osteocalcin, bone-specific alkaline phosphatase (BSAP), and procollagen (B1174764) type I N-terminal propeptide (P1NP).[17]
-
Resorption markers: C-terminal telopeptide of type I collagen (CTX) and N-terminal telopeptide of type I collagen (NTX).[17]
-
-
Clinical Trials in Postmenopausal Women
1. Study Design:
-
Clinical trials for osteoporosis are typically randomized, double-blind, placebo-controlled studies involving a large number of postmenopausal women.[12][13]
2. Efficacy Endpoints:
-
Primary Endpoint: The primary efficacy endpoint is often the change in BMD at key skeletal sites (lumbar spine, total hip) over a period of 2-3 years, as measured by DXA.[11][12]
-
Secondary Endpoints: These include changes in bone turnover markers and the incidence of new vertebral and non-vertebral fractures.[10][13]
3. Safety and Tolerability:
-
Adverse events are meticulously recorded throughout the study to assess the safety and tolerability of the investigational drug.
Conclusion
Both this compound and Raloxifene demonstrate a clear bone-protective effect in preclinical models of estrogen deficiency. They effectively prevent bone loss by acting as estrogen agonists in bone, primarily by reducing bone resorption through the induction of osteoclast apoptosis. Raloxifene's efficacy has been further and more extensively validated in large-scale clinical trials, where it has been shown to increase bone mineral density and reduce the risk of vertebral fractures in postmenopausal women with osteoporosis. While direct comparative clinical data between this compound and Raloxifene is scarce, the available evidence suggests that both are potent inhibitors of bone resorption. The choice between these or other SERMs in a clinical or research setting would likely depend on a comprehensive evaluation of their full efficacy and safety profiles, including extraskeletal effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, a new estrogen antagonist/agonist, prevents bone loss in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of this compound, tamoxifen, and estrogen on bone, serum cholesterol, and uterine histology in the ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents ovariectomy-induced bone loss in tibiae and femora of aged female rats: a dual-energy X-ray absorptiometric and histomorphometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raloxifene (LY139481 HCI) prevents bone loss and reduces serum cholesterol without causing uterine hypertrophy in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Dual-energy x-ray absorptiometry of raloxifene effects on the lumbar vertebrae and femora of ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raloxifene similarly affects the skeletal system of male and ovariectomized female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of raloxifene and estradiol on bone turnover parameters in intact and ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduction of vertebral fracture risk in postmenopausal women with osteoporosis treated with raloxifene: results from a 3-year randomized clinical trial. Multiple Outcomes of Raloxifene Evaluation (MORE) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term effects of raloxifene on bone mineral density, bone turnover, and serum lipid levels in early postmenopausal women: three-year data from 2 double-blind, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of raloxifene on bone mineral density, serum cholesterol concentrations, and uterine endometrium in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment of established postmenopausal osteoporosis with raloxifene: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Response of bone turnover markers to raloxifene treatment in postmenopausal women with osteopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Undecalcified Bone Preparation for Histology, Histomorphometry and Fluorochrome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of serum bone turnover markers [bio-protocol.org]
A Head-to-Head Comparison of Droloxifene and Fulvestrant in ER+ Cells
For researchers and professionals in the field of oncology and drug development, understanding the nuanced differences between therapeutic agents targeting the estrogen receptor (ER) is paramount. This guide provides a comprehensive head-to-head comparison of two such agents, Droloxifene and Fulvestrant, focusing on their performance in ER-positive (ER+) breast cancer cells. While both drugs aim to disrupt estrogen-driven cancer growth, their distinct mechanisms of action lead to different cellular outcomes.
Mechanism of Action: A Tale of Two Inhibitors
This compound, a selective estrogen receptor modulator (SERM), and Fulvestrant, a selective estrogen receptor degrader (SERD), represent two distinct strategies for targeting the ER signaling pathway.
This compound acts as a competitive antagonist of the estrogen receptor.[1][2] It is a third-generation SERM developed to have a higher affinity for the ER and a more favorable antiestrogenic-to-estrogenic activity ratio compared to its predecessor, tamoxifen (B1202).[1][3] By binding to the ER, this compound induces a conformational change that hinders the receptor's ability to bind to estrogen response elements (EREs) on DNA, thereby inhibiting the transcription of estrogen-responsive genes that promote cell proliferation.[2] However, like other SERMs, it does not lead to the degradation of the ER protein itself.
Fulvestrant , on the other hand, is a pure antiestrogen (B12405530) that not only blocks the ER but also targets it for destruction.[4] Upon binding, Fulvestrant induces a significant conformational change in the ER, leading to receptor dimerization inhibition and impaired nuclear localization.[5] This altered conformation marks the ER for ubiquitination and subsequent degradation by the proteasome.[4] This dual mechanism of antagonism and degradation results in a more complete shutdown of ER signaling.
Figure 1. Mechanisms of action for this compound and Fulvestrant.
Comparative Efficacy in ER+ Cells
While direct head-to-head preclinical studies comparing this compound and Fulvestrant are limited, a comparative analysis can be synthesized from their individual characteristics and performance against other endocrine agents.
| Feature | This compound | Fulvestrant |
| Drug Class | Selective Estrogen Receptor Modulator (SERM) | Selective Estrogen Receptor Degrader (SERD) |
| ERα Binding Affinity | 10- to 64-fold higher than tamoxifen[3] | High, comparable to estradiol[5] |
| Effect on ERα Levels | No degradation; may stabilize the receptor | Induces proteasomal degradation, reducing cellular ERα levels[4] |
| Estrogenic Activity | Low intrinsic estrogenicity | No known agonist activity (pure antiestrogen) |
| Cell Cycle Arrest | G1 phase arrest | G0/G1 phase arrest |
| Apoptosis Induction | Can induce apoptosis[6] | Can induce apoptosis[7][8] |
Table 1. Head-to-Head Comparison of this compound and Fulvestrant Properties.
Quantitative Data Summary
| Drug | Cell Line | Parameter | Value | Reference(s) |
| This compound | MCF-7, T-47D, ZR-75-1 | Growth Inhibition | More effective inhibitor than tamoxifen | [4] |
| Fulvestrant | MCF-7 | IC50 | 0.29 nM | [9][10] |
| Fulvestrant | MCF-7 | IC50 (cell-free assay) | 9.4 nM | [1][9] |
| Fulvestrant | T47D | Growth Inhibition | Significant inhibition at 100 nM | [7] |
Table 2. Summary of In Vitro Efficacy Data.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the efficacy of antiestrogenic compounds in ER+ breast cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.[11]
-
Drug Treatment: Treat the cells with various concentrations of this compound or Fulvestrant for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2. Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or Fulvestrant for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge.[12]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) based on Annexin V and PI fluorescence.
Figure 3. Workflow for an Annexin V/PI apoptosis assay.
ERα Degradation Assay (Western Blot)
This technique is used to detect and quantify the levels of ERα protein following drug treatment.
Protocol:
-
Cell Treatment and Lysis: Treat ER+ cells with this compound or Fulvestrant for various time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against ERα, followed by an HRP-conjugated secondary antibody.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14] Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
Figure 4. Workflow for Western blot analysis of ERα degradation.
Impact on Downstream Signaling Pathways
Both this compound and Fulvestrant ultimately aim to inhibit ER-mediated transcription, which in turn affects key cellular processes like cell cycle progression and survival.
By blocking or degrading the ER, these drugs prevent the transcription of target genes such as Cyclin D1, which is crucial for the G1-S phase transition in the cell cycle. This leads to an accumulation of cells in the G1 phase, thereby inhibiting proliferation.[15] Additionally, the disruption of ER signaling can lead to the induction of apoptosis through various mechanisms, including the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
References
- 1. This compound, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase III randomized trial of this compound and tamoxifen as first-line endocrine treatment of ER/PgR-positive advanced breast cancer. (2002) | Aman U. Buzdar | 64 Citations [scispace.com]
- 3. Phase I trial of this compound in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The estrogenic and antiestrogenic activities of this compound in human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of transforming growth factor beta by the antiestrogens this compound, tamoxifen, and toremifene in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancernetwork.com [cancernetwork.com]
- 9. benchchem.com [benchchem.com]
- 10. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with ormeloxifene in triple negative breast cancer cells [explorationpub.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Droloxifene Demonstrates Superior Estrogen Receptor Binding Affinity Over Tamoxifen
For Immediate Release
[City, State] – [Date] – In the landscape of selective estrogen receptor modulators (SERMs), Droloxifene has consistently shown a significantly higher binding affinity for the estrogen receptor (ER) compared to the widely used Tamoxifen (B1202). This heightened affinity suggests a potential for more potent antagonism of estrogen-driven cellular processes, a critical factor in the development of therapies for hormone-sensitive cancers. This guide provides a detailed comparison of the binding affinities of this compound and Tamoxifen, supported by available experimental data.
Numerous preclinical studies have established that this compound's affinity for the estrogen receptor is substantially greater than that of Tamoxifen, with reports indicating a 10 to 60-fold higher affinity.[1] This enhanced binding is a key molecular attribute that underpins its potent antiestrogenic effects.
Quantitative Analysis of Binding Affinity
The binding affinity of a compound to its target is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In the context of ER binding, this is typically measured through competitive binding assays where the compound's ability to displace a radiolabeled estrogen, such as 17β-estradiol, is assessed.
While a head-to-head study with identical experimental conditions is ideal for direct comparison, the available data from separate studies provide valuable insights into the differing potencies of this compound and Tamoxifen.
| Compound | IC50 Value (Displacement of 17β-estradiol) | Cell Line | Reference |
| This compound | ~1 x 10⁻⁸ M (~10 nM) | MCF-7 | Hasmann et al., 1994 (as cited in IARC Monographs, Volume 66)[2] |
| Tamoxifen | 20.5 ± 4.0 μM (20,500 ± 4,000 nM) | MCF-7 | The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC[3] |
| Tamoxifen | 1000 nM | MCF-7aro | Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed[4] |
Note: The significant variation in the reported IC50 values for Tamoxifen highlights the differences in experimental setups across studies. However, the consistently lower IC50 value for this compound in its respective study points towards its higher binding affinity. Further emphasizing this, studies directly comparing the two compounds have reported that this compound is a more potent inhibitor of estradiol (B170435) binding to the ER than Tamoxifen.[5] The relative binding affinity of this compound to the estrogen receptor has been reported to be in the range of 0.2% to 15.2% of estradiol, while for Tamoxifen, the range is 0.06% to 16%.[6]
Experimental Protocol: Competitive Estrogen Receptor Binding Assay
The determination of a compound's binding affinity to the estrogen receptor is a critical step in its pharmacological profiling. A standard method employed is the competitive binding assay. The following is a generalized protocol based on established methodologies.
Objective: To determine the relative binding affinity of test compounds (this compound and Tamoxifen) for the estrogen receptor by measuring their ability to compete with radiolabeled 17β-estradiol for binding to the receptor.
Materials:
-
Estrogen receptor preparation (e.g., from MCF-7 cell lysate or purified recombinant ER)
-
Radiolabeled ligand: [³H]17β-estradiol
-
Test compounds: this compound and Tamoxifen
-
Unlabeled 17β-estradiol (for determining non-specific binding)
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reagents: Dilute the estrogen receptor preparation, radiolabeled estradiol, and test compounds to the desired concentrations in the assay buffer. A range of concentrations for the test compounds should be prepared to generate a competition curve.
-
Incubation: In a series of tubes, combine the estrogen receptor preparation with a fixed concentration of [³H]17β-estradiol. Add varying concentrations of either the unlabeled test compound (this compound or Tamoxifen) or unlabeled 17β-estradiol (for the standard curve). A set of tubes containing only the receptor and radiolabeled estradiol serves as the control for maximum binding, while another set with a high concentration of unlabeled estradiol is used to determine non-specific binding.
-
Equilibrium: Incubate the mixtures for a sufficient period at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]17β-estradiol from the unbound ligand. This can be achieved by methods such as dextran-coated charcoal adsorption, hydroxylapatite precipitation, or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound [³H]17β-estradiol against the logarithm of the competitor concentration. The IC50 value is then determined from this curve.
Visualizing the Competitive Binding Assay
The workflow of a competitive binding assay can be represented as a logical progression of steps.
Caption: Workflow of a competitive estrogen receptor binding assay.
Estrogen Receptor Signaling and SERM Intervention
This compound and Tamoxifen, as SERMs, exert their effects by competitively binding to the estrogen receptor, thereby modulating the downstream signaling pathways that are normally activated by estrogen.
References
- 1. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding Sites of this compound in the Cytosol of 7,12‐Dimethylbenz[α]anthracene‐induced Rat Mammary Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Droloxifene's Potential in Tamoxifen-Resistant Breast Cancer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of droloxifene, a second-generation selective estrogen receptor modulator (SERM), and its efficacy, particularly in the context of tamoxifen-resistant breast cancer. While the clinical development of this compound was halted due to lower overall efficacy compared to tamoxifen (B1202) in broader patient populations, preclinical data suggests certain advantages that warrant examination, especially concerning mechanisms of tamoxifen resistance.[1][2][3] This document summarizes the available experimental data, outlines relevant protocols, and visualizes key biological pathways to offer a comprehensive resource for researchers in oncology and drug development.
Preclinical Efficacy: this compound vs. Tamoxifen
Preclinical studies in estrogen receptor-positive (ER+) breast cancer cell lines have consistently demonstrated this compound's higher potency compared to tamoxifen. This is attributed to its significantly higher binding affinity for the estrogen receptor.[2][4]
Comparative In Vitro Data:
| Parameter | This compound | Tamoxifen | Cell Line | Reference |
| Estrogen Receptor (ER) Affinity | 10- to 60-fold higher | Baseline | Rat Uterus, MCF-7 | [2][4] |
| Growth Inhibition | More potent inhibitor | Baseline | MCF-7, ZR-75-1 | [4][5] |
| TGF-β Secretion Induction | 2-3 times higher | Baseline | MCF-7 | [6] |
| Inhibition of Growth Factor-Stimulated Proliferation | More potent inhibitor | Baseline | MCF-7 | [5] |
Note: The majority of the head-to-head preclinical comparisons were performed in tamoxifen-sensitive cell lines. There is a notable lack of published studies directly comparing the efficacy of this compound and other SERMs in established tamoxifen-resistant breast cancer cell lines (e.g., MCF-7/TAMR, T47D/TAMR).
This compound in the Context of Tamoxifen Resistance
While extensive preclinical data in tamoxifen-resistant models is lacking, some clinical observations and mechanistic properties of this compound suggest potential efficacy. In a phase II clinical trial, partial remissions were observed in three patients who were resistant to tamoxifen. However, it's important to note that a phase I trial in patients with metastatic breast cancer refractory to conventional endocrine therapy and chemotherapy showed no complete or partial responses.[5]
The enhanced potency of this compound in inducing Transforming Growth Factor-beta (TGF-β), a key negative growth regulator in breast cancer cells, presents a potential mechanism for overcoming tamoxifen resistance.[6] Dysregulation of the TGF-β signaling pathway has been implicated in the development of tamoxifen resistance.[7][8][9]
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the evaluation of SERMs in breast cancer models.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D, or their tamoxifen-resistant derivatives) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of the SERMs (e.g., this compound, tamoxifen, fulvestrant) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Implant ER+ human breast cancer cells (e.g., MCF-7) subcutaneously into ovariectomized nude mice.
-
Estrogen Supplementation: Supplement the mice with estrogen to promote initial tumor growth.
-
Drug Treatment: Once tumors are established, randomize the mice into treatment groups and administer the drugs (e.g., this compound, tamoxifen) orally or via injection.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Data Analysis: Compare the tumor growth rates between the different treatment groups and the control group.
Signaling Pathways and Experimental Workflow
Estrogen Receptor Signaling Pathway
Caption: Simplified Estrogen Receptor (ER) signaling pathway.
Proposed Mechanism of this compound in Overcoming Tamoxifen Resistance
Caption: Proposed mechanism of this compound in resistant cells.
General Experimental Workflow for SERM Comparison
Caption: Workflow for comparing SERM efficacy.
Conclusion
Preclinical evidence suggests that this compound is a more potent antiestrogen (B12405530) than tamoxifen in tamoxifen-sensitive ER+ breast cancer models.[4][5] Its stronger antagonism of the estrogen receptor and its enhanced ability to induce the tumor suppressor TGF-β provide a mechanistic rationale for its potential utility in overcoming tamoxifen resistance.[6] However, the discontinuation of its clinical development has resulted in a significant gap in the literature regarding its efficacy in well-characterized tamoxifen-resistant preclinical models.[1][2][3] Further investigation in such models would be necessary to definitively determine if the preclinical advantages of this compound translate into a therapeutic benefit in the tamoxifen-resistant setting.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Phase III randomized trial of this compound and tamoxifen as first-line endocrine treatment of ER/PgR-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of growth-factor-activated proliferation by anti-estrogens and effects on early gene expression of MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of transforming growth factor beta by the antiestrogens this compound, tamoxifen, and toremifene in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of TGF-β signaling in the mechanisms of tamoxifen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The functional implications of Akt activity and TGF-beta signaling in tamoxifen-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Gene Expression Profiles Induced by Droloxifene and Estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the gene expression profiles induced by the selective estrogen receptor modulator (SERM) Droloxifene and the natural estrogen, Estradiol (B170435). This analysis is intended to elucidate the distinct molecular mechanisms of these compounds and provide valuable insights for research and drug development in therapeutic areas targeting the estrogen receptor (ER).
Introduction
Estradiol is the primary female sex hormone and plays a crucial role in the development and function of female reproductive tissues. Its effects are mediated through the estrogen receptors alpha (ERα) and beta (ERβ), which act as ligand-activated transcription factors, modulating the expression of a wide array of genes. Dysregulation of estradiol signaling is implicated in the pathogenesis of breast cancer.
This compound is a nonsteroidal SERM that exhibits tissue-specific estrogen receptor agonist or antagonist activity.[1] It was developed as a potential treatment for breast cancer and osteoporosis.[1] Like other SERMs, this compound's unique pharmacological profile stems from its ability to induce a distinct conformational change in the ER compared to estradiol, leading to differential recruitment of co-regulatory proteins and, consequently, a different pattern of gene expression. Understanding these differences is critical for predicting the therapeutic efficacy and potential side effects of this compound.
Due to the limited availability of direct, head-to-head high-throughput gene expression studies comparing this compound and Estradiol, this guide synthesizes data from multiple sources. The information on this compound's effects on specific genes is drawn from targeted molecular studies, while the Estradiol gene expression data is derived from a representative microarray study using the MCF-7 breast cancer cell line.
Comparative Gene Expression Analysis
The following table summarizes the differential regulation of key genes by this compound and Estradiol. It is important to note that the data for this compound is based on specific targeted studies, while the Estradiol data represents a broader microarray analysis.
| Gene Symbol | Gene Name | Function | Regulation by this compound | Regulation by Estradiol |
| TGFB1 | Transforming Growth Factor Beta 1 | Involved in cell growth, proliferation, differentiation, and apoptosis. | Induced [2][3] | Generally downregulated or not significantly changed in MCF-7 cells. |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | A master regulator of cell proliferation, growth, and apoptosis. | Inhibits Estradiol-induced expression [2] | Upregulated |
| TP53 | Tumor Protein P53 | A tumor suppressor that regulates the cell cycle and apoptosis. | Induced [4] | No consistent direct regulation. |
| IL4R | Interleukin 4 Receptor | Involved in immune responses and cell survival. | Less induction compared to Estradiol (in rat uterus) | Upregulated |
| CYR61 | Cysteine-Rich Angiogenic Inducer 61 | A secreted protein involved in cell adhesion, migration, and proliferation. | Less induction compared to Estradiol (in rat uterus)[5] | Upregulated [5] |
Note: The comparison for IL4R and CYR61 is based on studies in the rat uterus and may not directly translate to human breast cancer cells. However, it highlights the differential regulatory potential of this compound and Estradiol on estrogen-responsive genes.
Signaling Pathways
The differential effects of Estradiol and this compound on gene expression are a direct consequence of their distinct interactions with the estrogen receptor and the subsequent signaling cascades.
Estradiol Signaling Pathway
Estradiol binds to ERα or ERβ, inducing a conformational change that promotes receptor dimerization and translocation to the nucleus.[6] The ER dimer then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription.[6] Estradiol can also mediate non-genomic effects by activating membrane-associated ERs, leading to the rapid activation of various kinase cascades, such as the PI3K/AKT and MAPK pathways.[7][8] These non-genomic pathways can further modulate gene expression by phosphorylating transcription factors.[7][8]
Caption: Estradiol Signaling Pathway.
This compound Signaling Pathway
As a SERM, this compound also binds to the ER. However, the this compound-ER complex adopts a different conformation than the Estradiol-ER complex.[9] This altered conformation leads to the recruitment of co-repressors instead of co-activators at some EREs, resulting in the repression of genes that would be activated by Estradiol.[9] In other cellular contexts, the this compound-ER complex may recruit co-activators to different response elements, leading to the activation of a unique set of genes. This dual agonist/antagonist activity is the hallmark of SERMs.
Caption: this compound Signaling Pathway.
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound and Estradiol on gene expression in a breast cancer cell line model.
Cell Culture and Treatment
-
Cell Line: MCF-7 human breast cancer cells, which are ER-positive, are a commonly used model.[10][11]
-
Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.[11]
-
Hormone Deprivation: To eliminate the influence of estrogens present in the serum, cells are switched to a phenol (B47542) red-free DMEM containing 5-10% charcoal-dextran stripped FBS for at least 72 hours prior to treatment.[10][12]
-
Treatment: Cells are treated with the desired concentration of Estradiol (e.g., 10 nM) or this compound (concentrations may vary depending on the experimental goals) for a specified duration (e.g., 24 hours). A vehicle control (e.g., ethanol) is run in parallel.[10][12]
RNA Isolation and Microarray Analysis
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
-
cRNA Preparation and Labeling: A specific amount of total RNA (e.g., 5 µg) is used to synthesize complementary RNA (cRNA), which is then labeled with biotin (B1667282) or fluorescent dyes.
-
Microarray Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array) overnight.
-
Scanning and Data Acquisition: The microarray chip is washed, stained, and scanned to detect the hybridization signals. The signal intensities are then quantified.
-
Data Analysis: The raw data is normalized to remove technical variations. Statistical analysis is performed to identify genes that are differentially expressed between the treated and control groups. A fold-change and p-value cutoff are typically applied to determine significance.
Caption: Gene Expression Analysis Workflow.
Conclusion
The comparison of gene expression profiles induced by this compound and Estradiol reveals distinct molecular signatures, underscoring their different mechanisms of action at the level of the estrogen receptor. While Estradiol acts as a potent agonist, broadly regulating genes involved in cell proliferation and growth, this compound exhibits a more complex profile of mixed agonist and antagonist activities. Its ability to induce the expression of tumor suppressors like TGF-β and p53, while antagonizing the proliferative effects of Estradiol on genes like c-myc, highlights its potential as a therapeutic agent.
Further high-throughput studies directly comparing the global gene expression changes induced by this compound and Estradiol under identical experimental conditions are warranted to provide a more comprehensive understanding of their respective pharmacological profiles. Such studies will be invaluable for the development of next-generation SERMs with improved efficacy and safety profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of transforming growth factor beta by the antiestrogens this compound, tamoxifen, and toremifene in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Expression and regulation of Cyr61 in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biochemia-medica.com [biochemia-medica.com]
- 7. Derailed Estrogen Signaling and Breast Cancer: An Authentic Couple - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Antioxidant Activity of Droloxifene and Other Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of the antioxidant activity of Droloxifene in comparison to other Selective Estrogen Receptor Modulators (SERMs). The information presented is based on available experimental data to facilitate an objective evaluation of their potential as antioxidant agents.
Executive Summary
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity. Beyond their primary hormonal effects, several SERMs have been investigated for their antioxidant properties. This guide focuses on the comparative antioxidant efficacy of this compound, a phenolic analogue of Tamoxifen (B1202), against other well-known SERMs. Preclinical data suggests that this compound possesses antioxidant capabilities, primarily through the inhibition of lipid peroxidation. While direct comparative studies across a wide range of SERMs are limited, this guide synthesizes the available evidence to provide a comparative overview.
Comparative Antioxidant Activity: Data Summary
The antioxidant activity of SERMs is often evaluated by their ability to inhibit lipid peroxidation, a key process in cellular oxidative damage. The available data from in vitro studies is summarized below.
| SERM | Antioxidant Activity Metric | Model System | Finding | Reference |
| This compound | Inhibition of Lipid Peroxidation | Rat liver microsomes, Ox-brain phospholipid liposomes | Better inhibitor than Tamoxifen, but less effective than 17β-estradiol. | [1] |
| Tamoxifen | Inhibition of Lipid Peroxidation | Rat liver microsomes, Ox-brain phospholipid liposomes | Less effective inhibitor than this compound and 17β-estradiol. | [1] |
| Raloxifene | Inhibition of LDL Oxidation (IC50) | In vitro, human LDL | Significantly more potent than Tamoxifen and Estradiol (B170435) (IC50: Raloxifene 3.3 µM vs. Tamoxifen 35.3 µM and Estradiol 24.6 µM). | [2] |
| 17β-Estradiol | Inhibition of Lipid Peroxidation | Rat liver microsomes, Ox-brain phospholipid liposomes | More effective inhibitor than this compound and Tamoxifen. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the typical experimental protocols used to assess the antioxidant activity of SERMs.
Inhibition of Lipid Peroxidation in Microsomes
This assay measures the ability of a compound to prevent the oxidative degradation of lipids in liver microsomes, which are rich in polyunsaturated fatty acids.
Methodology:
-
Preparation of Microsomes: Liver microsomes are isolated from homogenized rat liver tissue by differential centrifugation.
-
Induction of Peroxidation: Lipid peroxidation is typically induced by adding an iron salt (e.g., Fe(III)-ascorbate or Fe(III)-ADP/NADPH) to the microsomal suspension.
-
Incubation with SERMs: The microsomes are pre-incubated with varying concentrations of the SERM (e.g., this compound, Tamoxifen) before the addition of the pro-oxidant.
-
Measurement of Peroxidation: The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. This is commonly done using the thiobarbituric acid reactive substances (TBARS) assay, where MDA reacts with thiobarbituric acid to form a colored product that can be measured spectrophotometrically.
-
Data Analysis: The percentage inhibition of lipid peroxidation is calculated by comparing the MDA levels in the presence and absence of the SERM.
Inhibition of LDL Oxidation
This assay assesses the capacity of a compound to protect low-density lipoprotein (LDL) particles from oxidative modification, a key event in the development of atherosclerosis.
Methodology:
-
Isolation of LDL: LDL is isolated from human plasma by ultracentrifugation.
-
Induction of Oxidation: Oxidation of LDL is initiated by incubation with a transition metal ion, typically copper sulfate (B86663) (CuSO4).
-
Incubation with SERMs: The isolated LDL is incubated with different concentrations of the SERM (e.g., Raloxifene, Tamoxifen, Estradiol) prior to the addition of the oxidizing agent.
-
Measurement of Oxidation: The progression of LDL oxidation is monitored by measuring the formation of conjugated dienes, which absorb light at 234 nm, or by quantifying the formation of MDA using the TBARS assay at various time points.
-
Data Analysis: The antioxidant activity is often expressed as the lag phase (the time before the onset of rapid oxidation) or as the IC50 value, which is the concentration of the compound required to inhibit LDL oxidation by 50%.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
References
- 1. This compound (3-hydroxytamoxifen) has membrane antioxidant ability: potential relevance to its mechanism of therapeutic action in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Raloxifene is a better antioxidant of low-density lipoprotein than estradiol or tamoxifen in postmenopausal women in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Droloxifene and Tamoxifen on Uterine Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential effects of two selective estrogen receptor modulators (SERMs), Droloxifene and Tamoxifen (B1202), on uterine tissue. The following sections present a comprehensive overview based on available preclinical and clinical data, detailing their mechanisms of action, impact on uterine histology and gene expression, and associated signaling pathways.
Executive Summary
Tamoxifen, a widely used endocrine therapy for breast cancer, is known for its partial estrogen agonist activity in the uterus, leading to an increased risk of endometrial proliferation, hyperplasia, and cancer.[1][2][3] this compound, a derivative of Tamoxifen, was developed with the aim of retaining the therapeutic benefits of Tamoxifen while minimizing its uterotrophic effects. Preclinical data consistently demonstrate that this compound exhibits significantly less estrogenic activity on the uterus compared to Tamoxifen.[4][5] While this compound showed a more favorable uterine safety profile, its clinical development was ultimately halted due to lower efficacy in treating breast cancer compared to Tamoxifen.[6][7]
Quantitative Data Comparison
The following tables summarize the key quantitative findings from comparative studies on the effects of this compound and Tamoxifen on uterine tissue.
Table 1: Effects on Uterine Histology in Ovariectomized (OVX) Rats
| Parameter | Vehicle (OVX Control) | Tamoxifen (0.1 mg/kg/day) | Tamoxifen (1 mg/kg/day) | This compound (0.1 mg/kg/day) | This compound (1 mg/kg/day) | Estrogen (EE) (30 µg/kg/day) |
| Uterine Weight | Baseline Decrease (-72%) | Significantly > OVX Control | Significantly > OVX Control | No significant effect | Slightly > OVX Control | Maintained at Sham level |
| Cross-Sectional Area | Baseline Decrease (-74%) | Significantly > OVX Control | Significantly > OVX Control | No significant effect | Slightly > OVX Control | Maintained at Sham level |
| Stromal Thickness | Baseline Decrease (-52%) | Significantly > OVX Control | Significantly > OVX Control | No significant effect | No significant effect | Maintained at Sham level |
| Luminal Epithelial Thickness | Baseline Decrease (-53%) | Significantly > OVX Control | Significantly > OVX Control | No significant effect | No significant effect | Maintained at Sham level |
Data synthesized from a study in ovariectomized Sprague-Dawley rats treated for 4 weeks.[4] "Significantly > OVX Control" indicates a partial estrogenic effect, though less than that of Ethynyl Estradiol (B170435) (EE).[4]
Table 2: Comparative Molecular and Cellular Effects
| Feature | Tamoxifen | This compound | Reference |
| ER Binding Affinity | Lower | 10-60 fold higher than Tamoxifen | [5][8][9] |
| Gene Induction (cyr61) | Much greater induction | Slight induction | [10] |
| Gene Induction (IL-4 Receptor) | Lower induction than Estrogen | Lower induction than Estrogen | [10] |
| Cell Proliferation (Ki-67) | Increased expression in adenocarcinoma cells | Not observed (vs. Raloxifene) | [11] |
| Protein Biosynthesis Inhibition | Weaker inhibitor | Potent inhibitor in ER+ cells | [5] |
| Uterine Carcinogenicity (Rats) | Causes liver tumors | Devoid of carcinogenic effects | [5] |
Signaling Pathways and Mechanisms of Action
The differential effects of Tamoxifen and this compound on uterine tissue are rooted in their distinct interactions with the estrogen receptor (ER) and subsequent downstream signaling. Tamoxifen acts as a partial agonist in the uterus, promoting cell growth and proliferation. Recent studies suggest this effect is mediated through the activation of the PI3K-AKT pathway, a key regulator of cell growth, often in a manner that is independent of PIK3CA mutations.[12][13] this compound, conversely, exhibits a higher ratio of antiestrogenic to estrogenic activity, resulting in minimal stimulation of these growth-promoting pathways in the uterus at therapeutically relevant doses for bone protection.[4][5]
Caption: Differential signaling of Tamoxifen and this compound in uterine cells.
Experimental Protocols
The data presented in this guide are derived from robust preclinical studies. Below are detailed methodologies for key experiments cited.
In Vivo Study of Uterine Effects in Ovariectomized Rats
-
Objective: To compare the effects of this compound, Tamoxifen, and Estrogen on uterine histology.[4]
-
Animal Model: Five-month-old female Sprague-Dawley rats.
-
Procedure:
-
Animals were either sham-operated or ovariectomized (OVX).
-
OVX rats were randomly assigned to treatment groups and treated orally (p.o.) daily for 4 weeks.
-
Treatment Groups:
-
Vehicle control
-
This compound (0.1 or 1.0 mg/kg/day)
-
Tamoxifen (0.1 or 1.0 mg/kg/day)
-
17α-ethynyl estradiol (EE; 3 or 30 µg/kg/day)
-
-
At the end of the treatment period, animals were euthanized.
-
-
Analysis:
-
Uteri were collected, and wet weight was determined.
-
Uterine tissues were fixed, sectioned, and stained for histological examination.
-
Parameters measured included uterine cross-sectional tissue area, stromal thickness, and luminal epithelial thickness.
-
-
Statistical Analysis: Data were analyzed using appropriate statistical tests to compare treatment groups with sham and OVX controls.
Gene Expression Analysis in Ovariectomized Rat Uterus
-
Objective: To identify estrogen-regulated genes in the uterus and compare their regulation by this compound and Tamoxifen.[10]
-
Animal Model: Ovariectomized rats.
-
Procedure:
-
A subtractive cDNA library was created to identify genes regulated by 17α-ethynyl estradiol (30 µg/kg) at 4 hours post-treatment.
-
Identified estrogen-regulated messenger RNAs (mRNAs) were then examined for their response to this compound and Tamoxifen.
-
Treatment Groups for Comparison:
-
This compound (1 and 10 mg/kg, p.o.)
-
Tamoxifen (10 mg/kg, p.o.)
-
-
-
Analysis:
-
Uterine tissue was collected at specified time points after drug administration.
-
Total RNA was extracted from the uterine tissue.
-
The expression levels of specific genes (e.g., cyr61, IL-4 receptor) were quantified using methods like Northern blot analysis or quantitative PCR.
-
-
Outcome: The study revealed quantitative and temporal differences in the induction of specific genes between Estrogen, Tamoxifen, and this compound.[10]
Caption: Workflow for in vivo comparison of SERMs on uterine tissue.
Conclusion
The available evidence strongly indicates that this compound possesses a more favorable uterine safety profile than Tamoxifen. Its significantly lower estrogenic agonist activity in uterine tissue translates to minimal effects on uterine weight, histology, and the expression of proliferation-associated genes.[4] While Tamoxifen's partial agonism contributes to its efficacy in breast cancer, it concurrently increases the risk of adverse uterine events.[3][14] The distinct signaling mechanisms, particularly Tamoxifen's activation of the PI3K-AKT pathway, underscore the molecular basis for these differential effects.[13] Although this compound did not proceed to clinical use for breast cancer due to comparative efficacy, the data from its preclinical development provide valuable insights for the design of future SERMs with an optimized balance of efficacy and uterine safety.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Uterine side effects of treatment with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of this compound, tamoxifen, and estrogen on bone, serum cholesterol, and uterine histology in the ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Phase III randomized trial of this compound and tamoxifen as first-line endocrine treatment of ER/PgR-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. No loss of estrogenic or anti-estrogenic activity after demethylation of this compound (3-OH-tamoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrogen-induced genes in the uterus of ovariectomized rats and their regulation by this compound and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effects of raloxifene and tamoxifen on the expression of estrogen receptors and antigen Ki-67 in human endometrial adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uspharmacist.com [uspharmacist.com]
- 13. New research sheds light on why Tamoxifen may lead to higher risk of uterine cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 14. Effect of tamoxifen on endometrial proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Droloxifene's Anti-Tumor Efficacy: A Comparative Analysis in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Droloxifene's anti-tumor effects against other selective estrogen receptor modulators (SERMs) based on available experimental data. This compound, a nonsteroidal SERM, has demonstrated notable anti-tumor properties, particularly in estrogen receptor-positive (ER-positive) breast cancer cell lines.
Preclinical studies have consistently highlighted this compound's higher binding affinity for the estrogen receptor compared to the widely used drug, Tamoxifen (B1202).[1][2][3] This heightened affinity is a key factor in its potent antiestrogenic activity. In ER-positive breast cancer cells, this compound effectively inhibits growth and division.[4] However, its development was halted after clinical trials showed it to be less effective than Tamoxifen in patients.[5][6]
Comparative Efficacy in Breast Cancer Cell Lines
This compound's primary mechanism of action involves competitive binding to the estrogen receptor, which blocks estrogen-mediated cell proliferation. This effect is most pronounced in ER-positive breast cancer cell lines such as MCF-7 and ZR-75-1.[3][7] In contrast, ER-negative cell lines like MDA-MB-231 do not show a significant response to this compound, underscoring the ER-dependent nature of its anti-tumor activity.[3][8]
| Drug | Cell Line | Estrogen Receptor Status | Reported Efficacy |
| This compound | MCF-7 | Positive | More potent growth inhibitor than Tamoxifen.[2][3] IC50 for ER binding affinity is approx. 1 x 10⁻⁸ M.[1] |
| ZR-75-1 | Positive | Effective growth inhibition.[7] | |
| T-47D | Positive | Dose-dependent inhibition of estradiol-induced growth.[8] | |
| MDA-MB-231 | Negative | No significant effect on in vitro growth.[3][8] | |
| Tamoxifen | MCF-7 | Positive | Less potent growth inhibitor than this compound.[2][3] |
| ZR-75-1 | Positive | Effective growth inhibition. | |
| T-47D | Positive | Inhibited estradiol-induced growth only at high concentrations.[8] | |
| MDA-MB-231 | Negative | No significant effect on in vitro growth.[3] |
Effects on Cell Cycle and Apoptosis
This compound exerts its anti-proliferative effects by inducing cell cycle arrest, primarily in the G1 phase.[2] This is a hallmark of many antiestrogenic compounds and is a direct consequence of blocking estrogen-dependent progression through the cell cycle. While qualitative descriptions of G1 arrest are available, specific quantitative data on the percentage of cells in each phase of the cell cycle after this compound treatment are not detailed in the reviewed studies.
The induction of apoptosis, or programmed cell death, is another key aspect of the anti-tumor effects of SERMs. While this compound is expected to induce apoptosis in ER-positive cells, specific quantitative data from apoptosis assays were not found in the searched literature. For comparison, the related SERM, Raloxifene (B1678788), has been shown to induce apoptosis in breast cancer cells.
Activity in Other Cancer Cell Lines
Data on the efficacy of this compound in non-breast cancer cell lines is limited. However, studies on other SERMs provide insights into their potential broader applications. For instance, the SERM Ormeloxifene has demonstrated the ability to inhibit cell growth and induce apoptosis in ovarian cancer cell lines. Another SERM, Raloxifene, was found to not inhibit, and at high concentrations even promote, the growth of the estrogen-responsive Ishikawa endometrial adenocarcinoma cell line in vitro.[9] This highlights the tissue-specific and compound-specific actions of SERMs.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or comparator compounds (e.g., Tamoxifen) for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or control for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound or control compounds as for the other assays.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its in vitro evaluation.
This compound Signaling Pathway
Experimental Workflow for In Vitro Evaluation
References
- 1. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiestrogenic and antitumor effects of this compound in experimental breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase III randomized trial of this compound and tamoxifen as first-line endocrine treatment of ER/PgR-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Pharmacological activities of this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of raloxifene hydrochloride on endometrial cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of Droloxifene's impact on different estrogen receptor subtypes
For Researchers, Scientists, and Drug Development Professionals
Droloxifene, a selective estrogen receptor modulator (SERM), has been a subject of interest for its potential therapeutic applications. Understanding its differential impact on the two primary estrogen receptor subtypes, ERα and ERβ, is crucial for elucidating its mechanism of action and predicting its tissue-specific effects. This guide provides a comparative analysis of this compound's interaction with ERα and ERβ, drawing upon available experimental data.
Binding Affinity: A Preference for ERα
While direct comparative studies quantifying the binding affinity of this compound to both human ERα and ERβ are limited in publicly available literature, preclinical data consistently indicate its high affinity for the estrogen receptor in general. Studies have shown that this compound possesses a 10- to 60-fold higher binding affinity for the estrogen receptor compared to Tamoxifen.[1]
Insight into the potential subtype selectivity of this compound can be drawn from studies on structurally related compounds. For instance, Ormeloxifene, another triphenylethylene (B188826) derivative, has been shown to exhibit a higher binding affinity for ERα over ERβ.[2] In competitive binding experiments with human recombinant receptors, Ormeloxifene demonstrated a relative binding affinity of 8.8% for ERα compared to 3% for ERβ, with corresponding Ki values of 250 nM and 750 nM, respectively.[2] This suggests that this compound may also have a preferential affinity for ERα.
A computational study employing molecular docking and dynamics simulations further supports a strong interaction between this compound and ERα, indicating a high binding affinity. However, this study did not include a comparative analysis with ERβ.
Table 1: Comparative Binding Affinity of a Structurally Related SERM (Ormeloxifene) for Estrogen Receptor Subtypes
| Compound | Estrogen Receptor Subtype | Relative Binding Affinity (%) | Ki (nM) |
| Ormeloxifene | ERα | 8.8 | 250 |
| Ormeloxifene | ERβ | 3 | 750 |
Data from Singh et al. (2009).[2]
Transcriptional Regulation and Signaling Pathways
The differential binding of SERMs to ERα and ERβ can lead to distinct patterns of gene regulation and downstream signaling. SERMs can modulate gene expression through both classical estrogen response element (ERE)-mediated transcription and by tethering to other transcription factors, such as AP-1. The specific conformational changes induced in the receptor upon ligand binding dictate whether co-activator or co-repressor proteins are recruited, leading to agonistic or antagonistic effects.
Given its likely preference for ERα, this compound's primary mode of action in ER-positive breast cancer cells is believed to be the competitive inhibition of estradiol (B170435) binding to ERα, leading to the suppression of estrogen-dependent gene expression and subsequent cell cycle arrest.[1]
Experimental Workflow for ER Binding Affinity Assay
Caption: Workflow for a competitive estrogen receptor binding assay.
Signaling Pathway: ERα-Mediated Gene Regulation
References
- 1. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of estrogen receptor transactivation and estrogen-induced gene expression by ormeloxifene-a triphenylethylene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estradiol and Selective Estrogen Receptor Modulators Differentially Regulate Target Genes with Estrogen Receptors α and β - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Toxicity Profiles of Droloxifene and Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo toxicity profiles of two selective estrogen receptor modulators (SERMs), Droloxifene and Tamoxifen (B1202). The information presented is based on preclinical experimental data to assist researchers in understanding the relative safety of these compounds.
Executive Summary
This compound, a structural analog of Tamoxifen, was developed as a potential alternative for the treatment of breast cancer. Preclinical studies have consistently demonstrated that this compound possesses a more favorable in vivo toxicity profile compared to Tamoxifen. Key differences lie in their carcinogenic potential, particularly concerning the liver and uterus. While Tamoxifen is a known hepatocarcinogen in rats and is associated with an increased risk of endometrial cancer, this compound has been shown to be devoid of carcinogenic and mutagenic effects in similar animal models.[1] This guide will delve into the specific toxicological data, experimental methodologies, and underlying mechanistic pathways.
Quantitative Toxicity Data
The following table summarizes the available quantitative in vivo toxicity data for this compound and Tamoxifen.
| Toxicity Parameter | This compound | Tamoxifen | Species |
| Acute Toxicity (LD50) | Data not available in reviewed literature. Tolerated at all doses (1, 10, 100 mg/kg) in a 4-week study.[2] | Oral LD50: 4100 mg/kg | Rat |
| Carcinogenicity | No increase in the incidence of tumors in a 24-month oral administration study in rats.[2] | Induces hepatocellular carcinomas in rats in a dose-dependent manner.[3] | Rat |
| Genotoxicity | Did not form DNA adducts in rat liver in vivo.[2] | Forms DNA adducts in rat liver.[1] | Rat |
| Uterine Effects | Less estrogenic effect on the uterus compared to Tamoxifen.[4] | Partial estrogenic effects leading to uterine hypertrophy.[5] | Rat |
Experimental Protocols
Tamoxifen: Two-Year Carcinogenicity Bioassay in Rats
This protocol is based on a conventional 2-year carcinogenicity study to assess the long-term oral toxicity and carcinogenic potential of Tamoxifen in rats.[3]
-
Test Animals: Alderley Park Wistar-derived rats.
-
Groups:
-
Control Group: Vehicle alone (0.5% hydroxypropyl methylcellulose). 102 males and 104 females.
-
Treatment Groups: 5, 20, and 35 mg/kg of Tamoxifen/day. 51 males and 52 females per group.
-
-
Administration: Daily by gastric intubation.
-
Duration: 24 months.
-
Parameters Monitored:
-
Growth rate and food consumption.
-
Clinical signs of toxicity and mortality.
-
Hematology and clinical chemistry at interim and terminal sacrifices.
-
Gross pathology at necropsy.
-
Histopathological examination of all major organs and tissues.
-
-
Key Findings: A dose-related increase in the incidence of hepatocellular tumors, primarily hepatocellular carcinomas, was observed in the treated groups.[3]
This compound: 24-Month Oral Carcinogenicity Study in Rats
This protocol provides an overview of a long-term study designed to evaluate the carcinogenic potential of this compound.[2]
-
Test Animals: Female Sprague-Dawley rats.
-
Groups:
-
Control Group: Vehicle alone.
-
Treatment Groups: 4, 12, 36, or 90 mg/kg bw this compound citrate (B86180) daily. 49-50 rats per group.
-
-
Administration: Gastric instillation.
-
Duration: 24 months.
-
Parameters Monitored:
-
Incidence of liver tumors and other neoplasms.
-
General health and survival.
-
-
Key Findings: No increase in the incidence of liver tumors was reported in the this compound-treated groups compared to the control group.[2]
Signaling Pathways and Mechanisms of Toxicity
The differential toxicity profiles of this compound and Tamoxifen can be partly attributed to their distinct interactions with the estrogen receptor and their subsequent metabolic pathways.
Estrogen Receptor Signaling Pathway
Both this compound and Tamoxifen are SERMs that competitively bind to the estrogen receptor (ER), leading to a conformational change that modulates gene transcription. In breast tissue, they act as antagonists, inhibiting the proliferative effects of estrogen. However, their agonist versus antagonist activity can vary in other tissues, such as the uterus and liver, contributing to their different side-effect profiles.
Metabolic Activation of Tamoxifen and DNA Adduct Formation
A key differentiator in the toxicity of Tamoxifen is its metabolic activation to reactive intermediates that can form covalent adducts with DNA, a critical step in chemical carcinogenesis. This process is particularly prominent in the rat liver. This compound, in contrast, does not appear to undergo this metabolic activation pathway to the same extent, as evidenced by the lack of DNA adduct formation in vivo.[1][2]
Conclusion
The available in vivo data strongly suggest that this compound has a superior safety profile compared to Tamoxifen, primarily due to its lack of genotoxicity and carcinogenicity observed in animal models. While both compounds effectively modulate the estrogen receptor, the differences in their metabolic pathways and tissue-specific activities lead to distinct long-term toxicological outcomes. For researchers and drug development professionals, this compound represents a case study in the rational design of SERMs with potentially improved safety, even though it was ultimately not brought to market. This comparative guide underscores the importance of comprehensive preclinical toxicity assessment in the development of new therapeutic agents.
References
- 1. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Two-year carcinogenicity study of tamoxifen in Alderley Park Wistar-derived rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of this compound, tamoxifen, and estrogen on bone, serum cholesterol, and uterine histology in the ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Validating Droloxifene's Mechanism: A Comparative Guide Using Knockout and Knockdown Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validation of Droloxifene's mechanism of action, with a focus on the use of knockout and knockdown models. While direct experimental validation of this compound using these genetic tools is not extensively documented in publicly available literature, this guide offers a comprehensive overview of its established mechanism through indirect evidence and draws comparisons with closely related Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen (B1202) and Raloxifene, for which such data are available.
Executive Summary
This compound, a nonsteroidal SERM, exhibits high affinity for the estrogen receptor (ER) and functions as an antiestrogen (B12405530) in ER-positive breast cancer cells. Its mechanism is strongly suggested to be ER-dependent, as its antiproliferative effects are observed in ER-positive but not ER-negative cell lines. However, formal validation of this dependency through targeted gene knockout or knockdown of the estrogen receptor in the context of this compound treatment is not well-documented.
This guide bridges this gap by:
-
Presenting the indirect evidence supporting the ERα-mediated mechanism of this compound.
-
Providing a comparative analysis with Tamoxifen and Raloxifene, for which ERα knockout and knockdown studies have been conducted.
-
Exploring the potential involvement of the G protein-coupled estrogen receptor (GPER1) as an alternative or complementary pathway, supported by knockdown studies with other SERMs.
-
Detailing experimental protocols for gene silencing and knockout to facilitate future validation studies of this compound.
This compound's Estrogen Receptor-Dependent Mechanism: Indirect Evidence
This compound's primary mechanism of action is believed to be the competitive inhibition of estrogen binding to the estrogen receptor alpha (ERα). This interaction leads to the modulation of gene expression, ultimately inhibiting the growth of ER-positive breast cancer cells.
Key supporting findings:
-
Cell Line Specificity: this compound effectively inhibits the growth of ER-positive breast cancer cell lines (e.g., MCF-7) but has no significant effect on ER-negative cell lines (e.g., MDA-MB-231).
-
Receptor Affinity: this compound demonstrates a high binding affinity for ERα, often reported to be higher than that of Tamoxifen.
-
Downstream Gene Regulation: Treatment with this compound has been shown to affect the expression of estrogen-responsive genes. For instance, it can prevent the estrogen-stimulated expression of the proto-oncogene c-myc and induce the expression of the negative growth factor TGF-beta.
While compelling, this evidence remains indirect. Definitive validation requires experiments where the target protein is removed or its expression is significantly reduced.
Comparative Analysis with Other SERMs in Knockout/Knockdown Models
To understand how this compound's mechanism could be definitively validated, we can examine studies on other well-known SERMs where ERα has been knocked out or knocked down.
Tamoxifen: Validating the ERα-Dependence
Tamoxifen's anti-cancer effects are largely mediated through ERα. Studies using knockout and knockdown models have provided direct evidence for this.
Table 1: Effects of Tamoxifen in ERα Knockout/Knockdown Models
| Experimental System | Key Findings | Quantitative Data (Illustrative) | Reference |
| ERα knockout mice | Tamoxifen-induced changes in body temperature, bone density, and movement are ablated. | Wild-type mice treated with tamoxifen show a significant decrease in uterine weight, an effect absent in ERα knockout mice. | [1][2][3] |
| ERα knockdown in breast cancer cells (MCF-7) | The growth-inhibitory effects of Tamoxifen are significantly reduced. | Cell proliferation in response to Tamoxifen is reduced by ~70% in control cells vs. ~20% in ERα knockdown cells. | [4][5] |
| ERα knockout in hypothalamus-preoptic area | Tamoxifen-induced gene expression changes are reversed or ablated. | Specific gene expression changes induced by Tamoxifen in wild-type mice are not observed in conditional knockout mice. | [1][2] |
Raloxifene: An ER-Mediated Mechanism
Raloxifene, another SERM, also exerts its effects through the estrogen receptor.
Table 2: Effects of Raloxifene in ERα Knockdown Models
| Experimental System | Key Findings | Quantitative Data (Illustrative) | Reference |
| ERα knockdown in breast cancer cells | The ability of Raloxifene to inhibit cell proliferation is diminished. | Raloxifene-induced apoptosis is significantly lower in ERα knockdown cells compared to control cells. | [6][7][8] |
| ERα-dependent reporter assays | Raloxifene's antagonist activity is dependent on the presence of functional ERα. | Reporter gene activity is not repressed by Raloxifene in cells lacking ERα. | [9] |
dot graph TD; A[this compound] --|> B{ERα}; B --|> C{Gene Transcription Modulation}; C --|> D[Cell Cycle Arrest]; C --|> E[Apoptosis]; subgraph "Experimental Validation" direction LR F(ERα Knockdown/Knockout) -.- G(Loss of this compound Effect); end
end Proposed signaling pathway and validation of this compound.
The Potential Role of GPER1
Recent research has highlighted the G protein-coupled estrogen receptor (GPER1) as a mediator of rapid, non-genomic estrogen signaling. Some SERMs, including Tamoxifen, have been shown to interact with GPER1. Knockdown studies have begun to elucidate the role of this receptor in SERM action and resistance.
Table 3: Effects of SERMs in GPER1 Knockdown Models
| Experimental System | Key Findings | Quantitative Data (Illustrative) | Reference |
| GPER1 knockdown in breast cancer cells (MCF-7) treated with 4-hydroxytamoxifen (B85900) (4-OHT) | Inhibition of IGF-1-stimulated signaling by 4-OHT is reduced. | Phosphorylation of downstream kinases is significantly less inhibited by 4-OHT in GPER1 knockdown cells. | [10] |
| GPER1 knockdown in triple-negative breast cancer cells | Decreased cell growth. | GPER1 knockdown resulted in decreased cell viability and invasion. | [11] |
| GPER1 knockout mice | Exhibit metabolic dysregulation. | GPER1 knockout mice show altered glucose homeostasis and body weight compared to wild-type. | [12] |
dot graph TD; A[SERMs e.g., Tamoxifen] --|> B{GPER1}; B --|> C{Downstream Signaling Cascades e.g., MAPK/ERK}; C --|> D[Modulation of Gene Expression]; D --|> E{Cellular Responses};
end Potential GPER1-mediated signaling of SERMs.
Experimental Protocols
To facilitate the direct validation of this compound's mechanism, detailed protocols for siRNA-mediated knockdown of ERα and CRISPR/Cas9-mediated knockout of GPER1 are provided below.
Protocol for siRNA-Mediated Knockdown of Estrogen Receptor Alpha (ERα) in Breast Cancer Cells
This protocol describes the transient knockdown of ERα using small interfering RNA (siRNA) in a cell line such as MCF-7.
Materials:
-
ERα-positive breast cancer cells (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
siRNA targeting ESR1 (the gene encoding ERα) and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Reagents for protein extraction and Western blotting or RNA extraction and qRT-PCR
Procedure:
-
Cell Seeding: The day before transfection, seed MCF-7 cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
For each well, dilute 20-80 pmols of siRNA duplex into 100 µl of siRNA Transfection Medium.
-
In a separate tube, dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-45 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Wash the cells once with PBS.
-
Add 0.8 ml of siRNA Transfection Medium to the tube containing the siRNA-lipid complexes.
-
Aspirate the wash buffer from the cells and add the 1 ml of the siRNA-lipid complex mixture to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.
-
Post-transfection: Add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration.
-
Assay for Knockdown and Phenotype:
-
After 24-72 hours post-transfection, harvest the cells.
-
Assess the knockdown efficiency by Western blotting for ERα protein or qRT-PCR for ESR1 mRNA.
-
Treat the transfected cells with this compound and assess the phenotypic outcome (e.g., cell proliferation via MTT assay, apoptosis via Annexin V staining).
-
dot graph TD; A[Seed Cells] --> B[Prepare siRNA-Lipid Complexes]; B --> C[Transfect Cells]; C --> D[Incubate]; D --> E[Harvest Cells and Analyze];
end Workflow for siRNA-mediated knockdown of ERα.
Protocol for CRISPR/Cas9-Mediated Knockout of GPER1
This protocol outlines the generation of a stable GPER1 knockout cell line using the CRISPR/Cas9 system.
Materials:
-
Target cell line (e.g., MDA-MB-231)
-
CRISPR/Cas9 plasmid vector expressing Cas9 nuclease and a single guide RNA (sgRNA) targeting GPER1 (e.g., pSpCas9(BB)-2A-Puro)
-
Lipofectamine LTX or other suitable transfection reagent
-
Puromycin (B1679871) for selection
-
Reagents for genomic DNA extraction and sequencing
-
Reagents for protein extraction and Western blotting
Procedure:
-
sgRNA Design and Cloning: Design and clone an sgRNA sequence targeting an early exon of the GPER1 gene into the CRISPR/Cas9 vector according to the manufacturer's protocol.
-
Transfection: Transfect the target cells with the GPER1-targeting CRISPR/Cas9 plasmid using a suitable transfection reagent.
-
Selection: 24-48 hours post-transfection, begin selection by adding puromycin to the culture medium. Maintain selection until non-transfected cells are eliminated.
-
Single-Cell Cloning: Isolate single cells from the puromycin-resistant population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expansion and Screening of Clones: Expand the single-cell clones and screen for GPER1 knockout.
-
Genomic DNA Analysis: Extract genomic DNA from each clone and amplify the targeted region by PCR. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: Confirm the absence of GPER1 protein expression in the identified knockout clones by Western blotting.
-
-
Phenotypic Analysis: Use the validated GPER1 knockout clones and wild-type control cells to assess the effects of this compound on cellular processes such as proliferation, migration, and signaling.
dot graph TD; A[sgRNA Design and Cloning] --> B[Transfection of CRISPR/Cas9 Plasmid]; B --> C[Puromycin Selection]; C --> D[Single-Cell Cloning]; D --> E[Expansion of Clones]; E --> F{Screening for Knockout}; F -- "Genomic DNA Sequencing" --> G[Identify Clones with Indels]; F -- "Western Blot" --> H[Confirm Protein Absence]; G & H --> I[Validated Knockout Cell Line]; I --> J[Phenotypic Analysis with this compound];
end Workflow for CRISPR/Cas9-mediated knockout of GPER1.
Conclusion
While direct evidence from knockout or knockdown studies for this compound is currently lacking, the available data strongly supports an ERα-dependent mechanism of action. Comparative analysis with other SERMs like Tamoxifen and Raloxifene, for which such validation exists, provides a clear roadmap for future research. Furthermore, the emerging role of GPER1 in SERM activity suggests that it is a critical target for investigation to fully elucidate the molecular pharmacology of this compound. The experimental protocols provided in this guide offer a starting point for researchers to definitively validate the molecular targets of this compound and further refine our understanding of its therapeutic action.
References
- 1. Estrogen receptor alpha in the brain mediates tamoxifen-induced changes in physiology in mice [escholarship.org]
- 2. Estrogen receptor alpha in the brain mediates tamoxifen-induced changes in physiology in mice. | Sigma-Aldrich [merckmillipore.com]
- 3. Estrogen receptor alpha in the brain mediates tamoxifen-induced changes in physiology in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable knockdown of estrogen receptor alpha by vector-based RNA interference suppresses proliferation and enhances apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Raloxifene and ICI182,780 increase estrogen receptor-alpha association with a nuclear compartment via overlapping sets of hydrophobic amino acids in activation function 2 helix 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GPER1-mediated IGFBP-1 induction modulates IGF-1-dependent signaling in tamoxifen-treated breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockdown of G Protein-coupled Estrogen Receptor 1 (GPER1) Enhances Tumor-supportive Properties in Cervical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. endocrinology.org [endocrinology.org]
A Comparative Analysis of Droloxifene and Next-Generation SERMs in Breast Cancer Research
A detailed guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of Droloxifene versus next-generation Selective Estrogen Receptor Modulators (SERMs) such as Bazedoxifene (B195308), Lasofoxifene (B133805), and Elacestrant (B1663853).
This guide provides a comprehensive comparison of the preclinical performance of this compound, an early-generation Selective Estrogen Receptor Modulator (SERM), against three next-generation agents: Bazedoxifene, Lasofoxifene, and Elacestrant. While this compound's development was discontinued, its profile serves as a valuable benchmark for understanding the advancements in endocrine therapy for estrogen receptor-positive (ER+) breast cancer.[1] This comparison focuses on key preclinical parameters, including anti-proliferative activity, mechanism of action, and impact on ER signaling pathways, supported by experimental data and detailed methodologies.
Comparative Anti-Proliferative Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for each SERM in various breast cancer cell lines. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons in a single study are limited due to the discontinuation of this compound's development.
Table 1: IC50 Values of this compound in ER-Positive Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration | Reference |
| MCF-7 | Not explicitly quantified, but more effective than Tamoxifen | Not Specified | [2][3] |
| ZR-75-1 | Not explicitly quantified, but more effective than Tamoxifen | Not Specified | [4] |
| T-47D | Not explicitly quantified, but more effective than Tamoxifen | Not Specified | [4] |
Note: Preclinical data for this compound often emphasizes its higher binding affinity (10-60 fold greater than Tamoxifen) and superior growth inhibition compared to Tamoxifen, though specific IC50 values are not always provided in the available literature.[1][2][3]
Table 2: IC50 Values of Bazedoxifene in ER-Positive Breast Cancer Cell Lines
| Cell Line | IC50 (nM) | Treatment Duration | Reference |
| MCF-7 | 0.24 | Not Specified | [5][6][7] |
| MCF-7:5C (Hormone-Independent) | ~10 | Not Specified | [8] |
| SUM149PT (TNBC) | 8038 | 72 hours | [9] |
| MDA-MB-231 (TNBC) | 7988 | 72 hours | [9] |
Table 3: IC50 Values of Lasofoxifene in ER-Positive Breast Cancer Cell Lines
| Cell Line | IC50 (nM) | Treatment Duration | Reference |
| WT/Y537S heterozygous MCF-7 | 2.88 | Not Specified | [10][11] |
Note: Lasofoxifene's efficacy is particularly noted in models with ESR1 mutations, which confer resistance to other endocrine therapies.[12][13][14]
Table 4: IC50 Values of Elacestrant in ER-Positive Breast Cancer Cell Lines
| Cell Line | EC50 (nM) | Treatment Duration | Reference |
| MCF-7 | 0.6 | 48 hours | [15] |
| ESR1wt-CDK4/6i-sensitive | Similar to resistant lines | 7 days | [16] |
| ESR1mut: D538G-CDK4/6i sensitive | Similar to resistant lines | 7 days | [16] |
| ESR1mut: Y537S-CDK4/6i sensitive | Similar to resistant lines | 7 days | [16] |
Note: Elacestrant is a potent SERD, effective in both wild-type and ESR1 mutant cell lines, as well as in models resistant to CDK4/6 inhibitors.[15][16][17]
Mechanisms of Action and Signaling Pathways
The evolution from this compound to next-generation SERMs is characterized by a shift from simple competitive antagonism of the estrogen receptor to more complex mechanisms, including receptor degradation and modulation of other signaling pathways.
This compound: A Conventional SERM
This compound, a 3-hydroxytamoxifen analogue, functions as a classic SERM.[1] It competitively binds to the estrogen receptor (ERα), inducing a conformational change that inhibits the binding of co-activators, thereby blocking the transcription of estrogen-responsive genes that drive cell proliferation.[2] Preclinical studies indicated it had a higher binding affinity for the ER and a more favorable antiestrogenic-to-estrogenic activity ratio compared to tamoxifen.[3]
This compound's mechanism as a competitive ER antagonist.
Bazedoxifene: A Dual-Action SERM/SERD
Bazedoxifene is a third-generation SERM that exhibits properties of a Selective Estrogen Receptor Degrader (SERD) in some contexts.[7] It not only antagonizes the ER but can also promote its degradation, leading to a more profound and sustained blockade of ER signaling.[5][6] Furthermore, Bazedoxifene has been shown to inhibit STAT3 signaling, a pathway implicated in cancer cell survival and proliferation, giving it a dual mechanism of action.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preclinical data for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elifesciences.org [elifesciences.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells | eLife [elifesciences.org]
- 11. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modeling the novel SERD elacestrant in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Droloxifene: A Guide for Laboratory Professionals
An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of Droloxifene.
This compound, a selective estrogen receptor modulator (SERM), is classified as a hazardous substance due to its potential health risks and environmental impact.[1][2] Proper disposal is not merely a regulatory requirement but a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound and associated contaminated materials in a laboratory setting.
Hazard Profile and Safety Precautions
This compound is suspected of causing cancer, may damage fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, all handling and disposal procedures must be conducted with strict adherence to safety protocols to minimize exposure to personnel and prevent environmental release.
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form. This includes, but is not limited to:
-
Gloves: Chemically resistant gloves are required. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or goggles are essential.
-
Lab Coat: A dedicated lab coat must be worn and properly maintained.
-
Respiratory Protection: A NIOSH-approved respirator should be used when handling the powder form or if there is a risk of aerosolization.
All manipulations of powdered this compound should be performed within a certified chemical fume hood to prevent inhalation of airborne particles.
Hazardous Waste Classification
Due to its toxicological profile, any unused, expired, or contaminated this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.[3][4] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[3]
While a specific EPA waste code for this compound is not explicitly listed, it would likely be classified based on its characteristics or as a state-regulated hazardous waste. It is the responsibility of the waste generator (the laboratory) to make a formal hazardous waste determination. Consultation with your institution's Environmental Health and Safety (EHS) department is crucial to ensure full compliance.
| Hazard Characteristic | Description | Relevance to this compound |
| Toxicity | Can be fatal or harmful if ingested or absorbed, or can leach toxic chemicals into soil or groundwater. | This compound's GHS classifications indicate it is suspected of causing cancer and may damage fertility.[1] It is also very toxic to aquatic life.[1][2] |
| P-listed and U-listed Wastes | Acutely hazardous (P-list) or toxic (U-list) commercial chemical products that are being discarded. | While not explicitly found on common P or U lists, its hazardous nature warrants similar handling. |
Step-by-Step Disposal Procedures
The following procedures are based on best practices for the disposal of hazardous pharmaceutical waste.
1. Segregation of Waste: All materials contaminated with this compound must be segregated from non-hazardous waste streams at the point of generation. This includes:
-
Unused or expired this compound powder or solutions.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated Personal Protective Equipment (PPE).
-
Spill cleanup materials.
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect all solid waste, including unused this compound powder, contaminated wipes, and disposable labware, in a designated, leak-proof, and puncture-resistant hazardous waste container.
-
The container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and a description of the contents.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the solvents used.
-
Do not dispose of this compound solutions down the drain. The EPA's Subpart P regulations prohibit the sewering of hazardous waste pharmaceuticals.
-
-
Sharps:
-
Needles and syringes used in the handling or administration of this compound must be disposed of in a designated sharps container for hazardous waste incineration.
-
3. Decontamination of Reusable Equipment:
-
Glassware and Non-Porous Surfaces: Reusable glassware and equipment can be decontaminated by soaking in a 10% bleach solution for 24 hours, followed by a thorough rinsing with water and standard washing procedures. This procedure is based on protocols for the similar compound, tamoxifen.
-
Work Surfaces: Decontaminate work surfaces where this compound was handled with a 10% bleach solution, followed by a rinse with water.
4. Storage and Final Disposal:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
-
Incineration is the recommended final disposal method for this compound and other hazardous pharmaceutical waste.
Spill Management
In the event of a this compound spill:
-
Evacuate and Alert: Immediately evacuate the affected area and notify your laboratory supervisor and EHS department.
-
Secure the Area: Restrict access to the spill area.
-
Utilize Spill Kit: Use a chemical spill kit to contain and absorb the spill. Ensure appropriate PPE is worn during cleanup.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Droloxifene
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling, operation, and disposal of Droloxifene, a selective estrogen receptor modulator (SERM). Adherence to these protocols is vital for minimizing exposure risk and ensuring a safe laboratory environment. This compound is classified as a hazardous substance, suspected of causing cancer and potential damage to fertility or an unborn child.
Hazard Identification and Occupational Exposure
This compound presents significant health risks that necessitate stringent safety measures. Key hazards include:
-
Carcinogenicity: Suspected of causing cancer.
-
Reproductive Toxicity: May damage fertility or the unborn child.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
Due to the lack of a specific Occupational Exposure Limit (OEL) for this compound, a control banding approach is recommended. Control banding is a qualitative risk assessment strategy that groups chemicals into bands based on their hazard level and potential for exposure, and then recommends appropriate control measures. Given its hazardous properties, this compound falls into a high-potency category requiring stringent controls to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required equipment and its purpose.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes of solvents and accidental contact with the powdered form of the compound. |
| Hand Protection | Double-gloving with nitrile gloves. | To provide a robust barrier against skin contact. The outer glove should be changed immediately upon contamination. |
| Body Protection | A disposable, solid-front gown with long sleeves and tight-fitting cuffs. A lab coat is the minimum requirement for low-concentration solutions. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator. | Required when handling the powder outside of a certified chemical fume hood or biological safety cabinet (BSC) to prevent inhalation of airborne particles. A surgical mask is not sufficient. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: All handling of this compound powder must be conducted within a certified chemical fume hood or a Class II Type B2 biosafety cabinet to contain any airborne particles. The work surface should be covered with a disposable absorbent pad.
-
Weighing: Weighing of the compound should be performed within the containment of a fume hood or a balance enclosure.
-
Dissolving: When preparing solutions, slowly add the solvent to the weighed powder to prevent splashing.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in areas where this compound is handled.
Spill Management:
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Containment:
-
Powder Spills: Gently cover the spill with damp absorbent pads to avoid creating dust.
-
Liquid Spills: Absorb the spill with absorbent pads, working from the outside in.
-
-
Cleanup:
-
Carefully collect all contaminated materials (absorbent pads, etc.) using forceps or other tools and place them in a designated hazardous waste container.
-
Clean the spill area with a detergent solution, followed by a rinse with water. For decontamination of non-porous surfaces, a 10% bleach solution can be used, followed by a rinse to remove the bleach residue[1].
-
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan:
All this compound waste, including unused compounds, contaminated lab supplies (e.g., gloves, absorbent pads, pipette tips), and empty containers, must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., toxic, carcinogen).
-
Disposal Protocol: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Typically, this involves arranging for pickup by a certified hazardous waste disposal service. Incineration is the preferred method of disposal for many cytotoxic and hazardous drugs[1].
Experimental Protocol: General Guidance for In Vitro Cell-Based Assays
The following provides a general framework for utilizing this compound in a cell-based assay. Specific parameters will need to be optimized for your particular cell line and experimental question.
-
Stock Solution Preparation:
-
Inside a chemical fume hood, accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
-
Cell Treatment:
-
Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Remove the existing media and replace it with the media containing the various concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration.
-
-
Assay Endpoint Measurement:
-
Following treatment, perform the desired assay to measure the biological endpoint of interest (e.g., cell viability, gene expression, protein levels).
-
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
